Methyl 2-aminopent-4-enoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminopent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZRHILTYGZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446685 | |
| Record name | methyl 2-aminopent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70837-19-3 | |
| Record name | methyl 2-aminopent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-aminopent-4-enoate" synthesis and properties
An In-Depth Technical Guide to Methyl 2-aminopent-4-enoate: Synthesis, Properties, and Applications
Executive Summary
This compound, an ester derivative of the non-canonical amino acid allylglycine, is a chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a primary amine, a methyl ester, and a terminal alkene, offers orthogonal reactivity that makes it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical and spectroscopic properties, and key applications, with a focus on the underlying chemical principles and practical methodologies for researchers, scientists, and drug development professionals.
Introduction: The Value of a Trifunctional Building Block
In the landscape of drug discovery and chemical biology, non-canonical amino acids (ncAAs) provide a powerful toolkit for expanding chemical diversity and engineering novel biological functions. Allylglycine, (2S)-2-aminopent-4-enoic acid, is a notable ncAA used to probe and modulate biological systems, often acting as an inhibitor of glutamic acid decarboxylase (GAD). Its methyl ester, this compound, retains the chiral center and the synthetically valuable terminal olefin while protecting the carboxylic acid, thereby channeling its reactivity.
This trifunctional molecular architecture is the key to its utility:
-
The amine serves as a handle for peptide coupling, N-alkylation, or derivatization.
-
The methyl ester is a stable protecting group for the carboxylate but can be hydrolyzed or converted to other functionalities.
-
The terminal alkene is a versatile functional group for a multitude of carbon-carbon bond-forming reactions, such as cross-coupling, metathesis, and hydrofunctionalization.
This guide delves into the practical aspects of utilizing this compound, starting from its synthesis and characterization through to its application in constructing higher-order molecular structures.
Synthesis Strategies
The most reliable and well-documented syntheses of this compound typically involve the deprotection of a suitably N-protected precursor. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.
Rationale for the Synthetic Approach
The chosen synthetic pathway, adapted from a procedure published in Organic Syntheses, highlights a robust method for producing the hydrochloride salt of the target compound.[1] The strategy involves two main stages:
-
Synthesis of the N-Boc Precursor : N-(Boc)-allylglycine methyl ester is first synthesized. A highly effective method is the palladium-catalyzed Negishi cross-coupling of an alanyl-zinc intermediate with a vinyl halide.[1][2] This approach ensures high stereochemical fidelity.
-
Deprotection : The Boc group is removed from the precursor using anhydrous hydrochloric acid. This step must be performed under anhydrous conditions to prevent the concomitant hydrolysis of the methyl ester. The use of gaseous HCl in a non-protic solvent like dichloromethane (DCM) is ideal, yielding the hydrochloride salt directly, which is often more stable and easier to handle than the free amine.[1]
Detailed Experimental Protocol: Synthesis of (S)-Methyl 2-aminopent-4-enoate Hydrochloride
This protocol describes the final deprotection step to yield the target compound from its commercially available or previously synthesized N-Boc protected precursor.
Materials and Reagents:
-
tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (N-Boc-(L)-allylglycine methyl ester)
-
Anhydrous Dichloromethane (DCM)
-
Dry Hydrogen Chloride (HCl) gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas dispersion tube or needle
-
Fume hood
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a fume hood, dissolve tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (e.g., 70 mg, 0.30 mmol) in anhydrous dichloromethane (5 mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
HCl Gas Introduction : Submerge the flask in a room temperature water bath to dissipate any heat generated. Slowly bubble dry HCl gas through the stirred solution using a gas dispersion tube or a long needle.
-
Causality Note: The use of dry HCl gas is critical. Any moisture can lead to the formation of aqueous HCl, which can hydrolyze the methyl ester functional group. Anhydrous DCM is used as the solvent for the same reason and because it readily dissolves both the starting material and the product salt.
-
-
Monitoring the Reaction : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).
-
Work-up : Once the reaction is complete, cease the HCl gas flow. Concentrate the resulting solution under reduced pressure using a rotary evaporator.
-
Isolation : The resulting residue is (S)-Methyl 2-aminopent-4-enoate hydrochloride, which is typically obtained as a solid.[1] The product can be used directly for subsequent reactions or purified further if necessary.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of this compound. The compound is most commonly handled as its hydrochloride salt to improve stability and shelf-life.
Physicochemical Data Summary
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [3] |
| CAS Number | 70837-19-3 | 115289-55-9 | [3] |
| Appearance | Colorless oil or low-melting solid | Brown or off-white solid | [1] |
| Storage | Store at -20°C under inert gas | Room temperature or refrigerated, desiccated | [4] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature.
-
¹H NMR Spectroscopy : Proton NMR provides a clear map of the molecule's hydrogen environments. The spectrum for the hydrochloride salt in CD₃OD is well-documented.[1]
-
δ 5.81-5.77 (m, 1H) : The internal vinyl proton (-CH=CH₂).
-
δ 5.33-5.27 (m, 2H) : The two terminal vinyl protons (-CH=CH₂ ).
-
δ 4.19-4.16 (m, 1H) : The alpha-proton, adjacent to the amine and ester (CH (NH₂)CO₂Me).
-
δ 3.86 (s, 3H) : The methyl ester protons (-OCH₃ ).
-
δ 2.75-2.68 (m, 2H) : The allylic protons (-CH₂ -CH=CH₂).
-
-
-
~170-172 ppm : Ester carbonyl carbon (C =O).
-
~130-132 ppm : Internal vinyl carbon (-C H=CH₂).
-
~120-122 ppm : Terminal vinyl carbon (-CH=C H₂).
-
~53-55 ppm : Alpha-carbon (C H(NH₂)CO₂Me).
-
~52-53 ppm : Methyl ester carbon (-OC H₃).
-
~35-37 ppm : Allylic carbon (-C H₂-CH=CH₂).
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorptions corresponding to its key functional groups.
-
Mass Spectrometry (MS) : Predicted high-resolution mass spectrometry (ESI-MS) for the protonated molecule [M+H]⁺ would show a monoisotopic mass of approximately 130.0863 Da.[3] The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-CO₂CH₃).
Chemical Reactivity and Applications
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
A Versatile Synthetic Intermediate
The terminal alkene is arguably its most valuable feature for building molecular complexity. It serves as a linchpin for a variety of powerful synthetic transformations.
-
Olefin Metathesis : The terminal double bond is an ideal substrate for ring-closing metathesis (RCM) to form macrocyclic structures, a common motif in protease inhibitors and other bioactive molecules.
-
Palladium-Catalyzed Cross-Coupling : Reactions such as the Heck and Suzuki couplings allow for the introduction of aryl or vinyl substituents at the terminal position of the alkene.
-
Peptide Synthesis : The amino group can be readily coupled with other amino acids or carboxylic acids using standard peptide coupling reagents (e.g., HATU, HBTU) after neutralization of the hydrochloride salt.
-
Hydroformylation/Hydrogenation : The alkene can be converted to an aldehyde or fully saturated to provide access to other amino acid scaffolds.
This versatility has led to its use in the synthesis of a diverse range of complex targets.[1]
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering chemists a compact and versatile tool for the efficient construction of complex, high-value molecules. Its well-defined synthesis and predictable, orthogonal reactivity make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery and medicinal chemistry, this compound provides a gateway to novel peptide and heterocyclic scaffolds, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
-
Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]
- Organic Syntheses Procedure. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses.
- Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-‐mediated, Palladium-‐catalyzed Cross-‐coupling Reaction. Organic Syntheses.
-
PubChem. (n.d.). Methyl 2-amino-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound hydrochloride (C6H11NO2). Université du Luxembourg. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from [Link]
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Spectroscopic Characterization of Methyl 2-aminopent-4-enoate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 2-aminopent-4-enoate (C₆H₁₁NO₂), a valuable unsaturated α-amino acid ester derivative. As a building block in synthetic chemistry, particularly for novel peptides and biologically active molecules, unambiguous structural confirmation is paramount.[1][2][3] This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's spectral features for identification, purity assessment, and quality control.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups: a primary amine, a methyl ester, and a terminal alkene. Each of these moieties imparts a distinct and identifiable signature across different spectroscopic techniques. The strategic integration of NMR, IR, and MS data allows for a full and confident elucidation of its molecular architecture.
Below is the chemical structure with atoms numbered for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The electron-withdrawing effects of the amine and ester groups, along with the anisotropy of the double bond, create a well-resolved spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals for the methoxy, α-proton, allylic, and vinylic protons. The amine protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[4]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale for Assignment |
| H₇ (NH₂) | ~1.5 - 2.5 | broad s | 2H | - | Exchangeable protons on nitrogen, broad signal.[4][5] |
| H₂ | ~3.5 - 3.7 | t | 1H | J = ~6.5 Hz | α-proton, deshielded by adjacent N and C=O groups. Coupled to H₃ protons. |
| H₃ | ~2.4 - 2.6 | m | 2H | - | Allylic protons, coupled to both the α-proton (H₂) and the vinylic proton (H₄). |
| H₄ | ~5.7 - 5.9 | m | 1H | - | Vinylic proton, complex multiplet due to coupling with H₃ and H₅ protons. |
| H₅ | ~5.1 - 5.3 | m | 2H | - | Terminal vinylic protons, showing geminal and cis/trans coupling to H₄. |
| H(Me) | ~3.7 - 3.8 | s | 3H | - | Methyl ester protons, singlet in a typical ester region. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon backbone, with the carbonyl carbon being the most downfield signal. The presence of the double bond is clearly indicated by two signals in the 115-140 ppm region.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Label | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C₆ (C=O) | ~174 - 176 | Ester carbonyl carbon, highly deshielded. |
| C₄ | ~133 - 135 | Internal alkene carbon (-CH=), deshielded by sp² hybridization. |
| C₅ | ~117 - 119 | Terminal alkene carbon (=CH₂), less substituted and upfield of C₄. |
| C₂ | ~55 - 57 | α-carbon, deshielded by attachment to nitrogen and the carbonyl group. |
| C(Me) | ~51 - 53 | Methyl ester carbon. |
| C₃ | ~38 - 40 | Allylic sp³ carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum is a composite of characteristic vibrations from the amine, ester, and alkene moieties.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) | Medium, Sharp | Two distinct bands are expected for the symmetric and asymmetric stretches of a primary amine.[4][6][7] |
| 2850 - 2960 | C-H Stretch | Alkane (sp³) | Medium | Characteristic of the C-H bonds in the methyl and methylene groups.[6] |
| ~3080 | C-H Stretch | Alkene (sp²) | Medium | C-H stretching from the vinylic protons. |
| 1735 - 1750 | C=O Stretch | Ester | Strong, Sharp | A strong, sharp peak indicative of a saturated ester carbonyl group.[6][8] |
| 1640 - 1650 | C=C Stretch | Alkene | Medium | Absorption for the carbon-carbon double bond. |
| 1580 - 1650 | N-H Bend | Primary Amine (NH₂) | Medium | Scissoring vibration of the primary amine.[7] |
| 1000 - 1300 | C-O Stretch | Ester | Strong | Two strong bands are expected for the C-O single bond stretches in the ester.[8] |
| 910 & 990 | =C-H Bend | Alkene | Strong | Out-of-plane bending (wag) vibrations characteristic of a terminal vinyl group. |
The combination of two sharp N-H stretches, a very strong C=O stretch at ~1740 cm⁻¹, and characteristic alkene C=C and C-H bending bands provides a definitive IR fingerprint for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure. For an amino acid ester, characteristic fragmentation involves cleavages adjacent to the nitrogen and ester functionalities.
-
Molecular Ion (M⁺): The nominal molecular weight is 129.16 g/mol . In an Electron Ionization (EI) spectrum, the molecular ion peak at m/z = 129 would be expected.
-
Nitrogen Rule: The molecule contains one nitrogen atom, so its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[5]
Key Fragmentation Pathways
The primary fragmentation pathways for amino acid esters involve α-cleavage (cleavage of the bond adjacent to the heteroatom).[9][10] For this compound, two main α-cleavages are anticipated:
-
Loss of the Methoxycarbonyl Group (-COOCH₃): This is a very common fragmentation for α-amino acids and their esters, resulting from cleavage of the C₂-C₆ bond.
-
Loss of the Allyl Radical (-CH₂CH=CH₂): Cleavage of the C₂-C₃ bond results in the loss of the C₃H₅ side chain.
Caption: Primary fragmentation pathways for this compound.
Table 4: Predicted Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment | Formula | Comments |
| 129 | [M]⁺˙ | [C₆H₁₁NO₂]⁺˙ | Molecular Ion |
| 88 | [M - C₃H₅]⁺ | [C₃H₆NO₂]⁺ | Loss of the allyl radical via α-cleavage at C₂-C₃. |
| 84 | [M - COOCH₃]⁺ | [C₅H₁₀N]⁺ | Loss of the methoxycarbonyl radical, a characteristic immonium ion. |
| 70 | [C₄H₈N]⁺ | [C₄H₈N]⁺ | Further fragmentation from the m/z 84 ion. |
| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Methoxycarbonyl cation itself. |
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in the NMR spectrometer (e.g., 400 MHz).
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting points.
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time are required due to the lower sensitivity and larger chemical shift range of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via a direct insertion probe or by coupling with a Gas Chromatograph (GC).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 35-200) using a mass analyzer like a quadrupole or time-of-flight (TOF).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.
Conclusion
The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. ¹H and ¹³C NMR precisely map the proton and carbon environments, IR spectroscopy confirms the presence of the primary amine, ester, and terminal alkene functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The collective application of these techniques provides a robust and self-validating system for the unequivocal identification and characterization of this important synthetic building block.
References
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. [Online] Available at: [Link]
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Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Online] Available at: [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Online] Available at: [Link]
- Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
-
University of Calgary. (n.d.). IR: amines. [Online] Available at: [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]
-
ResearchGate. (2001). Synthesis and spectroscopic studies of new unsaturated amino acid derivatives as precursors for stereoselective peptide synthesis. [Online] Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Online] Available at: [Link]
-
American Chemical Society. (2013). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. [Online] Available at: [Link]
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845.
-
National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. [Online] Available at: [Link]
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- 10. osti.gov [osti.gov]
A Comprehensive Technical Guide to Methyl 2-aminopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Methyl 2-aminopent-4-enoate, a valuable unsaturated α-amino acid ester. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of its synthesis, properties, and applications, grounded in scientific integrity and practical insights.
Core Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 70837-19-3 | Chemical Abstracts Service |
| Molecular Formula | C₆H₁₁NO₂ | N/A |
| Molecular Weight | 129.16 g/mol | |
| Synonyms | Methyl allylglycinate, 2-Amino-4-pentenoic acid methyl ester | N/A |
Introduction: The Significance of an Unsaturated Amino Acid Ester
This compound belongs to the class of non-proteinogenic α-amino acid esters. Its structure, featuring a terminal double bond (allyl group), an amine, and a methyl ester, makes it a highly versatile building block in organic synthesis and medicinal chemistry. The presence of the allyl group offers a reactive handle for a variety of chemical transformations, including but not limited to, cross-coupling reactions, metathesis, and additions, allowing for the introduction of diverse functionalities.
In the realm of drug development, the incorporation of unnatural amino acids like allylglycine and its derivatives into peptide chains is a well-established strategy to enhance metabolic stability, modulate conformation, and improve pharmacokinetic profiles. The methyl ester form, as presented here, is often a preferred precursor due to its increased solubility in organic solvents and its utility in standard peptide synthesis protocols.
Synthesis and Mechanism
The primary and most direct route to this compound is the esterification of its parent amino acid, 2-aminopent-4-enoic acid (allylglycine).
Fischer Esterification: A Validated Protocol
The Fischer esterification is a classic and reliable method for this transformation. The reaction involves treating the amino acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.
Step-by-Step Experimental Protocol:
A general, yet robust, procedure for the synthesis of amino acid methyl esters is adapted from established methodologies. This protocol is designed to be self-validating by driving the equilibrium towards the product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means for continuous addition (e.g., a dropping funnel), suspend 2-aminopent-4-enoic acid (1.0 eq) in methanol (3-5 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.1 eq) dropwise to the cooled suspension.
-
Reaction: Heat the mixture to reflux. To drive the reaction to completion, continuously add fresh methanol to the reaction mixture while simultaneously distilling off methanol and the water byproduct. This is a key step to overcome the equilibrium limitations of the Fischer esterification.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amino acid is consumed.
-
Work-up: Cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
For a detailed patent on a similar continuous esterification process, refer to US Patent 5,424,476A.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectral properties is paramount for its application in research and development.
| Property | Value | Reference |
| Boiling Point | 69-70 °C at 1.1 mmHg | Dictionary of Food Compounds |
| Appearance | Liquid | N/A |
Spectroscopic Analysis
While direct access to the spectra from the Aldrich libraries was not possible, the characteristic signals for this compound can be predicted based on its structure. These predictions are invaluable for the identification and characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-OCH₃ (methyl ester): A singlet around 3.7 ppm.
-
-CH(NH₂)-: A multiplet (likely a triplet or quartet) between 3.5 and 4.0 ppm.
-
-CH₂-CH=CH₂ (allyl methylene): A multiplet (likely a doublet of triplets) around 2.5 ppm.
-
-CH=CH₂ (vinyl protons): Two multiplets between 5.0 and 6.0 ppm, one for the terminal =CH₂ and another for the internal =CH-.
-
-NH₂ (amine): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
C=O (ester carbonyl): A signal in the range of 170-175 ppm.
-
-CH=CH₂ (vinyl carbons): Signals between 115 and 140 ppm.
-
-CH(NH₂)-: A signal around 55-60 ppm.
-
-OCH₃: A signal around 52 ppm.
-
-CH₂- (allyl methylene): A signal around 35-40 ppm.
IR (Infrared) Spectroscopy:
-
N-H stretch (amine): Two bands in the region of 3300-3400 cm⁻¹ (for a primary amine).
-
C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.
-
C=C stretch (alkene): A medium intensity band around 1640 cm⁻¹.
-
C-O stretch (ester): A strong band in the region of 1100-1300 cm⁻¹.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool for medicinal chemists.
Peptide Modification and Synthesis
The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery. This compound, as a derivative of allylglycine, can be used in solid-phase peptide synthesis (SPPS) to:
-
Introduce Conformational Constraints: The allyl group can be used in ring-closing metathesis reactions to create cyclic peptides, which often exhibit enhanced receptor affinity and selectivity.
-
Enhance Metabolic Stability: Peptides containing unnatural amino acids are often less susceptible to enzymatic degradation, leading to a longer in vivo half-life.
-
Serve as a Versatile Handle: The terminal double bond can be further functionalized post-synthesis to attach reporter groups, imaging agents, or other pharmacophores.
Building Block for Novel Therapeutics
Beyond peptide synthesis, this compound serves as a chiral building block for the synthesis of a variety of small molecule therapeutics. The combination of the amine, ester, and alkene functionalities allows for the construction of complex molecular architectures. For instance, the allyl group can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, a fundamental transformation in the synthesis of many drug candidates.
Trustworthiness and Self-Validation
The protocols and data presented in this guide are based on well-established chemical principles and cross-referenced with available chemical literature and databases. The synthetic protocol is designed with a self-validating step (continuous removal of water) to ensure high conversion. The predicted spectroscopic data provides a reliable benchmark for researchers to confirm the identity and purity of their synthesized material. It is imperative that all experimental work is conducted with appropriate safety precautions in a certified laboratory setting.
References
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PubChem. Methyl (2E)-4-aminopent-2-enoate. National Center for Biotechnology Information. [Link]
- Dictionary of Food Compounds with CD-ROM, Second Edition. Chapman & Hall/CRC.
- Pouchert, C. J. (1985). The Aldrich Library of FT-IR Spectra, 1st ed., Vol. 1. Aldrich Chemical Company.
- Pouchert, C. J., & Behnke, J. (1993). Aldrich Library of ¹³C and ¹H FT NMR Spectra. Aldrich Chemical Company.
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(9), 671–680.
- Liskamp, R. M. (1994). Constrained peptides and mimetics of peptides, protein β-turns and β-sheets. Recl. Trav. Chim. Pays-Bas, 113(1), 1-19.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing Non-Proteinogenic Amino Acids. Chemical Reviews, 97(6), 2243–2266.
- Ajinomoto Co., Inc. (1993). Method for preparing amino acid esters. U.S.
The Ascendant Role of α,β-Unsaturated Amino Esters: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
Abstract
The α,β-unsaturated amino ester, a deceptively simple scaffold, has carved a significant niche in the landscape of organic chemistry and drug discovery. Its inherent electrophilicity, coupled with its ability to impart conformational rigidity, has made it a prized building block for medicinal chemists and peptide scientists. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution of synthetic strategies, and the burgeoning applications of this versatile moiety. We will delve into the foundational Erlenmeyer-Plöchl azlactone synthesis, trace the lineage of its modern counterparts, and illuminate the critical role of α,β-unsaturated amino esters as Michael acceptors in the design of targeted covalent inhibitors and stabilized peptide therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal class of compounds.
A Historical Overture: From Azlactones to Dehydroamino Acids
The journey to the α,β-unsaturated amino ester begins not with the ester itself, but with a class of heterocyclic compounds known as azlactones, or more formally, 2-oxazolin-5-ones. The seminal work in this area is attributed to Friedrich Gustav Carl Emil Erlenmeyer and his collaborator, J. Plöchl, in the late 19th century.
The Erlenmeyer-Plöchl Azlactone Synthesis: A Gateway to Unsaturation
In 1893, Erlenmeyer reported that the condensation of N-acylglycines, such as hippuric acid, with aldehydes in the presence of acetic anhydride and sodium acetate yielded a cyclized, unsaturated product – the azlactone[1][2][3]. This reaction, now famously known as the Erlenmeyer-Plöchl azlactone synthesis, provided the first efficient route to α,β-unsaturated N-acylamino acids.
The causality behind this experimental choice lies in the reactivity of the starting materials. Acetic anhydride serves as a dehydrating agent, facilitating the intramolecular cyclization of the N-acylglycine to form a 5-oxazolone intermediate. This intermediate possesses acidic protons at the C4 position, which are readily abstracted by the sodium acetate base to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde in a Perkin-type condensation, followed by elimination of water to yield the unsaturated azlactone[4].
The Bergmann Modification and the Dawn of Peptide Chemistry
Max Bergmann, a student of the legendary Emil Fischer, made significant contributions to the field of peptide chemistry. He recognized the utility of azlactones as intermediates for peptide synthesis[5]. The Bergmann azlactone peptide synthesis involves the aminolysis of N-carboxyanhydrides of amino acids with amino acid esters to form dipeptides. Furthermore, Bergmann, along with Leonidas Zervas, developed the revolutionary carbobenzoxy (Cbz) protecting group, a cornerstone of peptide synthesis for many years[6][7][8]. While not a direct synthesis of α,β-unsaturated amino esters, Bergmann's work with azlactones highlighted their potential as versatile synthetic intermediates.
The Synthetic Arsenal: Crafting the α,β-Unsaturated Amino Ester
The historical foundation laid by the Erlenmeyer-Plöchl synthesis paved the way for the development of more direct and versatile methods for the preparation of α,β-unsaturated amino esters. These modern techniques offer greater control over stereochemistry and substrate scope.
From Azlactone to Ester: The Ring-Opening Approach
The most direct evolution from the classical synthesis involves the ring-opening of the unsaturated azlactone intermediate with an alcohol. This alcoholysis, typically catalyzed by a mild base or acid, cleaves the ester bond within the azlactone ring to afford the desired α,β-unsaturated N-acylamino ester[9][10][11].
Experimental Protocol: Synthesis of Methyl 2-acetamido-3-phenylacrylate via Azlactone Ring-Opening
-
Azlactone Synthesis: In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 eq.), benzaldehyde (1 eq.), acetic anhydride (3 eq.), and anhydrous sodium acetate (1 eq.).
-
Heat the mixture to 100°C with stirring for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the crude azlactone.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Ring-Opening: Suspend the crude azlactone in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the azlactone is consumed.
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purify the resulting methyl 2-acetamido-3-phenylacrylate by column chromatography or recrystallization.
The Horner-Wadsworth-Emmons Reaction: A Stereoselective Powerhouse
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the stereoselective synthesis of alkenes, and it has been successfully applied to the preparation of α,β-unsaturated amino esters[6][12][13][14][15]. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of α,β-unsaturated amino esters, a phosphonoacetate bearing an N-protected amino group at the α-position is utilized.
The key advantage of the HWE reaction is its high E-selectivity, which is driven by the thermodynamic stability of the E-alkene product. The choice of base and reaction conditions can be tuned to optimize the yield and stereoselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and the preparation of α,β-unsaturated amino esters is no exception. Methods such as the Heck reaction and Suzuki coupling can be employed to construct the carbon-carbon double bond with high efficiency and functional group tolerance[7][16][17][18][19].
For instance, a palladium catalyst can facilitate the coupling of an α-bromo-N-protected amino ester with a vinylboronic acid or a terminal alkene to furnish the desired α,β-unsaturated product. These methods are particularly valuable for accessing structurally complex and diverse libraries of compounds.
Asymmetric Syntheses: The Quest for Enantiopurity
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric methods for the synthesis of α,β-unsaturated amino esters is of paramount importance. Chiral catalysts, including chiral phosphoric acids and transition metal complexes with chiral ligands, have been successfully employed to achieve high enantioselectivities in various transformations leading to these compounds[20][21][22][23][24].
| Method | Key Features | Stereoselectivity |
| Azlactone Ring-Opening | Classic method, readily available starting materials. | Generally produces racemic mixtures unless chiral auxiliaries or catalysts are used. |
| Horner-Wadsworth-Emmons | High E-selectivity, good yields, broad substrate scope. | Primarily controls E/Z stereochemistry; enantioselectivity requires chiral phosphonates or catalysts. |
| Palladium-Catalyzed Coupling | High functional group tolerance, access to diverse structures. | Enantioselectivity is dependent on the use of chiral ligands. |
| Asymmetric Catalysis | Direct access to enantiomerically enriched products. | High enantioselectivities (often >90% ee) can be achieved. |
Table 1: Comparison of Key Synthetic Methodologies for α,β-Unsaturated Amino Esters.
Applications in Drug Discovery and Development: The Raison d'être
The unique chemical properties of α,β-unsaturated amino esters make them highly valuable in the design and development of novel therapeutics.
The Michael Acceptor: A Covalent Warhead
The electrophilic nature of the β-carbon in the α,β-unsaturated system makes these compounds excellent Michael acceptors. This reactivity can be harnessed to form covalent bonds with nucleophilic residues, such as cysteine or lysine, on target proteins[8]. This covalent modification can lead to irreversible inhibition of enzyme activity, a strategy that has proven effective in the development of potent and selective drugs.
Several FDA-approved drugs and clinical candidates incorporate an α,β-unsaturated carbonyl moiety as a key pharmacophore for covalent targeting. For example, Adagrasib, an inhibitor of the KRASG12C mutant protein, features an acrylamide group that forms a covalent bond with the mutant cysteine residue[25]. While not an amino ester, the principle of covalent targeting via a Michael acceptor is the same. The incorporation of the α,β-unsaturated amino ester motif into drug candidates is an active area of research for achieving similar targeted covalent inhibition with potentially improved pharmacokinetic profiles.
Dehydroamino Acids in Peptides: Enhancing Stability and Bioactivity
Peptide-based therapeutics hold immense promise but are often plagued by poor metabolic stability due to their susceptibility to proteolytic degradation. The incorporation of non-canonical amino acids, such as α,β-dehydroamino acids (the carboxylic acid or amide analogues of α,β-unsaturated amino esters), is a powerful strategy to overcome this limitation[26][27][28][29][30].
The planar sp²-hybridized α- and β-carbons of the dehydroamino acid residue introduce a conformational constraint into the peptide backbone. This rigidity can:
-
Increase Proteolytic Resistance: The altered conformation can make the peptide a poor substrate for proteases.
-
Stabilize Secondary Structures: The planar nature of the dehydroamino acid can promote the formation of specific secondary structures, such as β-turns or helices, which can be crucial for biological activity.
-
Modulate Receptor Binding: The fixed conformation can lead to a more favorable interaction with the target receptor, enhancing potency.
The synthesis of peptides containing dehydroamino acids often involves the coupling of pre-formed dehydroamino acid building blocks or the in-situ generation of the double bond within the peptide chain[29].
Conclusion and Future Perspectives
From its humble beginnings in the late 19th century with the Erlenmeyer-Plöchl synthesis, the α,β-unsaturated amino ester has evolved into a cornerstone of modern medicinal chemistry. The development of sophisticated synthetic methodologies has provided access to a vast array of these compounds with precise control over their structure and stereochemistry. Their application as covalent warheads in targeted drug discovery and as conformational constraints in peptide therapeutics continues to expand. As our understanding of disease biology deepens, the rational design and synthesis of novel α,β-unsaturated amino esters will undoubtedly play an increasingly vital role in the development of the next generation of innovative medicines.
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An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. [Link]
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Bergmann-Zervas Carbobenzoxy Method. Comprehensive Organic Name Reactions and Reagents. [Link]
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Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]
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Efficient synthesis of β′-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. [Link]
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Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
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Palladium-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Amides from Styrenes and Nitroarenes. Organic Letters. [Link]
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Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry. [Link]
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Synthesizing cyclic dehydropeptides using dehydroamino acids. Nature Communications. [Link]
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Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. University of South Florida Scholar Commons. [Link]
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Efficient asymmetric synthesis of quaternary (E)-vinylglycines by deconjugative alkylation of dehydroamino acids. Organic Letters. [Link]
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Copper-Catalyzed Asymmetric Hydroboration of α-Dehydroamino Acid Derivatives: Facile Synthesis of Chiral β-Hydroxy-α-amino Acids. Organic Letters. [Link]
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A facile synthesis of α,β-unsaturated imines via palladium-catalyzed dehydrogenation. Nature Communications. [Link]
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α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids. [Link]
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Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters. [Link]
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Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry. [Link]
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Azlactone ring-opening using Schwartz's reagent. ResearchGate. [Link]
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Transformations of the azlactone moiety via the ring-opening by various nucleophiles. ResearchGate. [Link]
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Asymmetric hydrogenation of dehydroamino acid esters. ResearchGate. [Link]
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Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers. [Link]
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Azlactone-ring opening in 3a, relative configuration assignment, and transition state proposal. ResearchGate. [Link]
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Erlenmeyer-Plöchl azlactone and amino acid synthesis. chemeurope.com. [Link]
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Palladium-catalyzed intramolecular alpha-arylation of alpha-amino acid esters. The Journal of Organic Chemistry. [Link]
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Asymmetric Reduction of Aromatic α-Dehydroamino Acid Esters with Water as Hydrogen Source. ResearchGate. [Link]
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Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
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List of antiviral drugs containing an α, β-unsaturated carbonyl group. ResearchGate. [Link]
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A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]
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Preparation of Amino acids: The Azhactone Synthesis. Shivaji College, University of Delhi. [Link]
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Methyl 2-aminopent-4-enoate: A Versatile Chiral Building Block for Complex Molecule Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of γ,δ-Unsaturated α-Amino Acids
In the landscape of modern medicinal chemistry and natural product synthesis, the demand for structurally novel and stereochemically defined building blocks is insatiable. Among these, non-proteinogenic α-amino acids have garnered significant attention due to their ability to impart unique conformational constraints and biological activities to peptides and small molecules. Methyl 2-aminopent-4-enoate, a chiral γ,δ-unsaturated α-amino acid ester, has emerged as a particularly valuable synthon. Its bifunctional nature, possessing a stereogenic center at the α-carbon and a reactive terminal alkene, offers a rich platform for diverse chemical transformations, enabling the construction of complex molecular architectures, most notably substituted piperidines and other nitrogen-containing heterocycles. This guide provides a comprehensive overview of the stereoselective synthesis of this compound and explores its application as a strategic chiral building block in organic synthesis.
Stereoselective Synthesis: The Power of Palladium-Catalyzed Asymmetric Allylic Alkylation
The most reliable and widely adopted method for the enantioselective synthesis of this compound and its analogues is the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of a glycine Schiff base. This powerful C-C bond-forming reaction allows for the direct installation of the allyl group at the α-position of a glycine equivalent with high levels of stereocontrol.
The causality behind this choice of methodology lies in its efficiency and modularity. The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. The stereochemical outcome is dictated by the choice of the chiral ligand, allowing access to either enantiomer of the product. A common substrate for this transformation is the benzophenone imine of methyl glycinate, which serves as a stable and easily handled glycine enolate precursor.
Table 1: Representative Conditions for Pd-Catalyzed Asymmetric Allylic Alkylation of Glycine Imines
| Entry | Glycine Derivative | Allylic Substrate | Pd Source | Chiral Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Methyl Glycinate Benzophenone Imine | Allyl Acetate | [Pd(allyl)Cl]₂ | (S,S)-Trost Ligand | Cs₂CO₃ | CH₂Cl₂ | RT | 85 | 95 | [1] |
| 2 | tert-Butyl Glycinate Benzophenone Imine | Allyl Acetate | Pd₂(dba)₃ | (R)-BINAP | NaH | THF | 0 to RT | 90 | 92 | [2] |
| 3 | Methyl Glycinate Benzophenone Imine | Cinnamyl Acetate | [Pd(allyl)Cl]₂ | (R,R)-ANDEN-phenyl Trost Ligand | K₂CO₃ | Toluene | 50 | 88 | 98 (anti) | [1] |
Experimental Protocol: Asymmetric Synthesis of (S)-Methyl 2-(diphenylmethyleneamino)pent-4-enoate
This protocol is a representative procedure adapted from the literature for the palladium-catalyzed asymmetric allylic alkylation of a glycine imino ester.[3]
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and a chiral phosphine ligand (e.g., (S)-BINAP, 2.5 mol%). Add anhydrous, degassed solvent (e.g., THF or CH₂Cl₂) and stir the mixture at room temperature for 30 minutes until a clear, homogeneous solution is formed.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the methyl glycinate benzophenone imine (1.0 eq) in the chosen anhydrous, degassed solvent.
-
Base Addition: Cool the solution of the glycine imine to the desired temperature (e.g., -78 °C to 0 °C) and add a suitable base (e.g., NaH or Cs₂CO₃, 1.2 eq) portion-wise. Stir the resulting enolate solution for 30 minutes.
-
Allylation: To the enolate solution, add allyl acetate (1.1 eq) via syringe. Then, add the pre-formed chiral palladium catalyst solution via cannula.
-
Reaction Monitoring: Allow the reaction mixture to stir at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Deprotection: The resulting imine can be hydrolyzed under mild acidic conditions (e.g., citric acid in aqueous THF) to yield the free amino ester, this compound.
Applications in Complex Molecule Synthesis: A Gateway to Nitrogen Heterocycles
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The amino acid moiety can be elongated or incorporated into peptide chains, while the terminal alkene provides a handle for a variety of powerful transformations, most notably Ring-Closing Metathesis (RCM).
Ring-Closing Metathesis (RCM) for the Synthesis of Dehydropiperidines
By N-acylation with an unsaturated acyl chloride (e.g., acryloyl chloride) or N-alkenylation with another allyl group, a diene precursor suitable for RCM can be readily prepared. Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, efficiently closes the ring to form a six-membered dehydropiperidine ring system.[4][5] These cyclic structures are valuable intermediates in the synthesis of piperidine alkaloids and other biologically active compounds.[6]
Experimental Protocol: Ring-Closing Metathesis of an N-Acryloyl Derivative
This is a general procedure for the RCM of an N-alkenylated γ,δ-unsaturated α-amino ester.[4]
-
Substrate Preparation: Prepare the N-acryloyl derivative of this compound by standard amide coupling procedures (e.g., reaction with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine).
-
Reaction Setup: Dissolve the diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask under an argon atmosphere to a concentration of approximately 0.01-0.05 M.
-
Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is driven by the entropically favorable release of ethylene gas.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired cyclic product.
Diastereoselective Transformations of the Terminal Alkene
The existing stereocenter at the α-carbon can direct the stereochemical outcome of reactions at the terminal double bond, allowing for the installation of new stereocenters with a high degree of control.
-
Diastereoselective Hydrogenation: Asymmetric hydrogenation of the terminal alkene can lead to the formation of methyl 2-aminopentanoate derivatives with a new stereocenter at the γ-position. The choice of catalyst and directing group on the nitrogen can influence the diastereoselectivity of the reduction.[3][7]
-
Diastereoselective Epoxidation: The terminal alkene can be epoxidized using reagents such as m-CPBA. The facial selectivity of the epoxidation can be influenced by the stereochemistry of the α-carbon, particularly if a directing group is present on the amine.[2] The resulting chiral epoxide is a versatile intermediate for further synthetic elaborations.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its efficient and stereoselective preparation via palladium-catalyzed asymmetric allylic alkylation provides access to a versatile synthon. The strategic positioning of a chiral amine and a terminal alkene within a single molecule opens up a wealth of synthetic possibilities, most notably the construction of complex nitrogen-containing heterocycles through powerful transformations like ring-closing metathesis. For researchers and drug development professionals, a deep understanding of the synthesis and reactivity of this building block provides a valuable tool for the design and execution of synthetic routes to novel and biologically significant molecules.
References
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Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2002). Pd-catalyzed asymmetric allylic alkylation of the glycine imino ester 1a has been developed using a chiral quaternary ammonium salt 3d without chiral phosphine ligands. The Journal of Organic Chemistry, 67(21), 7418–7423. [Link]
- Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of an Unfunctionalized Allyl Carbonate. Journal of the American Chemical Society, 127(49), 17180–17181.
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Mashima, K., Abe, T., & Tani, K. (2003). Diastereo- and Enantioselective anti-Selective Hydrogenation of α-Amino-β-Keto Ester Hydrochlorides and Related Compounds Using Transition-Metal-Chiral-Bisphosphine Catalysts. The Chemical Record, 3(2), 88-99. [Link]
- Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).
- Jackson, R. F. W. (2004). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online.
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- Trost, B. M., & Ariza, X. (1997). Asymmetric Allylic Alkylation of a Glycine Enolate. On the Synthesis of α-Alkyl and α,α-Dialkyl-α-amino Acids. Angewandte Chemie International Edition in English, 36(23), 2635-2637.
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Wikipedia contributors. (2023, December 28). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
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Chen, J., & Liu, X.-W. (2013). Palladium-Catalyzed Decarboxylative Allylation of Glycal Derivatives. Synfacts, 9(08), 0870. [Link]
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Kazmaier, U. (2000). Palladium-Catalyzed Allylic Alkylations as Versatile Tool for Amino Acid and Peptide Modifications. Synthesis, 2000(10), 1462-1468. [Link]
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A Technical Guide to the Strategic Exploitation of the Vinyl Group in Methyl 2-aminopent-4-enoate for Synthetic Chemistry
Abstract
Methyl 2-aminopent-4-enoate, the methyl ester of allylglycine, is a versatile chiral building block of significant interest to researchers in synthetic and medicinal chemistry. Its value stems from the presence of multiple functional groups: a primary amine, a methyl ester, and a terminal vinyl group, all organized around a stereogenic center. While the amine and ester functionalities provide handles for peptide coupling and modification, the terminal alkene is a gateway to a vast array of chemical transformations. This guide provides an in-depth exploration of the vinyl group's reactivity, offering field-proven insights and detailed protocols for its strategic manipulation. We will delve into key reaction classes including metal-catalyzed cross-couplings, olefin metathesis, selective oxidations, and reductions, demonstrating how this simple functional group can be leveraged to construct complex molecular architectures relevant to drug development.
Introduction: The Synthetic Potential of a Non-Conjugated Alkene
This compound presents a unique synthetic platform. The terminal vinyl group at the C4-C5 position is electronically isolated from the carbonyl of the ester group. This lack of conjugation means it does not behave as a Michael acceptor but rather exhibits the characteristic reactivity of a monosubstituted, unactivated alkene. Its strategic importance lies in its ability to undergo clean, selective transformations without interfering with the functionalities at the C1 and C2 positions, provided that appropriate reaction conditions are chosen. The proximity of the amine and ester can, in some cases, be exploited for chelation control to influence the stereochemical outcome of reactions. This guide will focus on several high-impact transformations that are foundational for leveraging this building block.
Metal-Catalyzed Cross-Coupling: The Heck-Mizoroki Reaction
The Palladium-catalyzed Heck-Mizoroki reaction is a powerful method for forming carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide.[1] For amino acid-derived vinyl substrates like this compound, this reaction provides a direct route to synthetically valuable aryl-substituted amino acid derivatives, such as homotyrosine precursors.[2][3]
Mechanistic Considerations & Causality
The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations.
-
Expertise & Experience: The choice of catalyst, ligand, and base is critical and often substrate-dependent. Initial attempts with "ligandless" conditions may work on a small scale but often fail upon scale-up due to the precipitation of palladium black.[3] The use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial to stabilize the active Pd(0) species and modulate its reactivity. For electron-rich amino acid substrates, sterically hindered phosphine ligands or even simple, inexpensive ligands like N-phenylurea have proven effective in preventing catalyst decomposition and promoting high yields.[3] The base (e.g., an amine like triethylamine or an inorganic base like cesium carbonate) is not merely an acid scavenger; it is essential for the final reductive elimination step that regenerates the active Pd(0) catalyst.
Visualization: The Heck Catalytic Cycle
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Experimental Protocol: Heck Arylation
This protocol is adapted from methodologies proven effective for similar vinylglycinol derivatives.[2][3]
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq.), this compound hydrochloride (1.2 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.03 eq.), and the chosen ligand (e.g., SPhos or N-phenylurea, 0.03 eq.).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or THF) via syringe, followed by the addition of a base (e.g., Cs₂CO₃, 2.5 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | SPhos | N-Phenylurea | P(o-tol)₃ |
| Base | Cs₂CO₃ | K₂CO₃ | Et₃N |
| Solvent | THF | DMF | Acetonitrile |
| Temperature | 80 °C | 100 °C | 80 °C |
| Typical Yield | High | Good-High | Moderate |
Table 1: Representative conditions for the Heck reaction.
Olefin Metathesis for Macrocycle Synthesis
Ring-closing metathesis (RCM) is a cornerstone of modern organic synthesis, enabling the construction of cyclic structures that are prevalent in natural products and pharmaceuticals.[4][5] For drug development, RCM is particularly valuable for creating conformationally constrained peptides, which can exhibit enhanced stability, selectivity, and potency. This compound is an ideal precursor for this strategy.[6][7]
Strategy and Workflow
The process involves a two-step sequence. First, the primary amine of this compound is acylated with another molecule containing a terminal alkene (e.g., pentenoic acid). This creates a diene precursor. Second, this diene is subjected to an RCM catalyst, typically a Ruthenium-based complex, which orchestrates the formation of a macrocycle with the expulsion of ethylene gas.
Visualization: RCM Workflow
Caption: Workflow for macrocycle synthesis via RCM.
Experimental Protocol: Two-Step RCM
-
N-Acylation:
-
Dissolve this compound (1.0 eq.), the desired alkenyl carboxylic acid (1.0 eq.), and a coupling agent like HATU (1.1 eq.) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq.) and stir at room temperature for 4-12 hours, monitoring by TLC.
-
Perform an aqueous workup and purify by column chromatography to isolate the acyclic diene.
-
-
Ring-Closing Metathesis:
-
Dissolve the purified diene in a degassed solvent like anhydrous dichloromethane (DCM) or toluene to a low concentration (typically 0.01 M to prevent intermolecular reactions).
-
Add a solution of a second-generation Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) in the same solvent.
-
Heat the mixture (typically to 40 °C for DCM or 80 °C for toluene) and stir under an inert atmosphere. The removal of the ethylene byproduct can help drive the reaction to completion.[5]
-
After completion (monitored by TLC/LC-MS), quench the reaction by adding a scavenger like ethyl vinyl ether.
-
Concentrate the mixture and purify by column chromatography to yield the desired macrocycle.
-
Oxidation of the Alkene: Access to Novel Amino Alcohols
The vinyl group is susceptible to a range of oxidative transformations, providing access to valuable functionalized amino acid derivatives. Epoxidation is a particularly useful reaction, as the resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.[8][9]
Epoxidation and Nucleophilic Ring-Opening
Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), smoothly converts the vinyl group into an epoxide. The resulting terminal epoxide is an electrophilic three-membered ring that readily undergoes regioselective ring-opening. For instance, aminolysis (opening with an amine) provides a straightforward route to vicinal amino alcohols, which are important pharmacophores.[10][11]
Visualization: Epoxidation and Aminolysis Pathway
Caption: Synthetic pathway from vinyl group to amino alcohol.
Experimental Protocol: Epoxidation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 77%, 1.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction Execution: Allow the reaction to stir at 0 °C and then warm to room temperature over several hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude epoxide by flash chromatography.
Selective Reduction via Catalytic Hydrogenation
For applications where the alkene functionality is no longer needed, it can be cleanly and selectively removed by catalytic hydrogenation. This reaction saturates the double bond, converting the allylglycine derivative into a norleucine derivative.
Rationale and Conditions
This transformation is typically achieved with high efficiency using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[12] The reaction is clean, with water being the only byproduct, making it an environmentally friendly choice.[12] It proceeds under mild conditions and is highly selective for the alkene, leaving the ester and amine functionalities untouched.
Experimental Protocol: Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker bottle), add 10% Palladium on Carbon (5-10 mol% Pd).
-
Substrate and Solvent: Add the solvent (e.g., methanol or ethyl acetate) followed by this compound (1.0 eq.).
-
Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-4 atm). Shake or stir the reaction mixture vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps.
Conclusion
The terminal vinyl group of this compound is not merely a passive structural element but a highly versatile functional handle. As demonstrated, it can be selectively engaged in a wide range of high-impact chemical transformations, including C-C bond formation, macrocyclization, oxidation, and reduction. For researchers in drug discovery and development, a deep understanding of this reactivity is paramount. It allows for the rational design of synthetic routes to novel, complex, and biologically relevant molecules, transforming a simple chiral amino acid into a powerful tool for innovation.
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Tran, C., & Gravel, M. (2012). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Beilstein Journal of Organic Chemistry, 8, 127-131. [Link]
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Wang, P., et al. (2020). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Communications, 56(68), 9821-9824. [Link]
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National Center for Biotechnology Information. (2024). Methyl (2E)-4-aminopent-2-enoate. PubChem Compound Summary. [Link]
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Le, C. M., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(32), 11252-11255. [Link]
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Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606-9614. [Link][7]
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De Vleeschouwer, F., et al. (2017). Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. Green Chemistry, 19(1), 214-221. [Link]
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Solubility and stability of "Methyl 2-aminopent-4-enoate"
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-aminopent-4-enoate
Introduction
This compound, also known as methyl allylglycinate, is a non-canonical amino acid ester of significant interest in synthetic organic chemistry and drug discovery. Its unique structure, featuring a terminal allyl group, provides a versatile handle for chemical modification, making it a valuable building block for complex peptides, peptidomimetics, and other novel chemical entities. As with any compound intended for advanced research or pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for success. The solubility and stability of a molecule dictate its handling, formulation, bioavailability, and shelf-life.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document serves as a roadmap for researchers and drug development professionals. It outlines the theoretical principles, robust experimental protocols, and analytical methodologies required to generate the high-quality, reliable data essential for advancing research and development programs. We will explore the structural features that govern its behavior and provide detailed, field-proven workflows grounded in authoritative scientific and regulatory standards.
Section 1: Physicochemical Profile and Structural Considerations
The predictive analysis of a molecule's properties begins with its structure. This compound possesses three key functional groups that collaboratively define its solubility and stability profile: the α-amino group, the methyl ester, and the terminal allyl group.
| Property | Data | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | Methyl allylglycinate | N/A |
| CAS Number | 70837-19-3 (free base) | |
| 115289-55-9 (hydrochloride salt) | [1][2] | |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol (free base) | [3] |
| 165.62 g/mol (hydrochloride salt) | [1] | |
| Chemical Structure | C=CCC(N)C(=O)OC | [2] |
Key Structural Influences:
-
α-Amino Group: This basic group makes the molecule's solubility highly dependent on pH. In acidic conditions, it will be protonated (-NH₃⁺), increasing its polarity and aqueous solubility.
-
Methyl Ester Group: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a primary degradation pathway. It also contributes to solubility in organic solvents.
-
Allyl Group (C=C double bond): The terminal double bond is a site for potential oxidative degradation. It also adds a non-polar character to the molecule, influencing its overall solubility profile.
Section 2: Comprehensive Solubility Profiling
Solubility is a critical parameter that affects every stage of development, from initial biological screening to final formulation. A comprehensive profile requires assessment in a range of relevant aqueous and organic media.
Theoretical Framework: The Henderson-Hasselbalch Relationship
As an amino acid ester, the aqueous solubility of this compound is intrinsically linked to its ionization state, which can be predicted by the Henderson-Hasselbalch equation. The molecule can exist as a cation (protonated amine), a neutral species, or a zwitterion, depending on the pH of the solution. Maximum aqueous solubility is typically observed at pH values where the molecule is fully ionized (i.e., well below the pKa of the amine group). Conversely, minimum solubility often occurs near the isoelectric point.[4][5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability. This protocol ensures that a true equilibrium is reached between the dissolved and undissolved compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (or its hydrochloride salt)
-
Selected solvents (e.g., pH-buffered aqueous solutions, water, ethanol, DMSO, propylene glycol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC-UV or LC-MS system
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each pre-equilibrated solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours). The choice of duration should be justified by preliminary experiments showing that the concentration in solution has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all remaining undissolved solids.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Section 3: Chemical Stability Assessment
Evaluating the chemical stability of a compound is mandated by regulatory bodies and is essential for defining storage conditions, re-test periods, and shelf-life.[6][7] This involves both forced degradation studies to identify potential degradation pathways and formal stability studies under ICH-prescribed conditions.[8][9]
Predicted Degradation Pathways
-
Ester Hydrolysis: This is the most anticipated degradation pathway. The methyl ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid (2-aminopent-4-enoic acid) and methanol. This reaction can often be monitored by a change in pH or by chromatographic separation of the parent compound and the more polar acid degradant.[10]
-
Oxidation: The terminal allyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This could lead to the formation of epoxides, aldehydes, or other oxidative products.
-
Other Pathways: While less common, possibilities such as racemization at the chiral center or reactions involving the amino group (e.g., Schiff base formation with aldehydes) should be considered, especially under specific stress conditions.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and to develop a stability-indicating analytical method.[11]
Objective: To identify potential degradation pathways and products for this compound.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).
-
Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample stored at 2-8°C.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours. (Base-catalyzed hydrolysis is typically much faster than acid-catalyzed).
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solution at 60-80°C for 7 days. Also, test the solid compound under the same conditions.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent peak from degradant peaks and to obtain mass information for structural elucidation of the degradants.
Protocol: Formal Stability Testing (ICH Guidelines)
Formal studies provide the data to establish a re-test period or shelf life. These studies must be conducted on at least three primary batches in the proposed container closure system.[8]
Objective: To evaluate the stability of this compound under standardized storage conditions.
Storage Conditions Summary (ICH Q1A(R2)):
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency (Example for a 12-month study): Initial (0 months), 3 months, 6 months, 9 months, and 12 months.
Attributes to be Tested: The stability protocol should include testing of attributes susceptible to change, such as: Appearance, Assay (potency), Degradation products/Impurities, and any other relevant physical or chemical properties.[8]
Visualization: Forced Degradation Study Logic
Caption: Logical workflow for a forced degradation study.
Section 4: Essential Analytical Methodologies
Robust analytical methods are the bedrock of accurate solubility and stability data. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Key Requirements for the Analytical Method:
-
Stability-Indicating: The method must be able to resolve the parent peak from all potential degradation products and impurities. This is typically achieved using a C18 reversed-phase column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile or methanol.
-
Specificity: Demonstrated by showing that there is no interference from degradants at the retention time of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) must be low enough to accurately measure any impurities that may form, often at levels of 0.1% or lower.
-
Linearity, Accuracy, and Precision: The method must be validated according to ICH Q2(R1) guidelines to ensure it provides reliable and reproducible results over the intended concentration range.
Conclusion
While this compound is a promising synthetic building block, its successful application hinges on a rigorous characterization of its solubility and stability. This guide provides the strategic and methodological framework necessary for any scientist to undertake this characterization. By applying the principles of physical organic chemistry and adhering to established protocols such as the shake-flask method for solubility and ICH-guided stress testing for stability, researchers can generate the critical data needed to make informed decisions. The development of a robust, stability-indicating analytical method is paramount to this entire process. Following the workflows outlined herein will ensure the generation of trustworthy, high-quality data, thereby accelerating the journey of this versatile molecule from the laboratory to its final application.
References
- ICH. (n.d.). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
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- Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
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A Technical Guide to Methyl 2-aminopent-4-enoate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-aminopent-4-enoate, a non-proteinogenic amino acid ester, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both an amine and a terminal alkene, provides versatile handles for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides an in-depth overview of its commercial availability, key technical specifications, established synthetic routes, and notable applications in the field of drug discovery.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the rational design of small molecules with precise three-dimensional structures is paramount. The incorporation of non-standard amino acids is a well-established strategy to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based drugs and other therapeutic molecules. This compound serves as a key precursor to allylglycine derivatives, which are instrumental in constructing compounds with constrained conformations. The terminal alkene functionality is particularly useful for a variety of chemical transformations, including metathesis, hydroformylation, and click chemistry, allowing for its seamless integration into diverse molecular scaffolds. The methyl ester provides a readily modifiable or hydrolyzable group, further enhancing its synthetic utility. The introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule, making it a crucial tool in lead optimization[1][2].
Commercial Availability and Supplier Specifications
This compound is commercially available from a range of chemical suppliers, primarily as its hydrochloride salt for enhanced stability and handling. The freebase form is also available, though less common. Researchers should carefully consider the required form, purity, and scale for their specific application.
| Supplier | Product Name | CAS Number | Purity | Notes |
| AChemBlock | This compound hydrochloride | 115289-55-9 | 95% | Building block for research.[3] |
| Biosynth | This compound hydrochloride | 115289-55-9 | Not specified | For pharmaceutical testing.[4] |
| Chiralen | This compound | 70837-19-3 | 95+% | Available in various quantities (e.g., 250mg, 1g, 5g). |
| BLD Pharm | This compound | 70837-19-3 | Not specified | Provides analytical data like NMR, HPLC, LC-MS.[5] |
| BLD Pharm | (S)-Methyl 2-aminopent-4-enoate hydrochloride | 173723-62-1 | Not specified | Chiral form available for stereospecific synthesis.[6] |
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | Chiralen |
| Molecular Weight | 129.16 g/mol | Chiralen |
| CAS Number (Freebase) | 70837-19-3 | Chiralen |
| CAS Number (HCl Salt) | 115289-55-9 | AChemBlock[3], Biosynth[4] |
| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | Chiralen |
Structural Information:
-
SMILES: C=CCC(N)C(=O)OC.[H]Cl[3]
-
InChI Key (Freebase): VCVAKYAAHLHCKO-UHFFFAOYSA-N (for a related chloro-derivative)[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[8][10]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Applications in Organic Synthesis and Drug Discovery
The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
-
Building Block for Novel Scaffolds: It serves as a versatile building block for synthesizing more complex organic molecules due to its bifunctional nature.[7]
-
Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents. It has been mentioned in patents related to indole derivatives as RAS inhibitors for the treatment of cancer.[7]
-
Biochemical Research: It can be used in biochemical studies to probe enzyme interactions and reaction mechanisms.[7]
Experimental Protocol: A Representative Synthesis
While a specific, detailed synthesis for this compound was not found in the initial search, a general and common approach for the synthesis of α-amino esters involves the esterification of the corresponding amino acid. A representative workflow for the synthesis of a related β-keto ester is described in Organic Syntheses, which involves the C-acylation of a preformed enolate.[11] Another relevant procedure from Organic Syntheses describes the synthesis of an unsaturated ester, which involves the reaction of a β-keto ester with an alkyne in the presence of an indium catalyst.[12]
Below is a conceptual workflow for the synthesis of this compound from 2-aminopent-4-enoic acid (allylglycine).
Workflow for the Synthesis of this compound
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology (Conceptual)
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-aminopent-4-enoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Esterification: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2-1.5 eq) dropwise via a syringe. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification of the carboxylic acid.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Conclusion
This compound is a readily available and synthetically versatile building block with significant potential in drug discovery and organic synthesis. Its utility is demonstrated by its incorporation into complex molecular structures and its role as a precursor in the development of new therapeutic agents. A clear understanding of its commercial sources, chemical properties, and safe handling procedures is essential for its effective application in the laboratory.
References
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Thermo Fisher Scientific. SAFETY DATA SHEET. (2007-04-16). [Link]
-
Chemical Synthesis Database. methyl 2-amino-4-pentenoate. (2025-05-20). [Link]
-
PubChem. Methyl (2E)-4-aminopent-2-enoate. [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. (2009). [Link]
-
PubChem. Methyl 2-amino-4-oxopentanoate. [Link]
-
Matrix Fine Chemicals. 2-AMINOPENT-4-ENOIC ACID | CAS 16338-48-0. [Link]
-
Lian, J., et al. [Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208. [Link]
-
Organic Syntheses. SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH METHYL CYANOFORMATE. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023-08-15). [Link]
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Methodological & Application
Enantioselective synthesis of "Methyl 2-aminopent-4-enoate"
An Application Guide to the Enantioselective Synthesis of Methyl 2-aminopent-4-enoate
Abstract
This compound, a valuable non-proteinogenic α-amino acid, serves as a versatile chiral building block in the synthesis of complex peptides, pharmaceuticals, and natural products. Its α-allyl moiety provides a reactive handle for diverse chemical transformations, including cross-metathesis and click chemistry. The stereochemical integrity of the α-center is paramount for its biological activity, making enantioselective synthesis a critical objective for researchers in drug discovery and development. This document provides an in-depth guide to the principal methodologies for preparing this compound in high enantiopurity, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the strategies.
Introduction: The Significance of Chiral α-Allyl Amino Acids
Unnatural α-amino acids (UAAs) are crucial components in modern medicinal chemistry and chemical biology.[1][2] Their incorporation into peptides can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity.[3] this compound, commonly known as methyl allylglycinate, is a particularly useful UAA. The terminal alkene functionality allows for post-synthetic modifications, enabling the construction of complex molecular architectures. Consequently, robust and efficient methods for its enantioselective synthesis are in high demand.[4] This guide explores three authoritative strategies: Asymmetric Phase-Transfer Catalysis, Rhodium-Catalyzed Asymmetric Allylic Amination, and Enzymatic Kinetic Resolution.
Overview of Synthetic Strategies
The enantioselective synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of method depends on factors such as desired scale, available starting materials, and required enantiopurity. Below is a summary of the routes detailed in this guide.
Caption: Key synthetic routes to enantiopure this compound.
Methodology 1: Asymmetric Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reagents in a biphasic system. In the asymmetric variant, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, shuttles an aqueous base-generated enolate into the organic phase for a stereocontrolled reaction.[5][6] This method is highly effective for the α-alkylation of glycine derivatives.[7]
Mechanism of Action
The process begins with the formation of a benzophenone imine Schiff base of methyl glycinate, which enhances the acidity of the α-protons. In a biphasic system (e.g., toluene/aqueous NaOH), the chiral PTC extracts the enolate from the aqueous interface into the organic phase, forming a tightly associated, chiral ion pair. This complex shields one face of the planar enolate, directing the incoming electrophile (allyl bromide) to the opposite face. Subsequent hydrolysis of the imine liberates the desired chiral amino ester.
Caption: Mechanism of chiral phase-transfer catalyzed allylation.
Detailed Experimental Protocol
Materials:
-
Methyl glycinate hydrochloride
-
Benzophenone imine
-
(S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide (PTC)
-
Allyl bromide
-
Toluene
-
50% (w/w) Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Schiff Base Formation: To a solution of methyl glycinate hydrochloride (1.0 eq) in dichloromethane, add benzophenone imine (1.05 eq). Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to obtain the crude glycine Schiff base ester, which can be used without further purification.
-
Asymmetric Alkylation: To a vigorously stirred mixture of the glycine Schiff base ester (1.0 eq) and the chiral phase-transfer catalyst (0.01 eq) in toluene (5 mL/mmol), add 50% aqueous NaOH (3.0 eq) at 0 °C.
-
After stirring for 15 minutes, add allyl bromide (1.2 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Imine Hydrolysis: Upon completion, dilute the reaction mixture with toluene and water. Separate the organic layer, wash with brine, and dry over MgSO₄.
-
Filter and concentrate the organic phase in vacuo. Dissolve the residue in diethyl ether and add 1N HCl. Stir vigorously for 1 hour at room temperature to hydrolyze the imine.
-
Separate the aqueous layer and wash the organic layer with 1N HCl. Combine the aqueous layers and wash with diethyl ether to remove benzophenone.
-
Basify the aqueous layer to pH 9-10 with saturated NaHCO₃ and extract with dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the title compound.
-
Analysis: Determine enantiomeric excess (ee) by chiral HPLC analysis.
Methodology 2: Rhodium-Catalyzed Asymmetric Allylic Amination (AAA)
Transition-metal-catalyzed allylic substitution is a cornerstone of modern organic synthesis.[8] Rhodium-catalyzed asymmetric allylic amination (AAA) has emerged as a powerful method for the direct formation of chiral amines.[9] This strategy involves the reaction of a nucleophilic nitrogen source with a symmetric or racemic allylic electrophile in the presence of a chiral rhodium catalyst.
Mechanism of Action
The catalytic cycle begins with the coordination of the rhodium(I) complex, bearing a chiral ligand, to the double bond of an allylic precursor (e.g., an allylic carbonate). This is followed by oxidative addition to displace the leaving group, forming a prochiral or racemic η³-allyl rhodium intermediate. A nitrogen nucleophile (e.g., a protected amine or ammonia equivalent) then attacks this intermediate. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, leading to the formation of the enantioenriched product and regeneration of the Rh(I) catalyst.
Caption: General mechanism for Rhodium-catalyzed allylic amination.
Detailed Experimental Protocol
Materials:
-
(E)-pent-2-en-1-yl methyl carbonate
-
Benzyl carbamate
-
[Rh(COD)Cl]₂
-
(R)-BINAP (chiral ligand)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Note: This protocol yields the N-Cbz protected precursor, which requires subsequent esterification and deprotection to afford the final target molecule.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(COD)Cl]₂ (0.01 eq) and (R)-BINAP (0.022 eq) in anhydrous THF. Stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add (E)-pent-2-en-1-yl methyl carbonate (1.0 eq), benzyl carbamate (1.2 eq), and K₂CO₃ (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the enantioenriched N-Cbz-protected allylic amine.
-
Conversion to Target: The resulting amine can be converted to this compound through a two-step sequence: (i) oxidation of the terminal vinyl group followed by esterification, and (ii) deprotection of the Cbz group. (Detailed protocols for these transformations are beyond the scope of this note but follow standard organic chemistry procedures).
Methodology 3: Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer an environmentally benign and highly selective approach to accessing chiral molecules.[10] Kinetic resolution separates a racemate by the preferential reaction of one enantiomer with an enzyme, leaving the unreacted enantiomer in high optical purity. Lipases are commonly used for the resolution of racemic esters or alcohols via selective hydrolysis or acylation.[11][12]
Principle of Resolution
A racemic mixture of N-acetyl-protected this compound is subjected to hydrolysis catalyzed by a lipase (e.g., Lipase B from Candida antarctica, CALB). The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the S-ester) largely unreacted. The reaction is stopped at approximately 50% conversion, allowing for the separation of the highly enantioenriched S-ester and the R-acid.
Detailed Experimental Protocol
Materials:
-
Racemic N-acetyl-methyl 2-aminopent-4-enoate (prepared by standard acylation of racemic this compound)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Phosphate buffer (pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Sodium hydroxide (NaOH), 1M for pH adjustment
-
Standard workup and separation reagents
Procedure:
-
Reaction Setup: Suspend racemic N-acetyl-methyl 2-aminopent-4-enoate (1.0 eq) in a mixture of phosphate buffer and MTBE (e.g., 10:1 v/v).
-
Add immobilized lipase (e.g., 20% by weight of the substrate).
-
Stir the suspension at 30-40 °C. Monitor the reaction progress by chiral HPLC, tracking the disappearance of the starting material and the formation of the acid. The pH may drop as the acid is formed; maintain pH at ~7.2 using a pH-stat with 0.1M NaOH or by periodic manual addition.
-
Quenching: Stop the reaction at ~50% conversion by filtering off the immobilized enzyme. The enzyme can be washed with MTBE and water and reused.
-
Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer, which contains the unreacted (S)-ester.
-
Extract the aqueous layer with MTBE (2x) to recover any dissolved ester. Combine all organic layers.
-
Acidify the aqueous layer to pH 2 with 1N HCl and extract with ethyl acetate (3x) to isolate the (R)-N-acetyl amino acid.
-
Purification and Deprotection: The combined organic layers containing the (S)-ester are dried (MgSO₄), filtered, and concentrated. The resulting N-acetylated ester can be purified and then deprotected under acidic conditions to yield the final product, (S)-Methyl 2-aminopent-4-enoate.
Comparative Summary of Methods
| Feature | Asymmetric Phase-Transfer Catalysis (PTC) | Rh-Catalyzed Allylic Amination (AAA) | Enzymatic Kinetic Resolution (EKR) |
| Principle | Asymmetric alkylation of a prochiral enolate | Asymmetric amination of an allylic electrophile | Selective reaction of one enantiomer in a racemate |
| Starting Materials | Glycine derivatives, allyl bromide | Allylic carbonates, amine source | Racemic N-acyl amino ester |
| Typical ee (%) | 85-98% | 90-99% | >99% (for both enantiomers) |
| Theoretical Yield | ~100% | ~100% | 50% (for each enantiomer) |
| Key Advantages | Operationally simple, uses inexpensive starting materials.[6] | High atom economy, direct C-N bond formation.[8] | Extremely high enantioselectivity, mild conditions, reusable catalyst.[13] |
| Key Disadvantages | Requires careful control of reaction conditions; catalyst can be expensive. | Ligand and metal catalyst costs; may require multi-step synthesis of precursor. | Maximum 50% yield for the desired product; requires separation of product from starting material. |
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several distinct and powerful chemical strategies. Asymmetric Phase-Transfer Catalysis offers a practical and scalable route from readily available glycine. Rhodium-Catalyzed Asymmetric Allylic Amination represents a modern, atom-economical approach that delivers high enantioselectivity. Finally, Enzymatic Kinetic Resolution provides a "green" alternative that can achieve near-perfect optical purity, albeit with a theoretical yield capped at 50%. The optimal choice of methodology will be dictated by the specific requirements of the research or development program, including scale, cost, and the desired absolute configuration of the final product.
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Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link][1]
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Neogi, I., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available at: [Link][2]
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Duthaler, R. O. (1994). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. Tetrahedron. Available at: [Link][4]
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Mohammadi, M., et al. (2016). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Journal of Chemical and Pharmaceutical Research.[14]
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Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. Available at: [Link][15]
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Neogi, I., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing. Available at: [Link][3]
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O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Scilit.[16]
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O'Donnell, M. J. (2004). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. Available at: [Link][5]
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Jew, S.-s., & Park, H.-g. (2009). Design of high-performance chiral phase-transfer catalysts with privileged structures. Chemical Communications. Available at: [Link][6]
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O'Donnell, M. J. (2004). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. ResearchGate. Available at: [Link][7]
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Bernardi, L., et al. (2010). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters.[17]
-
Miller, S. J., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters. Available at: [Link][18]
-
Pellis, A., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Green Chemistry.[10]
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Schichl, D., et al. (2008). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Available at: [Link][11]
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Davies, S. G., et al. (2001). A practical asymmetric synthesis of homochiral α-arylglycines. Tetrahedron: Asymmetry.[19]
-
Klibanov, A. M., et al. (1990). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. Available at: [Link][12]
-
Kaur, N., & Kishore, D. (2023). Rhodium-catalyzed allylic amination reactions: Recent advances. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][8]
-
Miller, S. J., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - PubMed Central. Available at: [Link][20]
-
Hartwig, J. F. (2019). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Figshare. Available at: [Link][21]
-
Azov, V. A. (2007). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.[22]
-
Hull, K. L., et al. (2018). Rhodium-catalyzed asymmetric synthesis of β-branched esters from allylic amines. Chemical Communications. Available at: [Link][23]
-
ResearchGate. (2014). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. ResearchGate. Available at: [Link][24]
-
Xu, W.-B., et al. (2021). Rhodium-Catalyzed Regio- and Enantioselective Allylic Amination of Racemic 1,2-Disubstituted Allylic Phosphates. Journal of the American Chemical Society. Available at: [Link][9]
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Burgess, K., et al. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. The Journal of Organic Chemistry. Available at: [Link][25]
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BenchChem. (2025). Technical Support Center: Optimizing Enzymatic Resolution of Racemic Esters. BenchChem.[13]
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Application and Protocol Guide: Asymmetric Synthesis of Unnatural Amino Acids Utilizing Methyl 2-aminopent-4-enoate
Introduction: The Expanding Chemical Space of Peptidic Therapeutics
Unnatural amino acids (UAAs) represent a transformative toolkit in medicinal chemistry and drug discovery.[1][2][3] By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel functionalities, enhance metabolic stability, and precisely modulate the pharmacological profiles of peptide-based therapeutics.[1][] The incorporation of UAAs can significantly improve the potency, selectivity, and bioavailability of drug candidates, making them indispensable in the development of next-generation pharmaceuticals.[1][2][3]
Methyl 2-aminopent-4-enoate serves as a versatile and strategic starting material for the synthesis of a diverse array of chiral UAAs. Its structure, featuring a terminal alkene and an amino acid backbone, allows for a variety of stereoselective transformations. This guide provides an in-depth exploration of key asymmetric synthetic strategies, complete with detailed protocols, to empower researchers in the synthesis of novel UAAs from this valuable precursor.
Strategic Approaches to Asymmetric Synthesis
The stereoselective synthesis of amino acids is a cornerstone of modern organic chemistry.[5] Several powerful strategies have been developed to control the stereochemistry at the α-carbon, including the use of chiral auxiliaries and catalytic asymmetric methods.[5][6]
Chiral Auxiliary-Mediated Synthesis: The Schöllkopf Approach
One of the most reliable and well-established methods for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries. The Schöllkopf bis-lactim ether method, for instance, provides a robust platform for the diastereoselective alkylation of a glycine enolate equivalent.[7]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow of Schöllkopf chiral auxiliary method.
In this approach, the starting amino acid is condensed with a chiral auxiliary, typically derived from an inexpensive natural amino acid like valine, to form a cyclic bis-lactim ether.[7] Deprotonation of this intermediate generates a chiral enolate, which then undergoes diastereoselective alkylation. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the incoming electrophile to the opposite face. Subsequent acidic hydrolysis cleaves the newly synthesized amino acid from the auxiliary, which can often be recovered and reused.
Catalytic Asymmetric Allylic Alkylation
A more atom-economical approach involves the use of chiral catalysts to directly induce stereoselectivity.[6] For a substrate like this compound, catalytic asymmetric allylic alkylation is a highly relevant and powerful strategy. This method utilizes a transition metal catalyst, often palladium or iridium, complexed with a chiral ligand to control the enantioselectivity of the reaction.
Catalytic Cycle for Asymmetric Allylic Alkylation
Caption: Catalytic cycle for Pd-catalyzed allylic alkylation.
In a typical catalytic cycle, the chiral metal complex activates the allylic system of the protected this compound derivative, forming a π-allyl intermediate. The chiral ligand environment around the metal center then directs the nucleophilic attack to one of the termini of the allyl group, leading to the formation of the product with high enantiomeric excess.
Experimental Protocols
The following protocols are representative methodologies and should be adapted and optimized based on the specific target molecule and available laboratory resources.
Protocol 1: Asymmetric Synthesis via Schöllkopf Auxiliary
This protocol outlines the diastereoselective alkylation of the bis-lactim ether derived from (S)-valine and glycine, a close analog to this compound, demonstrating the general procedure.
Materials:
-
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's auxiliary)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
0.25 M Hydrochloric acid (HCl)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the Schöllkopf auxiliary (1 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (1.1 equivalents) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification of Diastereomeric Product: Purify the crude product by flash column chromatography on silica gel to isolate the alkylated bis-lactim ether. The diastereomeric excess (d.e.) can be determined by ¹H NMR or chiral HPLC analysis.
-
Hydrolysis: Stir the purified product in 0.25 M HCl at room temperature for 4-6 hours.
-
Isolation: After hydrolysis, neutralize the solution and extract the desired amino acid ester. The chiral auxiliary can be recovered from the aqueous layer.
Data Summary: Diastereoselectivity in Schöllkopf Alkylations
| Electrophile (E-X) | Diastereomeric Excess (d.e.) | Reference |
| Methyl Iodide | >95% | |
| Benzyl Bromide | >95% | [7] |
| Allyl Bromide | >95% |
Protocol 2: Catalytic Asymmetric Synthesis
This protocol provides a general framework for the palladium-catalyzed asymmetric allylic alkylation of a glycine imine ester, which can be adapted for derivatives of this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral Ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., Sodium hydride)
-
Protected Glycine Imine Ester
-
Allylic Electrophile
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(OAc)₂ (2.5 mol%) and the chiral ligand (7.5 mol%). Add anhydrous, degassed solvent and stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve the protected glycine imine ester (1 equivalent) and the allylic electrophile (1.2 equivalents) in the reaction solvent.
-
Initiation: Add the base (1.1 equivalents) to the substrate mixture, followed by the pre-formed catalyst solution.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Conclusion and Future Directions
The asymmetric synthesis of unnatural amino acids is a vibrant and essential field in modern drug discovery.[][5] this compound provides a versatile scaffold for the creation of novel chiral building blocks. Both chiral auxiliary-based methods and catalytic asymmetric transformations offer powerful and reliable routes to these valuable compounds. The choice of method will depend on factors such as the desired scale, the specific target molecule, and the availability of reagents and catalysts. As new catalytic systems and synthetic methodologies continue to emerge, the accessibility and diversity of unnatural amino acids will undoubtedly expand, further fueling innovation in peptide science and medicinal chemistry.[6][8]
References
- Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids.
- Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.
- A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1.
- Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
- Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Unnatural Amino Acids Potential for Innov
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Organic Chemistry Portal.
- Unnatural Amino Acids in Drug Discovery. BOC Sciences.
- The Schollkopf Chiral Auxiliaries. Biosynth.
- ENANTIOSELECTIVE SYNTHESIS OF NON-PROTEINOGENIC AMINO ACIDS VIA METALLATED BIS-LACTIM ETHERS OF 2,5-DIKETOPIPERAZINES. ElectronicsAndBooks.
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- 8. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
Application Notes and Protocols for the Use of Methyl 2-aminopent-4-enoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Methyl 2-aminopent-4-enoate in Peptide Innovation
In the landscape of modern peptide science, the incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for engineering novel therapeutic and research peptides.[1] this compound, a derivative of allylglycine, stands out as a particularly versatile building block. Its terminal alkene functionality serves as a reactive handle, orthogonal to the standard chemistries of solid-phase peptide synthesis (SPPS), opening a gateway to a diverse array of post-synthetic modifications.[2]
The introduction of this unnatural amino acid into a peptide sequence can confer valuable properties, such as enhanced stability against enzymatic degradation, constrained conformations for improved receptor binding, and sites for conjugation of moieties like fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains.[3][4] These modifications are critical in overcoming the inherent limitations of native peptides, such as poor stability and short half-lives in vivo.[4]
This guide provides a comprehensive framework for the synthesis of Fmoc-protected this compound and its subsequent incorporation into peptide chains using established Fmoc-based solid-phase peptide synthesis (SPPS) protocols. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and address potential challenges to ensure reproducible and successful outcomes.
Synthesis of Fmoc-protected this compound
The successful incorporation of this compound into a peptide sequence via SPPS first requires its N-terminal protection with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[5][6] The following protocol is an adapted procedure based on established methods for the Fmoc protection of amino acid esters.
Synthetic Workflow
The synthesis involves the reaction of this compound hydrochloride with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base to neutralize the hydrochloride and facilitate the reaction.
Sources
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
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- 4. chimia.ch [chimia.ch]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Ring-Closing Metathesis of Methyl 2-Aminopent-4-enoate Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Crafting Cyclic α-Amino Acids through Ring-Closing Metathesis
Cyclic α-amino acids are privileged structural motifs in medicinal chemistry and drug development. Their incorporation into peptides and small molecules can enforce conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets. Ring-closing metathesis (RCM) has emerged as a powerful and versatile synthetic strategy for the construction of these valuable cyclic scaffolds.[1][2] The remarkable functional group tolerance of modern ruthenium-based catalysts, such as those developed by Grubbs and Hoveyda, allows for the efficient cyclization of diene-containing amino acid precursors under mild conditions.[3]
This comprehensive guide provides a detailed exploration of the ring-closing metathesis of derivatives of methyl 2-aminopent-4-enoate, a readily accessible chiral building block. We will delve into the strategic considerations for substrate design, provide step-by-step protocols for the synthesis of key diene precursors, and offer optimized procedures for the RCM reaction itself. Furthermore, this document will address catalyst selection, purification strategies for the removal of ruthenium byproducts, and troubleshooting common challenges.
The Engine of Cyclization: The Ring-Closing Metathesis Catalytic Cycle
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[4] The catalytic cycle for RCM is initiated by the reaction of the ruthenium alkylidene catalyst with one of the terminal alkenes of the diene substrate. This leads to the formation of a metallacyclobutane intermediate, which then undergoes a productive cycloreversion to release a new alkylidene and the first molecule of ethylene. The newly formed ruthenium alkylidene then reacts intramolecularly with the second alkene of the substrate to form another metallacyclobutane. A final cycloreversion event releases the cyclic product and regenerates a ruthenium alkylidene species that can re-enter the catalytic cycle. The release of volatile ethylene gas serves as a thermodynamic driving force for the reaction.[5]
Caption: The catalytic cycle of Ring-Closing Metathesis.
Experimental Protocols: From Linear Diene to Cyclic Amino Acid
The successful synthesis of cyclic amino acids via RCM from this compound hinges on the efficient preparation of a suitable diene precursor. This typically involves the introduction of a second olefin-containing moiety onto the nitrogen atom of the amino ester. Here, we present two robust strategies: N-allylation and N-acylation.
Workflow Overview
Caption: Overall workflow for the synthesis of cyclic α-amino acid esters.
Protocol 1: Synthesis of N-Allyl-N-Tosyl-Methyl 2-aminopent-4-enoate
Rationale: This protocol first protects the amine with a tosyl group, which serves two purposes: it prevents catalyst deactivation by the basic nitrogen and its electron-withdrawing nature can enhance the efficiency of the RCM reaction. The second olefin is then introduced via N-allylation.
Step 1: N-Tosylation
-
Materials: this compound hydrochloride, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: N-Allylation
-
Materials: N-Tosyl-methyl 2-aminopent-4-enoate, allyl bromide, sodium hydride (NaH), tetrahydrofuran (THF).
-
Procedure:
-
To a solution of N-tosyl-methyl 2-aminopent-4-enoate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add allyl bromide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude diene by flash column chromatography.
-
Protocol 2: Synthesis of N-Acryloyl-Methyl 2-aminopent-4-enoate
Rationale: This approach introduces the second olefin via acylation with acryloyl chloride. The resulting amide is an electron-withdrawing group, which can facilitate the RCM reaction.
-
Materials: this compound hydrochloride, acryloyl chloride, triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Ring-Closing Metathesis
Rationale: This general protocol can be adapted for both diene precursors. Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are often preferred for their higher activity, especially with electron-deficient substrates.[1][6] The reaction is typically performed in a non-polar solvent like dichloromethane or toluene at elevated temperatures to drive the reaction to completion.
-
Materials: Diene precursor, Grubbs II or Hoveyda-Grubbs II catalyst, anhydrous and degassed dichloromethane (DCM) or toluene.
-
Procedure:
-
Dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM or toluene to a concentration of 0.01-0.05 M.
-
Add the Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%).
-
Heat the reaction mixture to reflux (40-45 °C for DCM, or higher for toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
To quench the reaction and aid in purification, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification of the Cyclic Product and Removal of Ruthenium Byproducts
Complete removal of the ruthenium catalyst and its byproducts is crucial, especially for applications in drug discovery.[7]
-
Chromatographic Purification: The primary method for purification is flash column chromatography on silica gel.
-
Ruthenium Scavenging: For trace ruthenium removal, the product can be treated with a scavenger. A common method involves dissolving the crude product in a suitable solvent and adding a scavenger such as:
-
Tris(hydroxymethyl)phosphine (THMP): Stir the product with an aqueous solution of THMP.
-
Activated Carbon: Stirring with activated carbon can effectively adsorb ruthenium species.
-
Lead Tetraacetate: Can be used to oxidize and remove ruthenium.
-
DMSO/Triphenylphosphine oxide: Treatment followed by filtration through a short plug of silica gel.[7]
-
Data Presentation: Catalyst Performance in RCM of Amino Acid Derivatives
The choice of catalyst can significantly impact the efficiency of the RCM reaction. The following table summarizes typical observations for the RCM of N-protected allylglycine derivatives, which are structurally analogous to the substrates discussed herein.
| Catalyst | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Grubbs I | 2-5 | 25-45 | 12-24 | 60-80 | Generally less active, may require higher temperatures or longer reaction times. |
| Grubbs II | 1-5 | 25-45 | 2-8 | 85-95 | Higher activity and broader substrate scope, often the catalyst of choice.[8] |
| Hoveyda-Grubbs II | 1-5 | 40-80 | 2-12 | 80-95 | High activity and stability, particularly useful for more challenging substrates.[1] |
Note: Yields are highly substrate-dependent and the above data should be used as a general guideline. Optimization of catalyst loading, temperature, and reaction time is recommended for each specific substrate.
Troubleshooting Common RCM Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Catalyst deactivation (impurities in substrate or solvent).- Insufficient temperature.- Low catalyst loading. | - Ensure all reagents and solvents are pure and anhydrous.- Increase reaction temperature.- Increase catalyst loading incrementally. |
| Olefin Isomerization | - Formation of ruthenium-hydride species.- Prolonged reaction times or high temperatures. | - Add a hydride scavenger like 1,4-benzoquinone or acetic acid.[4][8]- Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Dimers/Oligomers | - High substrate concentration. | - Perform the reaction under high dilution conditions (0.001-0.01 M). |
| Difficulty in Ruthenium Removal | - Inefficient purification method. | - Employ a combination of column chromatography and a ruthenium scavenger.[7] |
Conclusion
Ring-closing metathesis provides a powerful and efficient pathway for the synthesis of cyclic α-amino acid derivatives from this compound. Careful selection of the N-protecting group and the strategy for introducing the second olefin are critical for the successful preparation of the diene precursor. Second-generation Grubbs and Hoveyda-Grubbs catalysts generally offer superior performance for these transformations. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for researchers aiming to incorporate these important structural motifs into their synthetic targets.
References
-
Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs' First. PubMed Central. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]
-
New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone. MDPI. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Efficient stereoselective syntheses of cyclic amino acids via Michael-induced ring-closing reactions. PubMed. [Link]
-
Ring-closing metathesis (RCM) of 4a with various Grubbs catalysts. ResearchGate. [Link]
-
Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. PubMed. [Link]
-
Synthesis and RCM reactions using a recyclable Grubbs-Hoveyda metathesis catalyst activated by a light fluorous tag. PubMed. [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Synthesis of Cyclic β-Amino Acids by RCM. ResearchGate. [Link]
-
Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry. [Link]
-
Synthesis of six-membered carbocyclic ring α,α-disubstituted amino acids and arginine-rich peptides to investigate the effect of ring size on the properties of the peptide. PubMed. [Link]
-
Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+). RSC Publishing. [Link]
-
Allylation of Carbonyl and Imino Groups. [Link]
-
Grubbs catalyst. Wikipedia. [Link]
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- 5. Ring Closing Metathesis [organic-chemistry.org]
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Application Notes & Protocols: Aza-Michael Addition Reactions with Methyl 2-aminopent-4-enoate
Introduction: Strategic C-N Bond Formation via Aza-Michael Addition
The Aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen bonds.[1] This transformation is atom-economical and can be conducted under a wide range of conditions, making it a powerful tool for molecular construction.[2] The products of this reaction, β-amino carbonyl compounds and their derivatives, are prevalent motifs in pharmaceuticals, natural products, and chiral auxiliaries.[3][4]
This guide focuses on the strategic use of Methyl 2-aminopent-4-enoate as the nitrogen nucleophile (Michael donor). This substrate is a valuable chiral building block, containing both a primary amine and a terminal alkene. Its participation in Aza-Michael reactions opens a direct pathway to complex, non-proteinogenic amino acid derivatives. These products are of high interest in drug development, particularly for the synthesis of peptidomimetics and other bioactive molecules where structural diversity and stereochemical control are paramount.[5][6][7] We will explore the mechanistic underpinnings, catalyst selection, reaction optimization, and detailed protocols for leveraging this versatile substrate.
Mechanistic Rationale and Experimental Design
The core of the reaction involves the nucleophilic attack of the primary amine of this compound onto the β-carbon of an activated alkene (the Michael acceptor). The reaction can proceed through a stepwise or concerted mechanism, often influenced by the catalyst and solvent system.[1] While the reaction can occur without a catalyst, particularly with highly reactive substrates, catalysis is generally essential for achieving high yields, controlling selectivity, and expanding the substrate scope.[2]
Caption: Logical relationship between reactants and experimental variables.
Causality in Catalyst Selection
The choice of catalyst is the most critical decision point in designing an Aza-Michael reaction. The catalyst's function is to increase the electrophilicity of the Michael acceptor or the nucleophilicity of the amine donor, thereby lowering the activation energy of the reaction.
-
Lewis Acid Catalysis: Lewis acids (e.g., Bi(OTf)₃, CAN, CuCl) coordinate to the carbonyl oxygen of the Michael acceptor.[8][9][10] This coordination withdraws electron density, rendering the β-carbon significantly more electrophilic and susceptible to nucleophilic attack. This is a highly effective strategy for a broad range of acceptors.
-
Base Catalysis: Bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or basic ionic liquids, can operate via several mechanisms.[11][12] They can deprotonate the N-H bond of the amine, increasing its nucleophilicity. In protic solvents, they may deprotonate the solvent to generate a conjugate base that facilitates proton transfer in the rate-determining step. This approach is particularly useful for preventing side reactions like ester cleavage that can occur with stronger bases.[12]
-
Organocatalysis for Asymmetric Synthesis: For drug development applications, controlling stereochemistry is non-negotiable. Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, activate the substrates through non-covalent interactions (e.g., hydrogen bonding) or through the reversible formation of covalent intermediates (e.g., iminium ions).[3][13] This creates a chiral environment around the reactants, directing the nucleophilic attack to a specific face of the Michael acceptor and yielding a product with high enantiomeric excess (ee).
Application Note: Substrate Scope and Strategic Considerations
The reaction of this compound is compatible with a wide array of Michael acceptors. The selection of the acceptor directly defines the side chain of the resulting amino acid derivative.
| Michael Acceptor Class | Representative Example | Resulting Adduct Structure | Key Considerations & Catalyst Choice |
| α,β-Unsaturated Esters | Methyl Acrylate | Glutamic Acid Derivative | Generally high reactivity. Prone to di-addition. Lewis acids (CAN, Bi(OTf)₃) or base catalysts (DBU) are effective.[8][9][12] |
| α,β-Unsaturated Ketones | Methyl Vinyl Ketone | γ-Keto-α-amino Acid Derivative | Highly reactive. Organocatalysts (cinchona derivatives) are excellent for asymmetric versions.[13] Biocatalysts can also be employed.[14] |
| α,β-Unsaturated Nitriles | Acrylonitrile | Cyanethylated Amino Acid | Good reactivity. Lewis acids like CAN in water provide a green and efficient method.[9] |
| Nitroalkenes | β-Nitrostyrene | β-Aryl-γ-nitro-α-amino Acid | Potent Michael acceptors. The nitro group can be further transformed. Organocatalysis is well-established for high stereocontrol. |
| α,β-Unsaturated Sulfones | Phenyl Vinyl Sulfone | Sulfonyl-containing Amino Acid | The sulfone group is a strong electron-withdrawing group. Copper-based catalysts are highly efficient for this class of acceptors.[10] |
Protocol 1: General Procedure for Lewis Acid-Catalyzed Aza-Michael Addition
This protocol provides a robust starting point for reacting this compound with various Michael acceptors using a Lewis acid catalyst. It is designed as a screening protocol to identify optimal conditions.
Workflow Overview
Caption: Step-by-step workflow for the Lewis Acid-catalyzed protocol.
Materials and Reagents
-
This compound (or its hydrochloride salt)[15]
-
Michael Acceptor (e.g., Methyl Acrylate)
-
Lewis Acid Catalyst (e.g., Ceric Ammonium Nitrate (CAN)[9] or Bismuth(III) Triflate[8])
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Water for CAN)
-
Deionized Water
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the chosen anhydrous solvent (e.g., DCM, 0.2 M concentration relative to the limiting reagent).
-
Reagent Addition: Add the Lewis acid catalyst (typically 5-10 mol%). Stir for 5 minutes to ensure dissolution or suspension.
-
Donor Addition: Add this compound (1.2 equivalents). If using the hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine, and stir for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm and minimize potential side reactions.
-
Acceptor Addition: Add the Michael Acceptor (1.0 equivalent) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the prescribed time (typically 2-24 hours).
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting Michael acceptor signals completion. This step is essential for ensuring the protocol is self-validating and prevents unnecessary reaction time.
-
Workup:
-
Quench the reaction by adding deionized water or saturated aq. NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Calculate the final yield.
Protocol 2: Asymmetric Organocatalytic Aza-Michael Addition
This protocol is tailored for synthesizing enantiomerically enriched products, a key requirement for drug development professionals. It employs a chiral bifunctional catalyst to control the stereochemical outcome.
Mechanistic Rationale for Stereocontrol
Caption: Bifunctional catalyst orienting both reactants for facial selectivity.
Materials and Reagents
-
This compound
-
Michael Acceptor (e.g., trans-β-Nitrostyrene)
-
Chiral Organocatalyst (e.g., a Takemoto catalyst or a chiral squaramide, 1-10 mol%)[3][16]
-
Anhydrous, non-polar solvent (e.g., Toluene or Chloroform)
-
Standard reagents for workup and purification as listed in Protocol 1.
Step-by-Step Methodology
-
Preparation: To a vial, add the chiral organocatalyst (5 mol%), the Michael acceptor (1.0 equivalent), and the anhydrous solvent (e.g., Toluene, 0.1 M).
-
Stirring: Stir the mixture at the specified temperature (often room temperature or lower, e.g., 4 °C, to enhance selectivity) for 10 minutes.
-
Donor Addition: Add this compound (1.2-1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture until the Michael acceptor is consumed, as determined by TLC analysis (typically 24-72 hours).
-
Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography.
-
Validation of Stereoselectivity:
-
Characterize the product by NMR and MS as in Protocol 1.
-
Crucially , determine the enantiomeric excess (ee) of the product using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H). This step validates the effectiveness of the asymmetric catalysis.
-
Troubleshooting and Final Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Low reactivity of substrates; Steric hindrance. | Screen different catalysts (Lewis acids, bases). Increase temperature or reaction time. For unreactive amines, consider protection/deprotection strategies or more potent catalysts. |
| Formation of Di-adduct | Amine donor is in excess; High reactivity. | Use the amine as the limiting reagent. Add the amine slowly to a solution of the acceptor and catalyst. Lower the reaction temperature. |
| Low Enantioselectivity | Non-optimal catalyst or solvent; Racemization. | Screen a panel of chiral catalysts and solvents. Lower the reaction temperature. Ensure the workup is non-acidic/non-basic if the product is prone to racemization. |
| Poor Yield after Column | Product is highly polar and sticks to silica; Decomposition on silica. | Use a different stationary phase (e.g., alumina, C18). Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of amine products. |
By carefully selecting the catalytic system and reaction conditions, the Aza-Michael addition of this compound serves as a highly reliable and versatile strategy for the synthesis of valuable, complex amino acid derivatives, paving the way for innovations in medicinal chemistry and materials science.
References
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ResearchGate. (2025). Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation. Available from: [Link]
-
Varala, R., Sreelatha, N., & Adapa, S. R. (2006). Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Synlett. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Available from: [Link]
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RSC Publications. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Green Chemistry. Available from: [Link]
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ACS Publications. (n.d.). Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2008). ChemInform Abstract: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. Available from: [Link]
-
SYNFACTS. (2013). Organocatalytic Enantioselective Cascade Aza-Michael/Michael Addition. Thieme. Available from: [Link]
-
ResearchGate. (2009). Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. Available from: [Link]
-
PubMed. (2021). [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts]. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC. Available from: [Link]
-
MedCrave. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MOJ Biorg Org Chem. Available from: [Link]
-
Scribd. (n.d.). Aza-Michael Reaction Insights. Available from: [Link]
-
MedCrave. (2017). Asymmetric Michael Adducts as Key Building Blocks for Synthesis of Bioactive Molecules. MOJ Biorg Org Chem. Available from: [Link]
-
PubChem. (n.d.). Methyl (2E)-4-aminopent-2-enoate. Available from: [Link]
-
ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available from: [Link]
-
RSC Publishing. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC. Available from: [Link]
-
ResearchGate. (2020). (PDF) Biocatalytic Aza‐Michael Addition of Aromatic Amines to Enone Using α‐Amylase in Water. Available from: [Link]
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National Institutes of Health (NIH). (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. Available from: [Link]
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PubMed. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Available from: [Link]
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Catalytic Routes to Methyl 2-aminopent-4-enoate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of Methyl 2-aminopent-4-enoate in Modern Drug Discovery
This compound, a non-proteinogenic α-amino acid, represents a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique structure, featuring both an amino acid moiety and a terminal alkene, provides a versatile scaffold for the introduction of diverse functionalities. This dual reactivity makes it an ideal precursor for creating novel peptide mimics, constrained peptidomimetics, and bioactive small molecules. The development of efficient and stereoselective catalytic methods to access this compound is therefore of paramount importance for researchers in drug development and organic synthesis. This guide provides an in-depth overview of established and cutting-edge catalytic methodologies for the synthesis of this compound, complete with detailed protocols and mechanistic insights.
Methodology 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of a Glycine Schiff Base
Transition metal catalysis, particularly palladium-catalyzed asymmetric allylic alkylation (AAA), stands as a cornerstone for the enantioselective synthesis of α-amino acids.[1][2] This approach relies on the formation of a stabilized enolate from a glycine Schiff base, which then undergoes nucleophilic attack on a π-allyl palladium complex. The use of chiral ligands is crucial for inducing high levels of stereocontrol.
Scientific Rationale and Mechanistic Insight
The success of this method hinges on several key factors. The glycine substrate is first converted into a Schiff base, typically with benzophenone, to increase the acidity of the α-proton, facilitating enolate formation under mild basic conditions. A chiral phase-transfer catalyst (PTC) is often employed to shuttle the enolate from the aqueous basic phase to the organic phase where the palladium catalyst resides, enhancing reaction rates and stereoselectivity.[3][4] The palladium catalyst, in conjunction with a chiral ligand, coordinates to an allylic precursor (e.g., allyl acetate) to form a chiral π-allyl palladium intermediate. The glycine enolate then attacks this intermediate, with the chiral ligand directing the approach of the nucleophile to one of the two enantiotopic termini of the allyl group, thereby establishing the new stereocenter with high fidelity.[1]
Caption: Figure 1: Palladium-Catalyzed Asymmetric Allylic Alkylation Workflow.
Experimental Protocol: Asymmetric Synthesis of this compound
Materials:
-
N-(Diphenylmethylene)glycine methyl ester
-
Allyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-BINAP (or other suitable chiral phosphine ligand)
-
Potassium carbonate (K₂CO₃)
-
Chiral Phase-Transfer Catalyst (e.g., a Maruoka catalyst derivative)[5][6]
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (2 mol%) and (R)-BINAP (2.2 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to preform the catalyst complex.
-
Reaction Setup: To the catalyst solution, add N-(diphenylmethylene)glycine methyl ester (1.0 eq), the chiral phase-transfer catalyst (1 mol%), and a solution of K₂CO₃ (2.0 eq) in water.
-
Addition of Electrophile: Cool the biphasic mixture to 0 °C in an ice bath. Add allyl acetate (1.2 eq) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification of the Schiff Base Adduct: Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-((diphenylmethylene)amino)pent-4-enoate.
-
Deprotection: Dissolve the purified Schiff base in a suitable solvent (e.g., THF) and treat with aqueous HCl (e.g., 1M) at room temperature. Stir until deprotection is complete (monitored by TLC).
-
Final Isolation: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield this compound.
| Parameter | Typical Value | Reference |
| Catalyst Loading (Pd) | 1-5 mol% | [1] |
| Ligand | Chiral Phosphines (e.g., BINAP) | [2] |
| Base | K₂CO₃, Cs₂CO₃ | [3] |
| Solvent | Toluene, DCM (biphasic) | [3] |
| Temperature | 0 °C to room temperature | [1] |
| Yield | 70-95% | [1] |
| Enantiomeric Excess (ee) | 80-99% | [1] |
Methodology 2: Organocatalytic Michael Addition
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[7][8] For the synthesis of β,γ-unsaturated amino acids, an organocatalytic Michael addition of an aldehyde to a nitroalkene can be a key step. The resulting γ-nitroaldehyde can then be converted to the desired amino ester.
Scientific Rationale and Mechanistic Insight
This strategy typically employs a chiral secondary amine catalyst, such as a prolinol derivative, which reacts with an aldehyde to form a nucleophilic enamine intermediate.[9] This enamine then undergoes a stereoselective Michael addition to a nitroalkene. The chirality of the catalyst directs the facial selectivity of the addition, leading to a high degree of enantiocontrol. An acidic co-catalyst is often beneficial to promote catalyst turnover.[9] The resulting nitro-aldehyde is then oxidized to the corresponding carboxylic acid, and the nitro group is reduced to an amine to furnish the final amino acid.
Caption: Figure 2: Organocatalytic Michael Addition for Amino Acid Synthesis.
Experimental Protocol: Synthesis via Organocatalytic Michael Addition
Materials:
-
Propanal
-
3-Nitroprop-1-ene
-
(S)-Diphenylprolinol silyl ether (or other suitable organocatalyst)
-
3-Nitrobenzoic acid (co-catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Jones reagent (for oxidation)
-
Palladium on carbon (Pd/C, 10%) (for reduction)
-
Hydrogen gas
-
Methanol
-
Thionyl chloride (for esterification)
Procedure:
-
Michael Addition: To a solution of propanal (1.2 eq) in anhydrous DCM, add the (S)-diphenylprolinol silyl ether catalyst (10 mol%) and 3-nitrobenzoic acid (10 mol%). Cool the mixture to 0 °C and add 3-nitroprop-1-ene (1.0 eq) dropwise. Stir the reaction at this temperature and monitor by TLC.
-
Workup and Purification: Once the reaction is complete, quench with saturated aqueous NH₄Cl and extract with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude γ-nitroaldehyde by flash column chromatography.
-
Oxidation: Dissolve the purified nitroaldehyde in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour, then quench with isopropanol. Filter the mixture and concentrate the filtrate. Extract the product into ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to obtain the γ-nitrocarboxylic acid.
-
Reduction: Dissolve the nitrocarboxylic acid in methanol and add 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or ¹H NMR).
-
Esterification and Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. To the resulting amino acid, add methanol and cool to 0 °C. Slowly add thionyl chloride and then reflux the mixture for 4 hours. Cool to room temperature and concentrate under reduced pressure to obtain the hydrochloride salt of this compound.
| Parameter | Typical Value | Reference |
| Catalyst Loading | 5-20 mol% | [9] |
| Co-catalyst | Carboxylic acids | [9] |
| Solvent | DCM, Chloroform | [8] |
| Temperature | -20 °C to room temperature | [9] |
| Yield (Michael Addition) | 80-95% | [9] |
| Enantiomeric Excess (ee) | 90-99% | [9] |
Methodology 3: Olefin Cross-Metathesis
Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the way carbon-carbon double bonds are formed.[10] Cross-metathesis using a Grubbs-type catalyst provides a direct route to β,γ-unsaturated amino esters by coupling two different alkenes.
Scientific Rationale and Mechanistic Insight
In this approach, a protected vinylglycine derivative (e.g., N-Boc-vinylglycine methyl ester) is reacted with a simple alkene, such as ethylene, in the presence of a ruthenium-based Grubbs catalyst. The catalyst facilitates the cleavage and reformation of the double bonds, leading to the desired product and a volatile byproduct (in this case, more ethylene). The reaction is typically driven to completion by the removal of the gaseous byproduct. The choice of the Grubbs catalyst generation (first, second, or third) can influence the reaction efficiency and functional group tolerance.[10][11]
Caption: Figure 3: Synthesis of this compound via Cross-Metathesis.
Experimental Protocol: Synthesis via Grubbs Cross-Metathesis
Materials:
-
N-Boc-vinylglycine methyl ester
-
Propylene (or another suitable alkene partner)
-
Grubbs second-generation catalyst
-
Dichloromethane (DCM, anhydrous and degassed)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-vinylglycine methyl ester (1.0 eq) in anhydrous, degassed DCM.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (1-5 mol%).
-
Alkene Addition: Bubble propylene gas through the solution for 10-15 minutes, or add a liquefied portion of propylene at low temperature. Seal the flask and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.
-
Workup and Purification: Once complete, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes. Concentrate the mixture and purify by flash column chromatography on silica gel to yield N-Boc-Methyl 2-aminopent-4-enoate.
-
Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The product can be isolated as the TFA salt or neutralized with a mild base and extracted.
| Parameter | Typical Value | Reference |
| Catalyst | Grubbs 2nd or 3rd Gen. | [10][11] |
| Catalyst Loading | 1-5 mol% | [10] |
| Solvent | DCM, Toluene | [11] |
| Temperature | Room temperature to 40 °C | [11] |
| Yield | 60-90% | [10] |
Conclusion
The synthesis of this compound can be achieved through several powerful catalytic methodologies. Palladium-catalyzed asymmetric allylic alkylation offers a highly enantioselective route from readily available glycine derivatives. Organocatalytic Michael additions provide a metal-free alternative with excellent stereocontrol. For a more direct approach from simpler alkene precursors, Grubbs-catalyzed cross-metathesis is an efficient option. The choice of method will depend on the specific requirements of the synthesis, including scalability, desired stereochemistry, and available starting materials. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize this valuable building block for their drug discovery and development programs.
References
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Maruoka, K., Ooi, T., & Kano, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (15), 1487-1495. [Link]
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Maruoka, K., Ooi, T., & Kano, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (15), 1487-95. [Link]
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Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(16), 5608–5609. [Link]
-
Maruoka, K., Ooi, T., & Kano, T. (2006). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, Advance Article. [Link]
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Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(16), 5608-5609. [Link]
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Lurain, A. E., & Walsh, P. J. (2003). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Journal of the American Chemical Society, 125(35), 10677–10683. [Link]
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Belokon, Y. N., Kochetkov, K. A., Churkina, T. D., Ikonnikov, N. S., Chesnokov, A. A., Larionov, O. V., & Parmar, V. S. (2000). Asymmetric PTC C-Alkylation Catalyzed by Chiral Derivatives of Tartaric Acid and Aminophenols. Synthesis of (R)- and (S)-α-Methyl Amino Acids. The Journal of Organic Chemistry, 65(22), 7541-7548. [Link]
-
Lurain, A. E., & Walsh, P. J. (2003). A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(35), 10677-10683. [Link]
-
Prasad Atmuri, N. D., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]
-
Colacot, T. J., & Ganam, A. J. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Organic Letters, 16(2), 480-483. [Link]
-
Lee, D., Kim, D., & Yun, J. (2008). Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters. The Journal of Organic Chemistry, 73(15), 6022–6024. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2002). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. The Journal of Organic Chemistry, 67(21), 7418–7423. [Link]
-
Colacot, T. J., & Ganam, A. J. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Organic Letters, 16(2), 480-483. [Link]
-
Colacot, T. J., & Ganam, A. J. (2014). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Organic Letters, 16(2), 480-483. [Link]
-
ResearchGate. (n.d.). Asymmetric allylic alkylation of glycine ester derivatives. Retrieved from [Link]
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Protecting group strategies for "Methyl 2-aminopent-4-enoate"
Application Notes & Protocols
Introduction: Navigating the Synthetic Potential of a Trifunctional Building Block
Methyl 2-aminopent-4-enoate is a versatile synthetic intermediate, possessing three distinct functional groups: a primary amine at the α-position, a methyl ester, and a terminal alkene. This unique combination makes it a valuable precursor for non-canonical amino acids, peptide modifications, and complex molecular scaffolds. However, the very reactivity that makes this molecule attractive also presents a significant synthetic challenge. To unlock its full potential, a carefully considered protecting group strategy is not just recommended, but essential.
The primary amine is nucleophilic and readily participates in a wide range of reactions. The terminal alkene is susceptible to oxidation, reduction, and addition reactions. The methyl ester can be hydrolyzed under acidic or basic conditions. Consequently, achieving chemoselectivity in a synthetic sequence requires masking one or more of these groups to prevent undesired side reactions. This guide provides a detailed overview of the strategic considerations and field-proven protocols for the protection and deprotection of the amine and alkene functionalities of this compound.
Figure 2: Decision workflow for implementing a protecting group strategy.
PART I: Protection of the α-Amine Group
The primary amine is often the first group to be protected due to its high nucleophilicity. Carbamates are the most widely used class of protecting groups for amines, offering a balance of stability and tunable lability.
Boc (tert-Butoxycarbonyl) Protection
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. It is stable to a wide range of non-acidic conditions but is easily cleaved by moderate acids like trifluoroacetic acid (TFA).
-
Rationale: Boc protection is a robust choice when subsequent reactions involve basic conditions, organometallic reagents, or catalytic hydrogenation, under which the Boc group and the terminal alkene are generally stable. The deprotection is clean, yielding the volatile byproducts isobutylene and carbon dioxide.
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of dioxane and water) at 0 °C, add triethylamine (1.2 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-Boc-Methyl 2-aminopent-4-enoate.
-
Setup: Dissolve the N-Boc protected amino ester (1.0 eq) in dichloromethane (approx. 0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Reaction: Stir the solution at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or dichloromethane several times to remove excess TFA. The resulting product is the TFA salt of the free amine.
Cbz (Carboxybenzyl) Protection
The Cbz group is another classic amine protecting group. It is stable to acidic conditions but is readily removed by catalytic hydrogenation.
-
Rationale: The Cbz group is orthogonal to the Boc group. Its key advantage is its removal under neutral conditions (hydrogenolysis), which is beneficial for substrates sensitive to acid. However, this deprotection method is incompatible with the terminal alkene in this compound, as the alkene would also be reduced. Therefore, Cbz is suitable only if the alkene is intended to be reduced in the same step or if alternative deprotection methods are used.
-
Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (2 eq NaHCO₃) at 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the pH remains basic.
-
Reaction: Stir vigorously at 0 °C for 1 hour, then at room temperature for 3-5 hours.
-
Workup: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by column chromatography to yield N-Cbz-Methyl 2-aminopent-4-enoate.
Fmoc (9-Fluorenylmethoxycarbonyl) Protection
The Fmoc group is distinguished by its lability to basic conditions, typically a secondary amine like piperidine. It is stable to acid and catalytic hydrogenation.
-
Rationale: Fmoc is the protecting group of choice in solid-phase peptide synthesis and is fully orthogonal to both Boc and Cbz groups. It is ideal for strategies where the alkene needs to be preserved and subsequent deprotection must avoid acidic or reductive conditions.
-
Setup: Suspend the amino ester (1.0 eq) in a 10% aqueous sodium carbonate solution and dioxane (1:1) at 0 °C.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise.
-
Reaction: Stir the mixture for 4-8 hours at room temperature.
-
Workup: Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Recrystallize or purify by column chromatography to obtain N-Fmoc-Methyl 2-aminopent-4-enoate.
| Protecting Group | Reagents for Protection | Deprotection Conditions | Orthogonal To | Alkene Compatibility |
| Boc | Boc₂O, Base (e.g., TEA, NaHCO₃) | Strong Acid (TFA, HCl) | Fmoc, Cbz (non-reductive) | High |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc | Low (Alkene is reduced) |
| Fmoc | Fmoc-Cl, Base (e.g., Na₂CO₃) | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz | High |
PART II: Protection of the Terminal Alkene
In many synthetic routes, the terminal alkene can be carried through without protection. However, if strong oxidizing agents (e.g., KMnO₄, O₃) or certain types of catalysts that could promote isomerization are used, transient protection of the alkene may be necessary.
Dihalogenation/Reductive Dehalogenation Strategy
A common and effective method to temporarily mask an alkene's reactivity is through vicinal dihalogenation (typically bromination), followed by regeneration of the alkene via reductive elimination with zinc dust.
-
Rationale: This two-step process effectively protects the double bond from undesired reactions. The introduction of bromine occurs under mild conditions, and its removal is also typically high-yielding and clean. This strategy is compatible with Boc and Fmoc-protected amines.
-
Setup: Dissolve the N-protected this compound (e.g., the Boc-protected version) in a non-polar solvent like dichloromethane or carbon tetrachloride at 0 °C. Protect the reaction from light.
-
Reagent Addition: Add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise until a faint orange color persists.
-
Reaction: Stir for 30-60 minutes at 0 °C. The disappearance of the starting material can be monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dibromide, which is often used directly in the next step.
-
Setup: Dissolve the crude dibromide from the previous step in a solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Add activated zinc dust (2-3 eq) portion-wise. The reaction is often exothermic.
-
Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor by TLC for the formation of the deprotected alkene.
-
Workup: Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography if necessary.
PART III: A Complete Orthogonal Strategy
Let's consider a synthetic scenario requiring the modification of the ester group (e.g., saponification followed by amide coupling) while both the amine and alkene must be protected and then sequentially deprotected.
Workflow:
-
Amine Protection: Protect the amine with the acid-labile Boc group.
-
Alkene Protection: Protect the alkene as a dibromide .
-
Synthetic Modification: Perform the desired reaction (e.g., saponification with LiOH).
-
Alkene Deprotection: Regenerate the alkene using Zinc/Acetic Acid .
-
Amine Deprotection: Remove the Boc group with TFA .
Figure 3: An example of an orthogonal protecting group strategy workflow.
This sequence demonstrates true orthogonality: the alkene is protected/deprotected under reductive conditions, while the amine is protected/deprotected under acidic conditions, with neither step interfering with the other. This systematic approach ensures high yields and minimizes purification challenges, embodying the principles of elegant and efficient chemical synthesis.
References
-
Title: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed. Source: John Wiley & Sons, 2014. URL: [Link]
-
Title: The Orthogonality of the N-Fmoc and N-Boc Protecting Groups Source: CEM Corporation URL: [Link]
-
Title: Protecting Groups Source: Organic Chemistry Portal URL: [Link]
Application Notes & Protocols: Methyl 2-aminopent-4-enoate as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of Methyl 2-aminopent-4-enoate
In the landscape of modern synthetic organic and medicinal chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and development. Nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are particularly privileged structures, forming the core of numerous FDA-approved therapeutics.[1] this compound, a chiral α-amino ester, has emerged as a highly valuable and versatile building block for the synthesis of these important molecular architectures.
Its utility stems from the strategic placement of three key functional groups within a compact framework:
-
A primary amine (nucleophilic center) at the α-position, which serves as a handle for N-functionalization and as the key nitrogen source for the heterocyclic ring.
-
A methyl ester (electrophilic center) , which can be readily transformed or participate in cyclization reactions.
-
A terminal alkene (dienophile/pro-nucleophile) , which is amenable to a wide array of transformations including cycloadditions, metathesis, and intramolecular cyclizations.
This guide provides an in-depth exploration of the application of this compound as a precursor for the stereoselective synthesis of substituted pyrrolidines, piperidines, and their corresponding lactams. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.
PART 1: Synthesis of the Precursor - (Racemic) this compound
While commercially available, a reliable laboratory-scale synthesis of the racemic precursor is often required. A common approach involves the allylation of a glycine equivalent. The following protocol outlines a robust method.
Protocol 1: Synthesis of (Racemic) this compound
This procedure involves the alkylation of the enolate of a glycine imine, followed by acidic hydrolysis.
-
Step 1: Formation of Glycine Imine
-
To a solution of methyl glycinate hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.
-
Stir for 15 minutes, then add benzophenone imine (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the resulting mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to yield the crude Schiff base, which is used without further purification.
-
-
Step 2: Allylation
-
Dissolve the crude Schiff base in dry tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to generate the enolate.
-
Add allyl bromide (1.2 eq) dropwise.
-
Stir at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature.
-
-
Step 3: Hydrolysis
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Dissolve the crude product in THF and add 1M hydrochloric acid (HCl). Stir vigorously at room temperature for 4-6 hours until the imine is fully hydrolyzed (monitor by TLC).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound as a clear oil.
-
PART 2: Synthesis of Substituted Pyrrolidines
The pyrrolidine ring is a fundamental motif in a vast number of natural products and pharmaceuticals.[1] this compound provides an excellent starting point for creating highly functionalized and stereochemically rich pyrrolidines.
Diastereoselective Synthesis via [3+2] Cycloaddition
One of the most powerful methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene.[1][2] In this strategy, the amine of this compound is first converted into an imine, which then serves as the precursor to the azomethine ylide. The inherent chirality at the C2 position of the amino ester can influence the stereochemical outcome of the cycloaddition.
Causality Behind Experimental Choices:
-
Azomethine Ylide Generation: The in-situ generation of the azomethine ylide from an imino ester (derived from our precursor and an aldehyde like formaldehyde) is typically promoted by a Lewis acid (e.g., Ag(I), Cu(I)) and a base. The metal coordinates to the imine nitrogen and ester oxygen, facilitating deprotonation at the α-carbon to form the 1,3-dipole.
-
Stereocontrol: The reaction is highly stereoselective. The geometry of the alkene is retained in the product, and the substituents on the azomethine ylide control the relative stereochemistry of the newly formed stereocenters. When using a chiral precursor, the existing stereocenter can provide excellent diastereocontrol.
Workflow: [3+2] Cycloaddition for Pyrrolidine Synthesis
Caption: Workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Protocol 2: Synthesis of a Densely Substituted Pyrrolidine Derivative
-
Step 1: Imine Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (e.g., methyl glyoxylate, 1.0 eq) in toluene.
-
Add anhydrous magnesium sulfate (MgSO₄) as a drying agent.
-
Reflux the mixture for 4-6 hours using a Dean-Stark apparatus to remove water.
-
Cool the reaction, filter off the MgSO₄, and concentrate the solvent to obtain the crude imino ester.
-
-
Step 2: Cycloaddition
-
Dissolve the crude imino ester in dry toluene under an inert atmosphere.
-
Add silver(I) carbonate (Ag₂CO₃, 10 mol%) and a mild base such as triethylamine (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove the silver catalyst, and concentrate the filtrate.
-
Purify the resulting crude product by flash column chromatography to yield the poly-substituted pyrrolidine. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.[2]
-
PART 3: Synthesis of Substituted Piperidines
The piperidine scaffold is another critical heterocyclic motif in medicinal chemistry. A powerful strategy to construct six-membered rings from this compound is through Ring-Closing Metathesis (RCM).
Piperidine Synthesis via Ring-Closing Metathesis (RCM)
RCM is a transformative reaction in organic synthesis that uses ruthenium-based catalysts to form cyclic alkenes from acyclic dienes. To apply this to our precursor, the primary amine must first be functionalized with a second alkenyl group, creating the necessary diene substrate.
Causality Behind Experimental Choices:
-
Substrate Synthesis: The amine is typically protected (e.g., with a tosyl or Boc group) and then alkylated with another olefin-containing group (e.g., allyl bromide). This creates the diene necessary for RCM. N-protection prevents catalyst inhibition by the free amine.
-
Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are commonly used due to their high activity and tolerance to various functional groups.[3]
-
Reaction Conditions: RCM reactions are typically run in non-coordinating solvents like dichloromethane or toluene at dilute concentrations to favor the intramolecular cyclization over intermolecular polymerization.
Reaction Pathway: RCM for Piperidine Synthesis
Caption: Synthetic pathway to piperidines using Ring-Closing Metathesis.
Protocol 3: Synthesis of a Substituted Piperidine via RCM
-
Step 1: Synthesis of the Diene Substrate
-
Dissolve this compound (1.0 eq) in DCM. Add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (TsCl, 1.1 eq) at 0 °C. Stir at room temperature for 12 hours. Work up to isolate the N-tosylated amino ester.
-
Dissolve the N-tosylated product in dry DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise and allow the reaction to stir at room temperature for 8-12 hours.
-
Quench carefully with water, extract with ether, and purify by column chromatography to yield the diene substrate.
-
-
Step 2: Ring-Closing Metathesis
-
Dissolve the diene substrate in dry, degassed DCM to make a dilute solution (approx. 0.01 M).
-
Add the second-generation Grubbs catalyst (G-II, 2-5 mol%).
-
Reflux the mixture under an inert atmosphere for 4-8 hours, monitoring by TLC.
-
Cool the reaction, and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Concentrate the solvent and purify by column chromatography to obtain the dehydropiperidine product.
-
-
Step 3: Reduction to Piperidine
-
Dissolve the dehydropiperidine in methanol or ethyl acetate.
-
Add Palladium on carbon (Pd/C, 10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the mixture through Celite and concentrate the filtrate to yield the final substituted piperidine.
-
PART 4: Synthesis of Lactams
Lactams (cyclic amides) are prevalent in antibiotics (e.g., penicillin) and other bioactive molecules. This compound can be converted into both γ-lactams (pyrrolidin-2-ones) and δ-lactams (piperidin-2-ones).
Synthesis of Piperidin-2-ones (δ-Lactams) via Intramolecular Aza-Michael Addition
This strategy involves converting the terminal alkene into an α,β-unsaturated ester, which can then undergo an intramolecular conjugate addition (aza-Michael reaction) by the amine.
Protocol 4: Synthesis of a Piperidin-2-one
-
Step 1: Hydroboration-Oxidation
-
Protect the amine of this compound (e.g., with a Boc group using Boc₂O).
-
Dissolve the N-Boc protected amino ester in dry THF.
-
Add a hydroborating agent like 9-BBN or BH₃·THF at 0 °C and stir at room temperature for 2-4 hours.
-
Oxidize the resulting organoborane by adding aqueous sodium hydroxide followed by slow, dropwise addition of hydrogen peroxide (30% solution) at 0 °C.
-
Stir for several hours, then work up to isolate the primary alcohol.
-
-
Step 2: Oxidation to Aldehyde and Wittig Reaction
-
Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or PCC.
-
Perform a Horner-Wadsworth-Emmons reaction on the crude aldehyde with a phosphonate ylide (e.g., triethyl phosphonoacetate) and a base (e.g., NaH) to generate the α,β-unsaturated ester.
-
-
Step 3: Deprotection and Intramolecular Cyclization
-
Remove the N-Boc protecting group using trifluoroacetic acid (TFA) in DCM.
-
Neutralize the resulting ammonium salt. The free amine will spontaneously undergo an intramolecular aza-Michael addition.[4] Gentle heating may be required to drive the cyclization to completion, forming the piperidin-2-one. Purify by chromatography.
-
Data Summary Table
| Heterocycle Class | Key Reaction Strategy | Precursor Modification Required | Typical Catalyst/Reagent | Ref. |
| Pyrrolidine | [3+2] Cycloaddition | Formation of imine | Ag₂CO₃, Lewis Acids | [2] |
| Piperidine | Ring-Closing Metathesis | N-protection and N-allylation | Grubbs-II, Hoveyda-Grubbs II | [3][5] |
| Piperidin-2-one | Intramolecular Aza-Michael | Alkene to α,β-unsaturated ester | Base/Heat for cyclization | [4] |
Conclusion
This compound stands out as a powerful and adaptable precursor in heterocyclic synthesis. Its readily available functional handles—amine, ester, and alkene—provide multiple avenues for the construction of complex and stereochemically defined pyrrolidines, piperidines, and lactams. The protocols and strategies outlined in this guide demonstrate the causality behind the experimental design and offer robust starting points for researchers aiming to leverage this versatile building block in their synthetic campaigns, particularly in the fields of medicinal chemistry and natural product synthesis.
References
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health.[Link]
-
Diastereoselective synthesis of methyl‐substituted diphenylprolinol 2 a. ResearchGate.[Link]
-
Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central.[Link]
-
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses.[Link]
-
Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews.[Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.[Link]
-
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. MDPI.[Link]
-
Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. University of Basel.[Link]
-
Methyl (2E)-4-aminopent-2-enoate | C6H11NO2. PubChem.[Link]
-
Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. National Institutes of Health.[Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health.[Link]
-
Aza-Michael Reaction Insights. Scribd.[Link]
-
SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH METHYL CYANOFORMATE: 4,4-DIMETHYL-2-METHOXYCARBONYL-CYCLOHEXANONE. Organic Syntheses.[Link]
-
Proposed pathway for the formation of 2-piperidinones 4 and 5. ResearchGate.[Link]
-
Biocatalytic Aza‐Michael Addition of Aromatic Amines to Enone Using α‐Amylase in Water. ResearchGate.[Link]
-
Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Europe PMC.[Link]
-
A general overview on the organocatalytic intramolecular aza-Michael reaction. Royal Society of Chemistry.[Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-aminopent-4-enoate
Abstract
This comprehensive guide provides a detailed protocol for the scale-up synthesis of Methyl 2-aminopent-4-enoate, a valuable unnatural amino acid for pharmaceutical and research applications. The synthesis is presented in two main stages: the preparation of an N-Boc protected intermediate, followed by a robust deprotection and purification procedure to yield the final product as its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the chosen procedures to ensure scalability, efficiency, and safety.
Introduction: The Significance of Unnatural Amino Acids
Unnatural amino acids (UAAs) are pivotal building blocks in modern drug discovery and protein engineering.[1] Their incorporation into peptides and other molecular scaffolds can lead to compounds with enhanced stability, novel biological activity, and improved pharmacokinetic profiles. This compound, also known as allylglycine methyl ester, is a particularly useful UAA due to the synthetic versatility of its terminal alkene functionality. This handle allows for a variety of subsequent chemical modifications, making it a valuable precursor for complex molecular architectures.
The primary challenge in utilizing UAAs like this compound lies in their efficient and scalable synthesis. The transition from laboratory-scale preparations to multi-gram or kilogram-scale production necessitates careful consideration of reaction conditions, purification methods, and safety protocols to ensure both economic viability and high product quality. This guide outlines a field-proven, two-stage synthetic approach designed for scalability.
Synthetic Strategy Overview
The presented synthetic route is a two-part process designed for robustness and scalability. The first stage involves the synthesis of the N-tert-butoxycarbonyl (Boc) protected form of the target amino acid ester. The Boc protecting group is ideal for this purpose due to its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions. The second stage focuses on the efficient deprotection of the Boc group and the subsequent isolation and purification of the desired product as a stable hydrochloride salt.
Caption: High-level overview of the two-stage synthetic strategy.
Stage 1: Scale-Up Synthesis of N-(Boc)-Allylglycine Methyl Ester
This stage is adapted from a reliable and well-documented procedure from Organic Syntheses, which is known for its rigorously tested and reproducible methods. The synthesis involves a zinc-mediated, palladium-catalyzed cross-coupling reaction.
Rationale for Method Selection
The choice of a palladium-catalyzed cross-coupling reaction is based on its high efficiency and functional group tolerance. The use of a Boc protecting group provides robust protection of the amine functionality during the coupling reaction and allows for clean deprotection in the subsequent step. The procedure has been demonstrated to be scalable, providing a solid foundation for larger-scale production.
Experimental Protocol: N-(Boc)-Allylglycine Methyl Ester
This protocol is designed for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 30.4 mmol scale) | Notes |
| tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | Not available | 329.11 | 10.0 g (30.4 mmol) | Can be prepared from Boc-Ser(OH)-OMe |
| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | 11.9 g (182.3 mmol) | Activated prior to use |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 1.57 mL (18.2 mmol) | For zinc activation |
| Chlorotrimethylsilane (TMSCl) | 75-77-4 | 108.64 | 0.77 mL (6.0 mmol) | For zinc activation |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 560 mg (0.61 mmol) | Catalyst |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 925 mg (3.04 mmol) | Ligand |
| Vinyl bromide (1 M in THF) | 593-60-2 | 106.95 | 42.5 mL (42.5 mmol) | Reagent |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 40 mL | Solvent |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | For workup |
| Brine | N/A | N/A | As needed | For workup |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | For drying |
Step-by-Step Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and argon inlet, add zinc dust (11.9 g). Add anhydrous DMF (20 mL) and stir the suspension. Add 1,2-dibromoethane (1.57 mL) and heat the mixture to 60 °C for 45 minutes. Cool to room temperature and add chlorotrimethylsilane (0.77 mL). Stir for 40 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (10.0 g) in anhydrous DMF (20 mL).
-
Cross-Coupling Reaction: To the activated zinc suspension, add Pd₂(dba)₃ (560 mg) and P(o-tol)₃ (925 mg). Add the solution of the iodo-amino acid derivative to the zinc suspension. Heat the reaction mixture to 35 °C and stir for 1 hour.
-
Addition of Vinyl Bromide: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add the vinyl bromide solution (42.5 mL of 1 M in THF) via a cannula. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate (200 mL) and water (200 mL). Filter the mixture through a pad of Celite, washing the pad with ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine the organic layers, wash with brine (400 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(Boc)-allylglycine methyl ester as an oil.
Stage 2: Scale-Up Deprotection and Purification
The final stage of the synthesis involves the removal of the Boc protecting group and the isolation of the target compound as its hydrochloride salt. This procedure is designed to be efficient and scalable, with a focus on obtaining a high-purity product.
Rationale for Deprotection and Purification Strategy
Acid-catalyzed removal of the Boc group is a standard and highly effective method. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used on a small scale, for larger scale operations, using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is often preferred. This avoids the handling of large quantities of corrosive and volatile TFA and can simplify the isolation of the final product as the hydrochloride salt directly. Crystallization is the chosen method for purification as it is a highly effective and scalable technique for obtaining high-purity crystalline solids.
Caption: Workflow for the deprotection and purification stage.
Experimental Protocol: this compound Hydrochloride
This protocol is designed for the deprotection of the N-Boc protected intermediate on a multi-gram scale.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 25 mmol scale) | Notes |
| N-(Boc)-Allylglycine Methyl Ester | Not available | 229.29 | 5.73 g (25 mmol) | From Stage 1 |
| 4 M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 (for HCl) | 50 mL (200 mmol) | Commercially available or prepared in-house |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 | As needed | For precipitation and washing |
Step-by-Step Procedure:
-
Deprotection Reaction: In a round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve N-(Boc)-allylglycine methyl ester (5.73 g) in a minimal amount of 1,4-dioxane. Cool the solution to 0 °C in an ice bath. Slowly add the 4 M HCl in 1,4-dioxane solution (50 mL).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Product Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess HCl and dioxane. A solid or viscous oil should be obtained.
-
Crystallization: Add anhydrous diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt. Stir the suspension for 30 minutes.
-
Filtration and Drying: Collect the solid product by filtration, washing with cold anhydrous diethyl ether. Dry the white solid under vacuum to obtain this compound hydrochloride.[2][3]
Safety and Handling Considerations
5.1. Reagent Handling:
-
1,2-Dibromoethane: Is a toxic and carcinogenic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate gloves and eye protection.
-
Trifluoroacetic Acid (if used as an alternative): Is a strong, corrosive acid. Handle in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield. Ensure an emergency eyewash and shower are readily accessible.
-
Hydrogen Chloride (in dioxane): Is a corrosive and toxic gas dissolved in a flammable solvent. Handle in a well-ventilated fume hood.
5.2. Reaction Scale-Up:
-
Exothermic Reactions: The deprotection reaction can be exothermic. For larger scale reactions, ensure adequate cooling capacity and monitor the internal temperature.
-
Pressure Build-up: The deprotection of the Boc group generates isobutylene and carbon dioxide as byproducts. Ensure the reaction vessel is adequately vented to prevent pressure build-up.
5.3. Waste Disposal:
-
All organic and aqueous waste should be collected in appropriately labeled containers and disposed of according to institutional and local regulations.
-
Waste containing heavy metals (palladium) should be segregated for proper disposal or recovery.
Conclusion
The synthetic route and protocols detailed in this guide provide a robust and scalable method for the production of this compound hydrochloride. By understanding the rationale behind the chosen methodologies and adhering to the safety precautions, researchers and production chemists can confidently and efficiently synthesize this valuable unnatural amino acid for a wide range of applications in drug discovery and chemical biology.
References
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 2015 , 92, 103-116. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 2008 , 13(5), 1136-1145. [Link]
-
Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2023 , 4(1), 18-36. [Link]
-
Salts of Amino Acids: Crystallization, Structure and Properties. Crystals, 2020 , 10(7), 569. [Link]
-
This compound hydrochloride. PubChem. [Link]
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- 1. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rdworldonline.com [rdworldonline.com]
Application Notes & Protocols: Biocatalytic Synthesis of Chiral Methyl 2-aminopent-4-enoate
Authored by: A Senior Application Scientist
Introduction: The Imperative for Enantiopure Amino Esters in Modern Drug Discovery
In the landscape of pharmaceutical development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers of a drug often exhibiting vastly different pharmacological, metabolic, and toxicological profiles.[1][2][3][4] The human body, being a chiral environment, interacts selectively with each enantiomer, making the production of single-enantiomer drugs a regulatory and safety necessity.[3][4]
Methyl 2-aminopent-4-enoate is a valuable chiral building block. Its structure combines a reactive primary amine, an ester moiety, and a terminal alkene, providing multiple handles for synthetic elaboration into complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Access to enantiomerically pure forms of this synthon is critical for developing stereochemically defined drugs, thereby enhancing efficacy and minimizing potential off-target effects.[2]
Traditional chemical methods for achieving this chirality often rely on stoichiometric chiral auxiliaries or metal catalysts, which can introduce challenges related to cost, metal contamination, and waste disposal. Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful alternative, providing exquisite selectivity under mild, environmentally benign conditions.[5][6][7] This guide details a robust and reliable biocatalytic method for the synthesis of chiral this compound via enzymatic kinetic resolution (EKR).
Guiding Principle: Enzymatic Kinetic Resolution (EKR) with Lipase
Kinetic resolution is a cornerstone technique for separating a racemic mixture. The principle relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted.[8]
For a racemic primary amine like this compound, a lipase-catalyzed N-acylation is an exceptionally effective strategy.[9][10][11] Lipases, which are hydrolases, can function in reverse in non-aqueous media to catalyze the formation of amide bonds.[12][13] One enantiomer of the amine fits perfectly into the enzyme's active site and is rapidly acylated, while the other enantiomer is a poor fit and reacts very slowly or not at all. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated based on their different chemical properties. The theoretical maximum yield for each resolved enantiomer in a classic EKR is 50%.
Below is a conceptual workflow for the resolution process.
Biocatalyst Selection: The Rationale for Candida antarctica Lipase B (CALB)
The choice of enzyme is the most critical parameter for a successful biocatalytic process. For the N-acylation of primary amines, Candida antarctica Lipase B (CALB) is widely regarded as the gold standard.[9][12]
Why CALB is the preferred biocatalyst:
-
Broad Substrate Scope: CALB is known to accept a vast range of substrates for acylation reactions.[14]
-
High Enantioselectivity: It frequently exhibits excellent enantioselectivity (often expressed as an E-value > 200) in the resolution of chiral amines and alcohols.[15]
-
Stability: When immobilized, particularly as the commercial preparation Novozym® 435, CALB demonstrates exceptional stability in organic solvents and at elevated temperatures, which allows for easier handling and catalyst recycling.
-
Commercial Availability: Its widespread availability as a robust, immobilized catalyst simplifies process development and scale-up.
The mechanism involves the formation of an acyl-enzyme intermediate, which then enantioselectively acylates the amine.
Detailed Experimental Protocol: Kinetic Resolution via N-Acylation
This protocol describes the resolution of 1 gram of racemic this compound using immobilized CALB.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Racemic this compound | ≥97% | Varies | Starting material. |
| Novozym® 435 (Immobilized CALB) | - | Varies | The biocatalyst. Store desiccated at 4°C. |
| Ethyl Acetate | Anhydrous, ≥99.5% | Varies | Serves as both the acyl donor and the reaction solvent. |
| 3 Å Molecular Sieves | - | Varies | Activated by heating in an oven (e.g., 250°C) under vacuum before use. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Varies | For aqueous work-up. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Varies | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Varies | For reaction monitoring. |
Step-by-Step Procedure
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, ~7.74 mmol) and activated 3 Å molecular sieves (0.5 g).
-
Causality: Molecular sieves are added to scavenge any residual water from the reagents and the reaction environment. Water can lead to competing hydrolysis of the ester group or the acyl-enzyme intermediate, reducing the efficiency of the desired acylation.[12]
-
-
Addition of Solvent/Acyl Donor: Add anhydrous ethyl acetate (20 mL) to the flask.
-
Causality: A non-polar, aprotic organic solvent is essential to shift the thermodynamic equilibrium of the lipase from hydrolysis to synthesis (esterification/amidation).[13] Using ethyl acetate as both solvent and acyl donor provides a large excess of the acylating agent, driving the reaction forward.
-
-
Initiation of Reaction: Add Novozym® 435 (100 mg, 10% w/w of substrate) to the mixture. Seal the flask and place it in a temperature-controlled shaker or on a stirring plate set to 40°C and 200 RPM.
-
Causality: A temperature of 40°C provides a good balance between enhancing the reaction rate and maintaining long-term enzyme stability. Immobilized enzymes require agitation to overcome mass transfer limitations.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for chiral HPLC analysis. A typical TLC mobile phase would be Hexane:Ethyl Acetate (70:30). The acylated product (amide) will be less polar than the starting amine. The reaction is typically targeted to reach ~50% conversion.
-
Self-Validation: The goal of a kinetic resolution is not 100% conversion. Stopping the reaction at or near 50% conversion is crucial to achieve high enantiomeric excess (ee) for both the unreacted substrate and the product.[15]
-
-
Reaction Termination and Catalyst Recovery: Once ~50% conversion is reached (typically 12-24 hours), stop the reaction by filtering the mixture to remove the immobilized enzyme and molecular sieves. Wash the recovered solids with a small amount of fresh ethyl acetate to ensure complete recovery of the products.
-
Experience Insight: The recovered Novozym® 435 can often be washed with solvent, dried under vacuum, and reused for subsequent batches, highlighting a key advantage of biocatalysis.
-
-
Work-up and Purification: a. Transfer the filtrate to a separatory funnel. b. Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Causality: The bicarbonate wash removes any acetic acid byproduct formed from the transesterification. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). d. Purify the resulting crude oil by flash column chromatography on silica gel. A gradient elution, starting with Hexane:Ethyl Acetate (e.g., 90:10) and gradually increasing the polarity, will effectively separate the less polar N-acylated product from the more polar, unreacted amine.
-
Analytical Protocol: Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess of the starting material and the product is essential to validate the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method.[16][17]
HPLC System and Conditions
| Parameter | Recommended Setting |
| Instrument | Standard HPLC system with UV detector |
| Chiral Column | Polysaccharide-based CSP, e.g., Daicel Chiralpak® IA or similar amylose-based column |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a small amount (~1 mg) of sample in 1 mL of the mobile phase. |
-
Expertise Insight: The addition of a small amount of an amine modifier like DEA to the mobile phase is often crucial when analyzing chiral amines. It deactivates acidic silanol sites on the silica support of the CSP, leading to improved peak shape and resolution.
Data Analysis
-
Inject the racemic starting material to determine the retention times of the two enantiomers.
-
Inject the purified, unreacted amine fraction. Calculate its ee% using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Inject the purified, N-acylated product fraction. The same calculation applies.
-
A successful resolution will yield an unreacted amine with a high ee% of one enantiomer and an acylated product with a high ee% of the other.
References
- A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.
- Amide synthesis by acyl
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. PubMed Central.
- Enzymatic kinetic resolution of methyl 2-methyl-4-oxopentano
- The significance of chirality in contemporary drug discovery-a mini review. PubMed Central.
- Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH.
- A Sustainable Green Enzymatic Method for Amide Bond Form
- The Significance of Chirality in Drug Design and Development.
- Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv | Cambridge Open Engage.
- The importance of chirality in API development. Veranova.
- The Significance of Chirality in Drug Design and Development. PMC - PubMed Central.
- Enzymatic Kinetic Resolution by Addition of Oxygen. PMC - PubMed Central.
- Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
- Enzyme-Catalyzed Asymmetric Synthesis. STEM - Unipd.
- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.
- Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology (RSC Publishing).
- Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Semantic Scholar.
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. [Link]
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- Biocatalytic synthesis of chiral pharmaceutical intermedi
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. the University of Groningen research portal.
- Enzymatic strategies for asymmetric synthesis.
- Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed.
- Biocatalytic Strategies for the Asymmetric Synthesis of ??-Hydroxy Ketones.
- Transaminase. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC - PubMed Central.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Scheme 5. Enzymatic kinetic resolution of (RS)-4 Amongst all the...
- Chiral Drug Separ
- Chiral Separations: Methods and Protocols.
- The enzymatic acetylation of amines.
- Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH.
- Chiral Separ
- Transaminases for the synthesis of enantiopure beta-amino acids.
- Chiral Recognition in Separation Methods.
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veranova.com [veranova.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
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- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 15. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yakhak.org [yakhak.org]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-aminopent-4-enoate
Welcome to the technical support guide for the purification of Methyl 2-aminopent-4-enoate. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this versatile building block from complex reaction mixtures. The following question-and-answer-based guide provides in-depth troubleshooting, detailed protocols, and the rationale behind our procedural recommendations.
Section 1: Understanding Your Compound - FAQs
This section addresses fundamental questions about the properties and stability of this compound, which are critical for selecting an appropriate purification strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's characteristics is the first step to a successful purification. This compound is a non-natural α-amino acid ester containing a terminal alkene (allylic group). Key properties are summarized below.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₆H₁₁NO₂[1] | Low molecular weight suggests potential volatility. |
| Molecular Weight | 129.16 g/mol [1] | Suitable for distillation under vacuum. |
| Form | Typically isolated as a free base (liquid) or hydrochloride salt (solid).[2][3] | The form dictates the purification method. The salt is ideal for recrystallization, while the free base is required for standard distillation and is often preferred for silica gel chromatography. |
| Functionality | Primary amine (basic), methyl ester, terminal alkene. | The basic amine is the most challenging feature, causing streaking on silica gel. The ester is susceptible to hydrolysis, and the alkene can potentially undergo isomerization or polymerization. |
| pKa (amine) | Estimated ~9-10 (similar to other α-amino esters). | The compound will be protonated and water-soluble at acidic pH and exist as the free base at pH > 10. This is crucial for acid-base extractions during workup. |
Q2: How stable is this compound? What conditions should I avoid?
A2: The compound's stability is governed by its three functional groups:
-
Amine: The primary amine is susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere (Nitrogen or Argon) when possible, especially during heating.
-
Ester: The methyl ester can hydrolyze to the corresponding carboxylic acid under strongly acidic (pH < 2) or basic (pH > 12) conditions, particularly with prolonged exposure or heating. Standard workup and chromatographic conditions are generally safe.
-
Alkene: The terminal double bond is a potential site for unwanted reactions. Avoid strong oxidizing agents. Prolonged heating at high temperatures during distillation can risk polymerization, which is why high-vacuum, short-path distillation is recommended.
Section 2: Troubleshooting the Reaction Workup
A clean workup is essential for an efficient purification. This section tackles common issues encountered before the main purification step.
Q3: My reaction was an allylic amination using a Palladium catalyst. How do I remove the residual metal before column chromatography?
A3: Palladium residues can interfere with chromatography and downstream applications.
-
Causality: Palladium complexes, especially those with phosphine ligands, can be greasy and co-elute with your product.
-
Solution: After the initial aqueous workup, perform a filtration through a plug of Celite® or silica gel. A more robust method is to treat the organic solution with a metal scavenger. For example, stirring the crude organic solution with a small amount of silica-bound thiol or amine scavenger for a few hours can effectively sequester residual palladium, which is then removed by simple filtration.
Q4: After an aqueous workup and extraction, I have a persistent emulsion. How can I resolve this?
A4: Emulsions are common when dealing with amine-containing compounds which can act as surfactants.
-
Causality: The amphiphilic nature of the amino ester salt can stabilize oil-in-water or water-in-oil droplets, preventing clear phase separation.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Change pH: Ensure the pH of the aqueous layer is appropriate for the desired form of your amine. For extraction of the free base into an organic solvent, the aqueous phase should be strongly basic (pH > 10).
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool.
-
Solvent Addition: Adding a small amount of a different solvent (e.g., methanol if using DCM) can sometimes alter the interfacial tension and break the emulsion.
-
Section 3: Primary Purification Methodologies
This is the core of the guide, providing detailed protocols and troubleshooting for the most common purification techniques.
Method 1: Flash Column Chromatography
Flash chromatography is the most versatile method for purifying this compound, especially for removing polar and non-volatile impurities.[4][5]
Q5: My compound streaks badly on a silica gel TLC plate, giving poor separation. What is the cause and how do I fix it?
A5: This is the most common issue when chromatographing amines on standard silica gel.
-
Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). The basic amine of your product interacts strongly with these sites via acid-base interactions. This leads to a portion of the molecules being "stuck" on the stationary phase, resulting in elongated spots (streaking or tailing) on TLC and poor separation with high yield loss on a column.
-
Solution: Use a Basic Modifier. To prevent this interaction, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your eluent mixture. TEA is often preferred as it is easily removed under vacuum.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[6]
-
Experimental Protocol: Flash Chromatography of this compound (Free Base)
-
Sample Preparation: Ensure your crude product is in its free-base form. If it is a hydrochloride salt, dissolve it in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with a saturated NaHCO₃ or a dilute NaOH solution (1M). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) containing 1% TEA.
-
Run a TLC plate using this modified eluent to determine the Rf value of your product and impurities. Aim for a product Rf of ~0.3 for optimal column separation.
-
Typical Eluent Systems: Start with gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol, always including the basic modifier.[7]
-
-
Column Packing & Loading:
-
Pack a silica gel column with your chosen eluent (containing the modifier).
-
Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution & Fraction Collection:
-
Run the column using positive pressure, collecting fractions.
-
Monitor the elution using TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Workflow for Choosing a Purification Strategy
Caption: Decision workflow for purification.
Method 2: Vacuum Distillation
Distillation is an excellent choice for large-scale purification if the impurities have significantly different boiling points from the product.
Q6: Is distillation a good method for this compound, and what are the risks?
A6: Yes, short-path vacuum distillation can be very effective for the free base.
-
Rationale: The compound has a relatively low molecular weight and should be distillable under high vacuum. This method is excellent for removing non-volatile impurities like salts, catalysts, and baseline material from chromatography.
-
Risks: The primary risk is thermal decomposition or polymerization of the allylic group upon prolonged heating. Therefore, the distillation must be performed quickly and at the lowest possible temperature.
-
Recommendation: Use a Kugelrohr or a short-path distillation apparatus to minimize the residence time of the compound at high temperatures. The boiling point of fatty acid methyl esters of similar chain length suggests a boiling point around 180-220 °C at atmospheric pressure, which will be significantly lower under vacuum.[8]
Experimental Protocol: Short-Path Vacuum Distillation
-
Preparation: Place the crude free base in a round-bottom flask with a magnetic stir bar. Ensure the system is completely dry.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease. Connect to a high-vacuum pump (<1 mmHg) protected by a cold trap.
-
Distillation:
-
Slowly heat the flask in an oil bath while stirring.
-
Observe for the collection of a colorless liquid in the receiving flask. Note the temperature of the vapor and the oil bath.
-
Collect the main fraction over a narrow temperature range.
-
-
Completion: Once the distillation is complete, allow the apparatus to cool completely before slowly releasing the vacuum.
Method 3: Recrystallization
If your product is the hydrochloride salt and is a solid, recrystallization can yield material of very high purity.[9][10]
Q7: My product is the hydrochloride salt. What is a good solvent system for recrystallization?
A7: The goal is to find a solvent or solvent pair in which the salt is soluble when hot but poorly soluble when cold.
-
Rationale: The hydrochloride salt is a polar, ionic compound. It will be more soluble in polar solvents and less soluble in non-polar solvents.
-
Recommended Solvent Systems:
-
Methanol / Diethyl Ether: Dissolve the crude salt in a minimum amount of hot methanol, and then slowly add diethyl ether until the solution becomes cloudy. Allow to cool slowly.
-
Ethanol / Ethyl Acetate: Similar to the above, dissolve in hot ethanol and add ethyl acetate to induce crystallization upon cooling.
-
Isopropanol: Sometimes a single solvent like hot isopropanol can be effective.
-
Troubleshooting Recrystallization
Caption: Troubleshooting guide for recrystallization.
Section 4: Purity Assessment and Storage
Q8: How do I confirm the purity and identity of my final product?
A8: A combination of spectroscopic methods should be used:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. Key signals to look for are the vinyl protons of the allyl group (~5-6 ppm), the alpha-proton (~3.5-4 ppm), and the methyl ester singlet (~3.7 ppm). The integration should match the expected proton count.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the number of unique carbons, including the ester carbonyl (~170-175 ppm).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool to assess purity and confirm the molecular weight of your compound.
Q9: What are the best practices for storing purified this compound?
A9: To ensure long-term stability:
-
Form: The hydrochloride salt is generally more stable for long-term storage than the free base.
-
Temperature: Store in a freezer, preferably at -20°C.
-
Atmosphere: Store in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation of the amine.
-
Light: Protect from light by storing in an amber vial or in a dark location.
References
-
Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. (2010). ResearchGate. [Link]
- Process for esterification of amino acids and peptides.
- Method of preparing β-amino derivatives of α,β-unsaturated esters.
-
The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Publishing. [Link]
- Method for crystallization of amino acids.
-
General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2010). ResearchGate. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. (2010). PubMed. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2007). National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. (2022). PubMed Central. [Link]
-
Methyl (2E)-4-aminopent-2-enoate. PubChem. [Link]
-
Flash Purification Methodology for Synthetic Peptides. Phenomenex. [Link]
-
Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Avicenna Journal of Medical Biochemistry. [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. [Link]
-
Late-Stage Intermolecular Allylic C–H Amination. (2021). PubMed Central. [Link]
-
Distillation of Natural Fatty Acids and Their Chemical Derivatives. (2012). ResearchGate. [Link]
-
chromatography of carboxylic acid derivatives of aminoacids? (2020). Reddit. [Link]
-
Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. (2022). ResearchGate. [Link]
Sources
- 1. Methyl (2E)-4-aminopent-2-enoate | C6H11NO2 | CID 83349936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride 95% | CAS: 115289-55-9 | AChemBlock [achemblock.com]
- 3. This compound hydrochloride | 115289-55-9 | QEA28955 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Common impurities in the synthesis of "Methyl 2-aminopent-4-enoate"
Welcome to the technical support center for the synthesis of Methyl 2-aminopent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this important unsaturated amino acid ester, ensuring the integrity and purity of your final product.
Troubleshooting Guide: Common Impurities and Synthetic Challenges
This section addresses specific issues that may arise during the multi-step synthesis of this compound, particularly following the well-established route involving N-Boc protection, iodination of the corresponding serine derivative, a zinc-mediated palladium-catalyzed cross-coupling, and final esterification.
Issue 1: Incomplete Iodination of N-Boc-Serine Methyl Ester
Question: My reaction to convert N-Boc-Serine methyl ester to its iodo-derivative is sluggish and shows significant amounts of starting material and a major byproduct, triphenylphosphine oxide, which is difficult to remove. How can I resolve this?
Answer:
This is a common challenge in the Appel-type iodination of β-hydroxy amino acids. The incomplete reaction and the presence of triphenylphosphine oxide (TPPO) are often linked.
Causality and Expert Insights:
The reaction of an alcohol with triphenylphosphine and iodine proceeds via a phosphonium iodide intermediate. Incomplete reaction can be due to several factors:
-
Moisture: Trace amounts of water can consume the reactive intermediates, leading to the formation of TPPO without the desired iodination.
-
Reagent Stoichiometry: An imbalance in the stoichiometry of triphenylphosphine and iodine can lead to side reactions and incomplete conversion.
-
Reaction Temperature: While the reaction is typically started at 0°C, allowing it to slowly warm to room temperature is crucial for driving the reaction to completion.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle hygroscopic reagents like imidazole in a glovebox or under a stream of inert gas.
-
Verify Reagent Quality and Stoichiometry: Use freshly purchased or purified triphenylphosphine and iodine. Ensure accurate weighing and addition of all reagents. A slight excess of triphenylphosphine and iodine (around 1.3 equivalents each) is often beneficial.
-
Optimize Reaction Temperature and Time: After the initial addition at 0°C, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Effective Removal of Triphenylphosphine Oxide (TPPO): TPPO is notoriously difficult to remove via standard silica gel chromatography due to its polarity. Here are some effective strategies:
-
Crystallization: TPPO is poorly soluble in non-polar solvents like hexane or a mixture of diethyl ether and hexane. After the reaction, concentrating the crude mixture and triturating with cold hexane can precipitate a significant portion of the TPPO.[1]
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol to the crude product mixture can precipitate the TPPO-Zn complex, which can then be removed by filtration.[2][3] This method is particularly useful for large-scale reactions.[4]
-
Issue 2: Low Yield and Multiple Byproducts in the Palladium-Catalyzed Cross-Coupling Step
Question: The zinc-mediated, palladium-catalyzed cross-coupling of my N-Boc-iodoalanine methyl ester with vinyl bromide is giving a low yield of the desired Methyl 2-(N-Boc-amino)pent-4-enoate, along with several unidentified byproducts. What could be the problem?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful but sensitive to various parameters. Low yields and byproduct formation in this specific Negishi-type coupling often point to issues with the organozinc reagent formation or the catalytic cycle.
Causality and Expert Insights:
-
Inactive Zinc: The activation of zinc is critical for the oxidative insertion into the carbon-iodine bond to form the organozinc reagent. Incomplete activation will lead to unreacted starting material.
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and a stalled reaction.
-
Side Reactions:
-
β-Hydride Elimination: The organopalladium intermediate can undergo β-hydride elimination, leading to the formation of dehydroalanine derivatives.
-
Homocoupling: The organozinc reagent can couple with itself, leading to dimerized byproducts.
-
Isomerization: Under certain conditions, the terminal double bond of the product can migrate to form the more stable internal (E)- and (Z)-isomers, Methyl 2-(N-Boc-amino)pent-2-enoate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cross-coupling.
Preventative Measures:
-
Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reductive elimination. Tri-(o-tolyl)phosphine is often effective in these reactions.[5]
-
Temperature Control: Running the reaction at a controlled, and often lower, temperature can minimize the rate of side reactions relative to the desired cross-coupling.
-
Slow Addition: Slow, controlled addition of the organozinc reagent to the solution containing the palladium catalyst and vinyl bromide can help to maintain a low concentration of the organozinc species, thereby minimizing homocoupling.
Issue 3: Presence of Tert-butylated Impurities After N-Boc Deprotection
Question: After deprotecting the N-Boc group with a strong acid to get the final product, this compound, I am observing impurities with a mass corresponding to the addition of one or more tert-butyl groups. What is happening and how can I avoid this?
Answer:
The formation of tert-butylated byproducts is a classic side reaction during the acid-catalyzed deprotection of Boc groups.
Causality and Expert Insights:
The deprotection of the Boc group proceeds via the formation of a stable tert-butyl cation. This cation is a potent electrophile and can alkylate nucleophilic sites on your product or other molecules in the reaction mixture. In the case of this compound, potential sites for alkylation include the newly liberated amino group (leading to N-tert-butyl and N,N-di-tert-butyl impurities) and potentially the double bond under strongly acidic conditions.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to include a scavenger in the deprotection reaction. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product. Common scavengers include:
-
Anisole: A mild and effective scavenger.
-
Thioanisole or Triethylsilane: More potent scavengers that can be used for sensitive substrates.
-
-
Choice of Deprotection Reagent:
-
TFA in Dichloromethane (DCM): This is a standard method. The inclusion of a scavenger is highly recommended.
-
HCl in Dioxane or Diethyl Ether: This can sometimes lead to cleaner reactions, as the chloride counterion is less nucleophilic than trifluoroacetate.
-
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin | Analytical Signature (Expected) |
| N-Boc-Serine methyl ester | Boc-NH-CH(CH₂OH)-CO₂Me | Incomplete iodination | Lower Rf on TLC; distinct MS and NMR signals. |
| Triphenylphosphine oxide | Ph₃P=O | Byproduct of iodination | High Rf on TLC; characteristic signals in ³¹P NMR. |
| Dehydroalanine derivative | Boc-NH-C(=CH₂)-CO₂Me | β-hydride elimination | Distinct alkene signals in ¹H NMR; specific mass in MS. |
| Homocoupled dimer | Boc-NH-CH(CO₂Me)-CH₂-CH₂-CH(CO₂Me)-NH-Boc | Side reaction in coupling | Higher molecular weight in MS. |
| N-tert-butyl-Methyl 2-aminopent-4-enoate | tBu-NH-CH(CH₂CH=CH₂)-CO₂Me | Boc deprotection side reaction | Mass increase of 56 Da in MS. |
| Di-Boc protected amine | (Boc)₂N-CH(CH₂CH=CH₂)-CO₂Me | Side reaction during Boc protection | Higher molecular weight in MS; distinct NMR signals. |
Frequently Asked Questions (FAQs)
Q1: My final product, this compound, appears to be contaminated with its isomer, Methyl 2-aminopent-3-enoate. How can this happen and how can I prevent it?
A1: Isomerization of the double bond from the terminal (pent-4-enoate) to the internal (pent-3-enoate) position can occur, especially in the presence of transition metal catalysts or under strongly acidic or basic conditions. To prevent this, ensure that the palladium catalyst is thoroughly removed after the cross-coupling step, for example, by filtration through a pad of celite or by performing a diligent aqueous workup. Also, avoid exposing the final product to harsh pH conditions for extended periods.
Q2: I am having trouble with the esterification of N-Boc-allylglycine. What is a reliable method?
A2: A convenient and high-yielding method for the esterification of N-Boc protected amino acids is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature.[6] This method avoids the harsh conditions of traditional Fischer esterification and is generally compatible with the Boc protecting group.
Q3: What are the key analytical techniques I should use to assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify any structural isomers or major organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and detect any impurities with different masses.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and detect non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric purity if a chiral synthesis was performed.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.
References
-
Wikipedia. Triphenylphosphine oxide. [Link]
- Kumar, A., Akula, M., & Kumar, S. (2021).
-
ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. [Link]
- Dykstra, K. D., et al. (2016). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 81(18), 8549–8554.
- Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
PrepChem.com. Synthesis of N-BOC-glycine methyl ester. [Link]
-
Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]
-
Reddit. Method to remove Boc in the presence of t-butylester. [Link]
-
PubChem. Methyl (2E)-4-aminopent-2-enoate. [Link]
-
Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.. [Link]
-
ResearchGate. Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. [Link]
-
ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
-
Reddit. Making esters the the presence of an amine?. [Link]
-
ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
ResearchGate. Esterification of amino acids with methanol in the presence of TMSCl.. [Link]
-
YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. [Link]
-
ResearchGate. Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]
-
ResearchGate. Assigning methyl resonances for protein solution-state NMR studies. [Link]
-
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
-
doc brown's advanced organic chemistry revision notes. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]
-
PubMed. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. [Link]
-
Semantic Scholar. Vinyl Derivatives of Metals. [Link]
Sources
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Aza-Michael Synthesis of β-Amino Esters: A Technical Support Troubleshooting Guide
Welcome to the technical support center for the aza-Michael synthesis of β-amino esters. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-nitrogen bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of your experiments and overcome frequently encountered side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the aza-Michael reaction and why is it used for synthesizing β-amino esters?
The aza-Michael reaction, also known as the aza-1,4-addition, is a conjugate addition of a nitrogen nucleophile (like a primary or secondary amine) to an α,β-unsaturated carbonyl compound, such as an acrylate ester.[1][2] This reaction is a highly efficient and atom-economical method for forming a carbon-nitrogen bond at the β-position of the carbonyl compound, directly leading to the synthesis of β-amino esters.[3][4] These products are valuable building blocks in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[3][4]
Q2: My aza-Michael reaction is showing low yield. What are the potential causes?
Low yields in aza-Michael additions can stem from several factors. Common culprits include:
-
Insufficient reactivity of the amine or the acrylate: Aromatic amines or sterically hindered amines are less nucleophilic and may require a catalyst or harsher reaction conditions to proceed efficiently.[4] Similarly, highly substituted acrylates can be less reactive.
-
Inappropriate solvent choice: The solvent can significantly influence the reaction rate and equilibrium. Polar protic solvents can stabilize charged intermediates and facilitate proton transfer, often accelerating the reaction.[5]
-
Catalyst inefficiency or degradation: If a catalyst is being used, its activity might be compromised due to impurities in the reagents or solvent.
-
Reversibility of the reaction (Retro-aza-Michael): The aza-Michael addition can be reversible, especially at elevated temperatures, leading to an equilibrium that does not favor the product.[6][7]
-
Competing side reactions: Several side reactions can consume starting materials and reduce the yield of the desired β-amino ester.
Q3: I'm observing the formation of a bis-adduct (double addition product) when using a primary amine. How can I favor the mono-adduct?
The formation of a bis-adduct is a common issue when a primary amine is reacted with an excess of the acrylate. The initially formed secondary amine (the mono-adduct) can act as a nucleophile itself and react with another molecule of the acrylate.[8] To promote the formation of the mono-adduct, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric excess of the primary amine relative to the acrylate. This will increase the probability of the acrylate reacting with the more abundant primary amine.
-
Slow Addition: Add the acrylate slowly to a solution of the primary amine. This maintains a low concentration of the acrylate, disfavoring the second addition to the newly formed secondary amine.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the mono-adduct, as the second addition may have a higher activation energy.
-
Solvent Effects: The choice of solvent can influence the relative rates of the first and second additions.[9] Experimenting with different solvents may improve selectivity.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a detailed look at the most common side reactions encountered during the aza-Michael synthesis of β-amino esters, their mechanisms, and practical solutions to minimize their occurrence.
Problem 1: Polymerization of the Acrylate Monomer
Symptoms:
-
Formation of a viscous, insoluble solid in the reaction mixture.
-
Significantly reduced yield of the desired β-amino ester.
-
Broad, unresolved peaks in the NMR spectrum of the crude product.
Root Cause Analysis: Acrylate esters are susceptible to free-radical or anionic polymerization, which can be initiated by impurities, light, or heat. The amine itself, being basic, can also initiate anionic polymerization of the acrylate.
Mitigation Strategies:
| Strategy | Rationale |
| Use Freshly Distilled Monomers | Removes inhibitors and any polymeric impurities that can act as seeds for polymerization. |
| Inert Atmosphere | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, which can initiate radical polymerization. |
| Control Temperature | Running the reaction at the lowest effective temperature can reduce the rate of polymerization.[10] |
| Solvent Choice | Diluting the reaction mixture with an appropriate solvent can decrease the concentration of the monomer, thereby reducing the likelihood of polymerization. |
| Radical Inhibitors | In some cases, adding a small amount of a radical inhibitor (e.g., hydroquinone or BHT) can be beneficial, though this should be done cautiously to avoid interference with the desired reaction. |
Problem 2: Retro-Aza-Michael Reaction
Symptoms:
-
Reaction fails to go to completion, even with extended reaction times.
-
Presence of significant amounts of starting materials in the final reaction mixture, as confirmed by TLC or NMR.
-
Yield decreases when the reaction is heated for prolonged periods.
Root Cause Analysis: The aza-Michael addition is a reversible process.[6][7] The reverse reaction, known as the retro-aza-Michael reaction, involves the fragmentation of the β-amino ester back to the amine and the acrylate. This equilibrium is often shifted towards the starting materials at higher temperatures.[11]
Mitigation Strategies:
| Strategy | Rationale |
| Optimize Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will minimize the contribution of the endothermic retro-reaction. |
| Catalyst Selection | Certain catalysts can promote the forward reaction more effectively than the reverse reaction. Lewis acids, for example, can activate the acrylate towards nucleophilic attack. |
| Product Removal | If feasible, removing the product from the reaction mixture as it is formed (e.g., by crystallization or extraction) can drive the equilibrium towards the product side (Le Chatelier's principle). |
Problem 3: Competing Aminolysis of the Ester
Symptoms:
-
Formation of an amide byproduct.
-
Reduced yield of the desired β-amino ester.
-
Appearance of characteristic amide peaks in the IR and NMR spectra of the crude product.
Root Cause Analysis: Amines are nucleophiles and can attack the carbonyl group of the ester in a competing aminolysis reaction, leading to the formation of an amide and an alcohol. This side reaction is more prevalent with less sterically hindered amines and at higher temperatures.
Mitigation Strategies:
| Strategy | Rationale |
| Use a Milder Base or Catalyst | Strong bases can promote aminolysis. If a catalyst is necessary, choose one that selectively activates the Michael acceptor for conjugate addition over nucleophilic acyl substitution. |
| Lower Reaction Temperature | Aminolysis often has a higher activation energy than the aza-Michael addition. Running the reaction at a lower temperature can favor the desired conjugate addition. |
| Steric Hindrance | Using a bulkier ester group on the acrylate (e.g., tert-butyl acrylate) can sterically hinder the attack of the amine on the carbonyl carbon, thus suppressing aminolysis. |
Problem 4: Isomerization of the α,β-Unsaturated Ester
Symptoms:
-
Formation of isomeric β-amino ester products.
-
Complex NMR spectra that are difficult to interpret.
-
Observed with certain substituted acrylates, like itaconates.[12]
Root Cause Analysis: The basic conditions of the aza-Michael reaction, often facilitated by the amine reactant itself, can catalyze the isomerization of the double bond in the α,β-unsaturated ester.[13] For example, dimethyl itaconate can isomerize to dimethyl mesaconate or dimethyl citraconate, which may react with the amine at different rates or not at all.[12]
Mitigation Strategies:
| Strategy | Rationale |
| Careful Choice of Base/Catalyst | Use a non-basic catalyst or a very mild base to minimize isomerization. |
| Control Reaction Time and Temperature | Shorter reaction times and lower temperatures can reduce the extent of isomerization. |
| Substrate Selection | If possible, choose an α,β-unsaturated ester that is less prone to isomerization under the reaction conditions. |
Problem 5: Cascade Cyclization Reactions
Symptoms:
-
Formation of a cyclic product instead of the expected linear β-amino ester.
-
Observed when using primary amines with specific Michael acceptors like itaconates.[14]
Root Cause Analysis: The initially formed β-amino ester can undergo a subsequent intramolecular cyclization. For example, the reaction of a primary amine with dimethyl itaconate can lead to the formation of a pyrrolidone derivative through an intramolecular amidation.[13][14]
Mitigation Strategies:
| Strategy | Rationale |
| Substrate Modification | If the linear product is desired, modify the substrate to prevent cyclization. For instance, using a secondary amine will prevent the subsequent amidation step. |
| Control of Reaction Conditions | In some cases, careful control of temperature and reaction time may allow for the isolation of the intermediate β-amino ester before cyclization occurs. |
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Desired Aza-Michael Addition Pathway.
Caption: Competing Side Reactions in Aza-Michael Synthesis.
Experimental Protocols
General Protocol for a Catalyst-Free Aza-Michael Addition
This protocol is a starting point and may require optimization based on the specific substrates used.
-
Reagent Preparation: Ensure the amine and α,β-unsaturated ester are pure. If necessary, distill or purify the reagents before use.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents) and a suitable solvent (e.g., methanol, ethanol, or THF).
-
Reactant Addition: Slowly add the α,β-unsaturated ester (1.0 equivalent) to the stirred solution of the amine at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting Protocol: Minimizing Bis-Adduct Formation
-
Reaction Setup: In a three-neck flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, dissolve the primary amine (1.5-2.0 equivalents) in a suitable solvent.
-
Slow Addition: Charge the dropping funnel with the α,β-unsaturated ester (1.0 equivalent), dissolved in a small amount of the same solvent.
-
Controlled Addition: Add the acrylate solution dropwise to the stirred amine solution over a period of 1-2 hours at 0 °C (ice bath).
-
Reaction Monitoring and Workup: Monitor the reaction as described in the general protocol. The higher excess of the volatile amine can be removed during solvent evaporation.
References
- Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(2), 113.
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
- Truong, X., et al. (2015). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. Chemistry – A European Journal, 21(37), 12984-12993.
- van der Meide, P. H., et al. (2019).
- Li, Z., et al. (2020).
- Du Prez, F. E., et al. (2021). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 118, 101411.
- Singh, V. K., & Arora, A. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 1544–1590.
- Zhang, Y., et al. (2023). Aza-Michael Addition–Fragmentation Ring-Opening Polymerization. Journal of the American Chemical Society, 145(21), 11639-11648.
- Antony, A., & Sivan, V. (2023). Aza-Michael Reaction: A Decade Later – Is the Research Over?. ChemistrySelect, 8(24), e202301031.
- The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2023). Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
- Enders, D., & Shilvock, J. P. (2005). The Asymmetric Aza-Michael Reaction. A Review.
- Singh, V. K., & Arora, A. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 1544–1590.
- Billouard, C., et al. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Sustainable Chemistry & Engineering, 9(12), 4475–4485.
-
Michael Addition - Common Conditions. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
- van der Meide, P. H., et al. (2019).
- Zhang, Y., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Polymer Chemistry, 13(44), 6049-6058.
- Halbardier, L., et al. (2022). Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers. Polymer Chemistry, 13(43), 5945-5954.
- Naga, N., et al. (2018). Synthesis of polymer networks by the aza-Michael addition reaction of a... Journal of Polymer Research, 25(11), 241.
- Chaduc, I., et al. (2014). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 5(18), 5262-5269.
- Li, Z., et al. (2020).
-
Asymmetric Michael Addition. (n.d.). Buchler GmbH. Retrieved from [Link]
- Reddy, P. V. G., et al. (2014). 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefins. Chemical and Pharmaceutical Bulletin, 62(8), 777-782.
- Sharma, R. K., et al. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory.
- White, J. D., & Shaw, S. (2016). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 81(19), 9094–9106.
- Reddy, B. M., et al. (2011). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
- Ghosh, B., & Urban, M. W. (2016). Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry. Macromolecules, 49(20), 7763–7773.
- Kumar, R., et al. (2018). Indium(III) Triflate-Catalyzed Reactions of Aza-Michael Adducts of Chalcones with Aromatic Amines: Retro-Michael Addition versus... The Journal of Organic Chemistry, 83(7), 3953-3960.
- Alza, E., et al. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(24), 3940-3951.
- Taylor, C. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Reaction Chemistry & Engineering, 7(8), 1761-1770.
- The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2023). Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
- Optimization of conditions for the reaction of the Aza-Michael addition. (2022). Tetrahedron Letters, 107, 154073.
- Grignard, B., et al. (2017).
- Vandavasi, J. K., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(15), 6346–6357.
- Witczak, Z. J., et al. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 27(13), 4228.
- Ranu, B. C., et al. (2002). Aza-Michael Reactions in Ionic Liquids. A Facile Synthesis of β-Amino Compounds. Australian Journal of Chemistry, 55(10), 699-701.
- de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(48), 6666-6668.
- de Souza, R. O. M. A., et al. (2005).
-
Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- Mielgo, A., & Palomo, C. (2007).
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- 4. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
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- 10. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
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Technical Support Center: Optimization of Reaction Conditions for Methyl 2-aminopent-4-enoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-aminopent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a palladium-catalyzed allylic amination (Tsuji-Trost reaction). Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Part 1: Reaction Setup & Core Reagents
Question 1: What is the standard and most reliable method for synthesizing this compound?
The most robust and widely employed method is the Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction.[1] This reaction typically involves the coupling of an allylic substrate (like an allyl carbonate or acetate) with a nitrogen nucleophile in the presence of a Pd(0) catalyst. The key advantages of this method are its high functional group tolerance and the ability to control regio- and stereoselectivity under mild conditions.[2]
Question 2: My Palladium catalyst appears to be inactive or provides very low conversion. What are the common causes and solutions?
Catalyst inactivity is a frequent issue and can often be traced back to one of three areas:
-
Catalyst Oxidation: The active catalyst is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen. If the reaction is not performed under strictly inert conditions (e.g., using argon or nitrogen atmosphere), the catalyst can be oxidized to inactive Pd(II).
-
Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[3] Use degassed solvents and rigorously purge the reaction vessel with an inert gas before adding the catalyst.
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it is crucial for stabilizing the Pd(0) center and modulating its reactivity and selectivity. A ligand that is too electron-withdrawing can make the catalyst less active.
-
Solution: For allylic aminations, phosphine-based ligands are common. The choice of ligand can significantly influence the reaction's success. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate.
-
-
Poor Quality of Pre-catalyst: The Pd(0) species is often generated in situ from a more stable pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. If this pre-catalyst has degraded due to improper storage, it will fail to generate the active catalyst.
-
Solution: Purchase high-purity catalysts from reputable suppliers and store them under an inert atmosphere, protected from light and moisture. If in doubt, use a freshly opened bottle.
-
Question 3: I'm observing a mixture of the desired branched product (this compound) and the linear isomer. How can I improve the regioselectivity?
Controlling regioselectivity is a central challenge in allylic amination. The formation of a linear versus a branched product is influenced by the catalyst, ligand, solvent, and nucleophile.[4]
-
Ligand Effects: This is the most powerful tool for controlling regioselectivity. Bulky ligands tend to favor attack at the less sterically hindered terminus of the π-allyl intermediate, leading to the linear product. Conversely, specific ligands have been designed to favor the formation of branched products.
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. A study on palladium-catalyzed allylic amination found that THF can favor the formation of branched products compared to other solvents.[4]
-
Isomerization: Be aware that the initially formed kinetic (branched) product can sometimes isomerize to the more thermodynamically stable linear product, a process that can also be catalyzed by Pd(0).[4] Running the reaction at lower temperatures and for shorter times can sometimes favor the kinetic product.
| Factor | Effect on Regioselectivity | Rationale | Reference |
| Ligand | Varies significantly. Some ligands (e.g., Trost ligands) are known to favor branched products. | Electronic and steric properties of the ligand influence the site of nucleophilic attack on the π-allyl palladium intermediate. | [2] |
| Solvent | Non-polar aprotic solvents like THF may favor the branched product. | Solvent can influence the stability of the intermediate complexes and the transition states leading to each isomer. | [4] |
| Temperature | Lower temperatures may favor the kinetically preferred branched product. | Higher temperatures can provide the energy needed to overcome the barrier for isomerization to the thermodynamically stable linear product. | [4] |
Question 4: What is the best nitrogen source for this reaction? Can I use ammonia directly?
Using ammonia directly is challenging due to its high volatility and coordination to the metal center, which can inhibit catalysis. However, protocols using aqueous ammonia have been successfully developed and are essential for preparing primary amines.[5] More commonly, an ammonia surrogate or a protected amine is used, followed by a deprotection step.
-
Aqueous Ammonia: This can be an effective nitrogen source, and its use is crucial for a direct, atom-economical synthesis of primary allylic amines.[5]
-
Protected Amines: Reagents like benzylamine or p-toluenesulfonamide can be used, followed by hydrogenolysis or other deprotection methods.
-
Ammonium Salts: In some cases, ammonium salts can serve as the nucleophile source.
Part 2: Workup, Purification & Stability
Question 5: I'm struggling with the workup. The product seems to have some water solubility, and removing the palladium catalyst is difficult.
This is a common issue with amino esters.
-
Catalyst Removal: After the reaction, the palladium catalyst can often be removed by filtration. Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and filter it through a pad of Celite® or silica gel. This will adsorb the solid palladium residues.
-
Aqueous Extraction: Amino esters can be protonated at low pH and deprotonated at high pH. This property can be exploited during extraction, but it also leads to solubility in the aqueous layer.
-
Troubleshooting Low Yield: Avoid strongly acidic or basic washes if possible. If an aqueous wash is necessary, use a saturated NaCl solution (brine) to decrease the solubility of the organic product in the aqueous phase (salting-out effect). Back-extract the aqueous layer multiple times with your organic solvent (e.g., 3x with ethyl acetate) to recover any dissolved product. Some amino esters have low solubility in chloroform, which can be used for extraction.[6]
-
Question 6: What are the best practices for purifying this compound by column chromatography?
Purification of amino compounds on silica gel can be tricky due to their basicity.
-
Tailing: The basic amine group can interact strongly with the acidic silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography.
-
Solution: Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (~1-2%), to your eluent system. A common mobile phase would be a gradient of ethyl acetate in hexanes with 1% triethylamine. This competes for the acidic sites on the silica, allowing your product to elute with a much better peak shape.
Question 7: My purified product seems to degrade over time. What are the recommended storage conditions?
Unsaturated amino esters can be sensitive to oxidation, polymerization, and hydrolysis. For long-term stability:
-
Storage: Store the purified product in a freezer at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Form: If possible, converting the free amine to a more stable salt (e.g., the hydrochloride salt) can improve its shelf life.[7]
Visualized Protocols and Mechanisms
Palladium-Catalyzed Allylic Amination (Tsuji-Trost) Cycle
The diagram below illustrates the generally accepted mechanism for the Tsuji-Trost reaction. The cycle begins with the coordination of the Pd(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex. Subsequent nucleophilic attack on the π-allyl system regenerates the Pd(0) catalyst, completing the cycle.[8]
Caption: Catalytic cycle of the Tsuji-Trost reaction.
General Experimental Workflow
A successful synthesis requires careful execution from setup to final analysis. The following workflow outlines the key stages.
Caption: Standard experimental workflow for synthesis.
Troubleshooting Decision Tree
When a reaction fails, a systematic approach is needed to identify the cause. Use this decision tree to diagnose common problems.
Caption: A decision tree for troubleshooting low conversion.
References
- Chemical Synthesis Database. (2025, May 20).
-
ResearchGate. (2025, August 6). New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]
-
National Institutes of Health. Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. [Link]
-
PubMed Central. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]
-
PubMed Central. (2021, September 13). Late-Stage Intermolecular Allylic C–H Amination. [Link]
-
PubChem. Methyl (2E)-4-aminopent-2-enoate. [Link]
-
ACS Publications. (2021, March 19). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. [Link]
-
National Institutes of Health. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). [Link]
-
Kogyo Kagaku Kyokai. Separation and Refining of Amino acids. [Link]
Sources
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- 7. This compound hydrochloride 95% | CAS: 115289-55-9 | AChemBlock [achemblock.com]
- 8. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Methyl 2-aminopent-4-enoate
Welcome to the dedicated technical support guide for Methyl 2-aminopent-4-enoate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability and storage of this versatile chemical intermediate. Our goal is to provide you with the technical insights and practical protocols necessary to maintain the integrity of your material, ensuring the reliability and reproducibility of your experimental outcomes.
Introduction: Understanding the Molecule
This compound is a valuable building block in organic synthesis, characterized by three key functional groups: a primary amine, a methyl ester, and a terminal allyl group. This unique combination of reactive sites makes it highly useful but also susceptible to several degradation pathways. The primary sources of instability are:
-
Hydrolysis: The methyl ester group can react with moisture to hydrolyze into the corresponding carboxylic acid and methanol.
-
Oxidation: The primary amine and the allylic double bond are susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and metal ions.
-
Polymerization: The allylic group can undergo free-radical polymerization, especially under conditions of heat, light, or in the presence of radical initiators.
This guide provides a structured approach to mitigating these risks through best practices in storage, handling, and stability testing.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound hydrochloride?
A1: To maximize shelf-life, the solid hydrochloride salt should be stored at 2-8°C in a tightly sealed, opaque container.[1] For long-term storage, flushing the container with a dry, inert gas such as argon or nitrogen is highly recommended to displace oxygen and moisture.[2][3] Store the container in a dark, designated area for reactive chemicals.
Q2: Why is this compound often supplied as a hydrochloride salt?
A2: The hydrochloride salt form significantly enhances the stability of the compound. The primary amine's lone pair of electrons is protonated, forming an ammonium salt. This prevents the amine from participating in oxidative reactions, which are a common degradation pathway for free amines.[4][5] This salt form is also generally more crystalline and less hygroscopic than the free base, making it easier to handle and store.
Q3: I've noticed a slight discoloration (yellowing) of my solid material over time. What does this indicate?
A3: Discoloration is often the first visual indicator of degradation, typically due to minor oxidation or the formation of oligomers. While slight color change may not always signify a critical loss of purity, it is a clear warning sign. It is strongly recommended to re-analyze the material's purity by HPLC before use. To prevent this, always store the compound under an inert atmosphere and protected from light.[3]
Q4: How should I prepare and store solutions of this compound?
A4: Solutions are significantly more prone to degradation than the solid material. It is best practice to prepare solutions fresh immediately before use. If storage is unavoidable, use a dry, aprotic solvent and store the solution under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below).[3] Aliquoting stock solutions into single-use vials is a good strategy to minimize repeated exposure to air and moisture.
Q5: What are the primary incompatibilities I should be aware of when storing this compound?
A5: Based on its functional groups, you should segregate this compound from the following:
-
Strong Bases: Can deprotonate the hydrochloride salt to the less stable free amine and catalyze ester hydrolysis.
-
Strong Acids: While the HCl salt is stable, very strong acids could potentially catalyze hydrolysis or other reactions.
-
Oxidizing Agents: Will readily degrade the molecule through oxidation of the amine and/or the allyl group.
-
Free-Radical Initiators: Can initiate polymerization of the allyl group.
Always store chemicals segregated by their hazard class, not alphabetically.[6][7]
Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section addresses specific problems you might encounter during your experiments, providing likely causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC chromatogram during a reaction or upon storage. | Degradation. The most likely degradation products are the hydrolyzed carboxylic acid, oxidation products, or small oligomers. | 1. Identify the Degradant: Use LC-MS to determine the mass of the new peak(s). A mass increase of 16 Da may suggest oxidation, while a mass decrease of 14 Da (CH₂) suggests hydrolysis to the carboxylic acid. 2. Review Storage/Handling: Ensure the material was stored under inert gas and protected from light and moisture. 3. Perform a Forced Degradation Study (See Protocol Below): This will help you definitively identify the degradation products under various stress conditions.[8][9][10] |
| Inconsistent or poor results in a synthesis reaction. | Loss of Purity. The starting material may have degraded, leading to a lower effective concentration of the desired reactant. | 1. Re-analyze Purity: Before each use, verify the purity of the starting material using a validated HPLC method (See Protocol Below). 2. Use a Fresh Batch: If degradation is confirmed, use a new, unopened bottle of the reagent. 3. Implement Aliquoting: Upon receiving a new bottle, divide it into smaller, single-use quantities under an inert atmosphere to prevent contamination and degradation of the entire stock.[3] |
| Solid material appears clumpy or has turned into a viscous oil. | 1. Moisture Absorption (Hygroscopicity). 2. Polymerization. | 1. Check for Hydrolysis: Analyze a small sample by HPLC to check for the presence of the carboxylic acid. Store the material in a desiccator.[8] 2. Analyze for Polymers: Polymerization can be difficult to detect by HPLC. Techniques like Pyrolysis-GC/MS can be used to identify polymer fragments.[11][12][13] If polymerization is suspected, the material should be discarded. Ensure storage away from heat and light, and consider adding a polymerization inhibitor if appropriate for your application. |
| pH of an unbuffered aqueous solution containing the compound drifts over time. | Hydrolysis of the methyl ester. The formation of the carboxylic acid will lower the pH of the solution. | 1. Confirm Hydrolysis: Monitor the formation of the acid product by HPLC. 2. Use Fresh Solutions: This is the most effective way to avoid issues with hydrolysis. 3. Control pH: If the compound must be in solution for extended periods, use a buffered system at a slightly acidic pH (e.g., pH 4-6) to slow the rate of hydrolysis. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Comprehensive Stability Assessment of this compound
This protocol provides a framework for evaluating the stability of the compound under defined laboratory conditions. A similar approach has been successfully used for related compounds like N-Boc-allylglycine methyl ester.[14]
Objective: To assess the purity and degradation of this compound over time under various storage conditions.
Materials:
-
This compound hydrochloride
-
Amber glass vials with inert gas septa/caps
-
Temperature and humidity-controlled chambers
-
Analytical balance
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Aliquot approximately 5-10 mg of the compound into several amber glass vials. Purge each vial with argon or nitrogen before sealing.
-
Initial Analysis (T=0): Immediately dissolve the contents of one vial in the HPLC mobile phase diluent. Analyze this baseline sample for purity using the validated HPLC method detailed below. Record the peak area and retention time.
-
Storage Conditions: Place the prepared vials under a minimum of four different conditions:
-
Condition A (Accelerated): 25°C / 60% Relative Humidity
-
Condition B (Refrigerated): 4°C
-
Condition C (Frozen): -20°C
-
Condition D (Photostability): Exposure to light (ICH Q1B compliant light source) at room temperature.[15]
-
-
Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Analysis:
-
Allow the sample to equilibrate to room temperature before opening.
-
Dissolve and analyze the sample by HPLC.
-
Compare the chromatogram to the T=0 sample. Look for any new peaks (degradants) and calculate the percentage decrease in the main peak area. A target degradation of 5-20% is often considered informative in such studies.[16][17]
-
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[9][10][15]
Objective: To intentionally degrade the compound under controlled stress conditions to identify degradation pathways.
Procedure: Prepare separate solutions of this compound (approx. 1 mg/mL)[15] and subject them to the following conditions. The goal is to achieve 5-20% degradation.[16] Adjust exposure times as needed.
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 8 hours.[9] Neutralize with base before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH and maintain at room temperature for 4-8 hours (ester hydrolysis is often faster under basic conditions).[9] Neutralize with acid before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.[8]
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.[8]
-
Photodegradation: Expose the solid compound to a UV light source (e.g., 254 nm) for 24 hours.[8]
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC and LC-MS to separate and identify the degradation products.
Protocol 3: Stability-Indicating HPLC Method
Objective: To provide a reliable HPLC method for assessing the purity of this compound and separating it from potential degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL.
This method should provide good separation of the relatively polar parent compound from potentially more polar (hydrolyzed acid) or less polar (some degradation products) impurities. Method validation should be performed according to ICH guidelines.[18][19][20]
Part 4: Visualization of Degradation Pathways
The following diagrams illustrate the primary chemical transformations that can lead to the degradation of this compound.
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for a comprehensive stability assessment.
References
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
KAC. (2025). The Top 10 Best Practices For Proper Chemical Storage. Available at: [Link]
-
University of California, Riverside Environmental Health & Safety. Practices for Proper Chemical Storage. Available at: [Link]
- Nair, P. M., & Nair, V. R. (1954). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 40(5), 225-235.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability. Available at: [Link]
-
The Synergist. (2021). Best Practices for Proper Chemical Storage. Available at: [Link]
- Center for Chemical Process Safety.
- Minami, E., & Saka, S. (2006). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Fuel, 85(17-18), 2479-2483.
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Available at: [Link]
- ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters.
-
Pressure Sensitive Tape Council. PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Smithers. What is GC-MS? | Exploring Unknown Compounds in Polymers. Available at: [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Chemistry For Everyone. (2025). How Is GC-MS Used In Polymer Analysis?. YouTube. Available at: [Link]
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
-
SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Available at: [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. Available at: [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
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Troubleshooting low yields in "Methyl 2-aminopent-4-enoate" synthesis
Technical Support Center: Methyl 2-aminopent-4-enoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a valuable chiral building block in medicinal chemistry, achieving high yields and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Part A: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. The format is designed to help you quickly diagnose problems and implement effective solutions.
Q1: My overall yield is consistently low (<40%). What are the most common culprits?
Low yield is a multifaceted issue often stemming from several potential root causes. A systematic approach is the key to diagnosis.
-
Catalyst Inactivity: The most frequent cause is the deactivation of the palladium catalyst. The active Pd(0) species is susceptible to oxidation, which renders it inactive for the catalytic cycle. While some modern protocols are robust enough to be run under aerobic conditions, many require a strictly inert atmosphere.[1]
-
Sub-optimal Leaving Group: The efficiency of the oxidative addition step in the catalytic cycle is highly dependent on the leaving group on your allylic substrate. Allylic phosphates are generally superior electrophiles compared to allylic acetates or carbonates, which can be marginally reactive and lead to sluggish reactions or low conversion.[1]
-
Impurities in Starting Materials: Trace impurities, particularly water or other nucleophiles in your solvent or amine starting material, can consume the catalyst or lead to unwanted side reactions. Rigorous drying of solvents and reagents is critical.
-
Incorrect Base or Stoichiometry: The choice and amount of base can be crucial. It must be strong enough to deprotonate the amine nucleophile but not so harsh that it promotes side reactions or degradation of the substrate or product.
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for diagnosing low-yield issues.
Q2: The reaction is stalling and fails to reach completion. What should I investigate?
A stalled reaction points towards a kinetic barrier or catalyst death.
-
Catalyst Deactivation: As mentioned, this is a primary suspect. If the reaction starts but then plateaus, it's likely the catalyst has been consumed or deactivated. Consider adding a second portion of the catalyst mid-reaction, but be aware this can complicate purification.
-
Ligand Degradation: The phosphine ligands used in palladium catalysis can also be sensitive to air and moisture. Ensure ligands are handled under inert conditions. Triphenylphosphite, for instance, can be used in some aerobic systems, but many other phosphine ligands are not as robust.[1]
-
Product Inhibition: In some catalytic systems, the product itself can coordinate to the metal center more strongly than the starting materials, effectively inhibiting further turnover. If this is suspected, running the reaction at a higher dilution may help, though this can also decrease the reaction rate.
Q3: I'm observing significant byproducts. How can I identify and minimize them?
Byproduct formation is often a result of competing reaction pathways. The most common byproduct in a Tsuji-Trost style allylic amination is the result of the nucleophile attacking the wrong position or from side reactions of the starting materials.
-
Isomerization: You may see isomerization of your starting allylic system or the product, especially if the reaction is run for extended periods or at high temperatures.
-
Dimerization/Oligomerization: The allylic substrate can sometimes react with itself, particularly if the concentration is high and the nucleophile is not reactive enough.
-
Reactions with Solvent: Some solvents can participate in side reactions. For example, THF can sometimes undergo ring-opening under certain conditions.
Minimization Strategies:
-
Lower the Temperature: This often increases selectivity and reduces the rate of side reactions.
-
Screen Ligands: The ligand has a profound impact on the selectivity and rate of the reaction. A bulkier ligand can often prevent side reactions by sterically shielding undesired reaction sites.
-
Control Stoichiometry: Ensure the nucleophile (amine) is not in vast excess, as this can sometimes lead to double-alkylation or other issues.
Table 1: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| Low Yield | Catalyst deactivation; Poor leaving group; Impurities. | Use fresh catalyst under inert gas; Switch to an allylic phosphate; Rigorously dry all reagents and solvents. |
| Stalled Reaction | Catalyst "death"; Ligand degradation; Product inhibition. | Add a second charge of catalyst; Use high-purity, degassed ligands; Run at higher dilution. |
| Byproduct Formation | High temperature; Incorrect ligand; Non-optimal stoichiometry. | Lower reaction temperature; Screen a panel of phosphine ligands; Use a slight excess (1.1-1.5 eq.) of the amine. |
| Final Deprotection Fails | Harsh conditions; Water contamination. | For Boc deprotection, use dry HCl in an organic solvent like DCM or dioxane[2]; For Cbz, use catalytic hydrogenation (e.g., Pd/C, H2). |
Part B: Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for this compound?
The synthesis of this chiral amino acid ester generally follows two main pathways:
-
Asymmetric Allylic Amination: This is a powerful and atom-economical method. It typically involves the reaction of an allylic substrate (like an allylic carbonate or phosphate) with an amine nucleophile (or an ammonia equivalent) in the presence of a transition metal catalyst, most commonly palladium or rhodium.[3][4] The chirality is introduced through the use of chiral ligands.
-
Modification of a Chiral Precursor: This strategy starts with a readily available chiral molecule, such as an amino acid. For example, a common route involves the deprotection of a protected precursor like N-(Boc)-allylglycine methyl ester.[2][5] This precursor itself can be synthesized via methods like zinc-mediated, palladium-catalyzed cross-coupling.[2]
Q2: How does the choice of catalyst (e.g., Palladium vs. Rhodium) affect the outcome?
Both palladium and rhodium are widely used for allylic amination, but they can offer different selectivities.
-
Palladium: The Tsuji-Trost reaction is the classic palladium-catalyzed allylic substitution. It typically proceeds via a π-allyl palladium intermediate. The regioselectivity (attack at the more or less substituted end of the allyl system) is highly dependent on the ligand, substrate, and nucleophile.[1][3]
-
Rhodium: Rhodium catalysts are also highly effective and have emerged as a powerful alternative, often providing complementary selectivity to palladium.[4] They can be particularly effective for achieving high regio- and enantioselectivity in specific cases.[3]
Q3: What is the role of the ligand in the catalytic cycle?
The ligand is arguably the most critical component for controlling the reaction's outcome. It is not merely a spectator.
-
Sterics and Electronics: The ligand's size (steric bulk) and electron-donating or -withdrawing properties modulate the reactivity of the metal center.
-
Selectivity Control: In asymmetric catalysis, chiral ligands create a chiral environment around the metal, which directs the incoming nucleophile to attack one face of the π-allyl intermediate preferentially, leading to high enantioselectivity.
-
Catalyst Stability: The ligand stabilizes the metal center, preventing it from decomposing or aggregating into inactive metal black.
Simplified Catalytic Cycle for Pd-Catalyzed Allylic Amination
Caption: A simplified representation of the Tsuji-Trost catalytic cycle.
Q4: What are the best practices for purifying the final product?
Purification of this compound, often isolated as its hydrochloride salt, requires careful handling.[2]
-
Extraction: After the reaction, a standard aqueous workup is often necessary to remove the base and other water-soluble components. If the product is the free amine, be mindful of its solubility in water.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.[5] A gradient elution system, typically with hexanes and ethyl acetate, is effective for separating the product from non-polar starting materials and byproducts. Staining with potassium permanganate (KMnO4) is often used for visualization on TLC plates as the product may be UV inactive.[5]
-
Salt Formation: If the final product is the free amine, converting it to the hydrochloride salt can aid in purification and long-term storage. This is often achieved by bubbling dry HCl gas through a solution of the purified amine in a dry solvent like dichloromethane.[2]
Experimental Protocol: Synthesis of (S)-Methyl 2-aminopent-4-enoate hydrochloride via Boc-Deprotection
This protocol is adapted from a procedure reported in Organic Syntheses and represents the final deprotection step in a multi-step synthesis.[2][5] It assumes you have already synthesized the precursor, tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate.
Materials:
-
tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate (1.0 eq)
-
Dry Dichloromethane (DCM)
-
Dry Hydrogen Chloride (HCl) gas
-
Round-bottom flask with stir bar
-
Gas dispersion tube
-
Rotary evaporator
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate in dry dichloromethane.
-
HCl Addition: Place the flask in an ice bath (0 °C). Slowly bubble dry HCl gas through the stirred solution using a gas dispersion tube. The reaction is exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cease the flow of HCl gas and remove the gas dispersion tube.
-
Concentration: Concentrate the resulting solution under reduced pressure using a rotary evaporator. This will remove the solvent and excess HCl.
-
Isolation: The final product, (S)-Methyl 2-aminopent-4-enoate hydrochloride, will be obtained as a solid. Due to its hygroscopic nature, it should be stored under an inert atmosphere in a desiccator. The crude product can be used directly for many applications or further purified if necessary.[2]
References
-
Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. [Link]
-
Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Organic Syntheses. [Link]
- WO2015052076A1 - Herbicidal compounds.
-
Conotoxin analogues, and methods for synthesis of intramolecular dicarba bridge containing peptides. EPO Patent EP1984384B1. [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. [Link]
-
Aerobic Allylic Amination Catalyzed by a Pd(OAc)2/P(OPh)3 System with Low Catalyst Loading. Organic Chemistry Portal. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. [Link]
-
Allylic amination. Yoon Laboratory, UW–Madison. [Link]
-
Allylic Amination. Chemical Reviews, ACS Publications. [Link]
-
Rhodium-catalyzed allylic amination reactions: Recent advances. Taylor & Francis Online. [Link]
-
Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination. ACS Publications. [Link]
-
Common side reactions in peptide synthesis occurring on resin. ResearchGate. [Link]
Sources
Technical Support Center: Catalyst Removal from "Methyl 2-aminopent-4-enoate"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst removal in the synthesis of pharmaceutical intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of "Methyl 2-aminopent-4-enoate" from residual metal catalysts. Given the structure of this chiral allylglycine derivative, its synthesis likely involves transition metal catalysis, such as Palladium-catalyzed cross-coupling or Ruthenium-catalyzed metathesis. The removal of these metals to levels compliant with regulatory standards is a critical step in drug development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts I need to remove from a product like this compound?
The synthesis of a functionalized amino ester like this compound often employs homogeneous transition metal catalysts. The two most common classes you are likely to encounter are:
-
Palladium Catalysts: Widely used in C-C and C-N bond-forming reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, and Tsuji-Trost reactions).[1][3] If your synthesis involves such a cross-coupling step, residual palladium will be your primary concern.
-
Ruthenium Catalysts: The catalysts of choice for olefin metathesis (e.g., Ring-Closing Metathesis, Cross-Metathesis).[4][5] Syntheses involving the formation or modification of the pentenoate backbone via metathesis will require the removal of ruthenium.
While simpler acid catalysts from esterification could be present, their removal via neutralization and extraction is typically straightforward.[6][7] This guide focuses on the more challenging removal of residual precious metals.
Q2: Why is the removal of residual Palladium and Ruthenium so critical in pharmaceutical synthesis?
There are three primary drivers for meticulous catalyst removal:
-
Regulatory Compliance: Health agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, set strict limits on elemental impurities in final Active Pharmaceutical Ingredients (APIs).[2][8][9] Both Palladium and Ruthenium are considered toxic and their permitted daily exposure (PDE) is tightly controlled.
-
Patient Safety: The core reason for regulatory limits is to protect patients from the potential toxic effects of heavy metals.
-
Downstream Chemistry: Residual catalyst traces can interfere with or poison catalysts used in subsequent synthetic steps (e.g., a hydrogenation reaction), leading to failed reactions, reduced yields, and the formation of impurities.[2]
Q3: What are the main strategies for removing metal catalysts?
There are three principal approaches to catalyst removal, each with its own advantages and disadvantages.[8][10]
-
Adsorption (Scavenging): This is the most common and often most effective method. It involves adding a solid-supported material (a "scavenger") with high affinity for the metal. The metal-scavenger complex is then removed by simple filtration.[11][12]
-
Extraction: This involves using a liquid phase to selectively pull the metal catalyst away from the product. This can be achieved by using aqueous solutions containing chelating agents like cysteine, EDTA, or mercaptonicotinic acid.[4][8]
-
Crystallization/Precipitation: In some cases, the product can be crystallized, leaving the metal impurities behind in the mother liquor.[8] Alternatively, a reagent can be added to precipitate the metal, which is then filtered off.
Q4: How can I accurately measure the concentration of residual metal in my product?
Standard purification monitoring by TLC or LC-MS will not detect elemental impurities. You must use specific analytical techniques for metal analysis. The industry standards are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method, capable of detecting metals at parts-per-billion (ppb) levels.[1][13]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique, suitable for higher concentration levels than ICP-MS.[1]
-
Atomic Absorption Spectrometry (AAS): Another established technique for quantifying metal content.[1]
Rapid screening methods based on colorimetric or fluorometric assays are also emerging for in-process checks, but final validation for APIs typically requires a method like ICP-MS.[3][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during the catalyst removal process.
Problem 1: After a Palladium-catalyzed reaction (e.g., Suzuki, Heck), my product is still contaminated with Pd (>100 ppm) after filtration through Celite®. What should I do?
Causality: Simple filtration is often insufficient because palladium can exist in multiple forms, including soluble complexes or fine colloidal particles (Palladium black) that pass through standard filter aids.[1][15] The amino and ester groups on your product, this compound, can also chelate with palladium, keeping it in solution.
Solution Workflow: Employ a targeted adsorption strategy using a metal scavenger.
-
Solvent Exchange: Ensure your crude product is dissolved in a solvent suitable for scavenging (e.g., Toluene, Ethyl Acetate, Acetonitrile). Dichloromethane is also commonly used.
-
Scavenger Selection: Choose a scavenger with high affinity for palladium. Silica-bound thiourea (Si-Thiourea) and thiol (Si-Thiol) are excellent first choices due to the strong affinity of the soft sulfur ligand for the soft palladium metal.[11][16]
-
Determine Scavenger Loading: Start with 5-10 weight equivalents of scavenger relative to the initial mass of the catalyst used. For example, if you used 100 mg of catalyst, add 0.5 g to 1.0 g of scavenger.
-
Incubation: Add the scavenger to the solution of your crude product. Stir the resulting slurry at room temperature or with gentle heating (40-50 °C) for 2-12 hours. Higher temperatures and longer times can improve efficiency, but should be optimized to prevent product degradation.
-
Filtration: Filter the slurry through a pad of Celite® or a fitted filter to remove the scavenger-metal complex. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of your product.
-
Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to quantify the remaining palladium content.[13] If levels are still too high, a second scavenging pass or a different scavenger may be necessary.
Problem 2: My product from a Ruthenium-catalyzed metathesis reaction has a persistent brown/black color, and I can't get the Ru level below 50 ppm.
Causality: Ruthenium byproducts from metathesis reactions, particularly with second-generation Grubbs-type catalysts, can be challenging to remove.[10][17] These species can be highly colored and may require a multi-step approach involving both quenching and adsorption.
Solution Workflow: A quench-then-scavenge approach is highly effective. The initial quench deactivates the catalyst and converts it into a form that is easier to remove.[4]
Caption: Workflow for effective Ruthenium catalyst removal.
-
Quench the Catalyst: After the metathesis reaction is complete, add a quenching agent directly to the crude reaction mixture. Effective and inexpensive options include dimethyl sulfoxide (DMSO) or triphenylphosphine oxide (Ph₃P=O), typically at 50 equivalents relative to the catalyst.[10][17] Stir the mixture for at least 8 hours.[17]
-
Adsorbent Treatment: After quenching, add an adsorbent like activated carbon or silica gel to the mixture and stir for an additional 1-2 hours.[4] Activated carbon is particularly effective at adsorbing the colored Ru byproducts.[8][18]
-
Filtration: Filter the mixture through a pad of silica gel or Celite®.
-
Solvent Removal & Analysis: Remove the solvent from the filtrate and analyze for residual ruthenium content via ICP-MS. For particularly stubborn cases, specialized scavengers like SiliaMetS® DMT may be required.[16]
Problem 3: I'm losing too much of my product during purification. How can I improve my yield while still effectively removing the catalyst?
Causality: Product loss can occur due to non-specific binding of your polar amino ester product to adsorbents like silica gel or activated carbon. Overuse of scavengers or harsh extraction conditions can also lead to lower recovery.
Solution Workflow: Optimize your purification method to be more selective and less aggressive.
-
Scavenger Screening: Instead of using a large excess of one scavenger, perform a small-scale screen with several different types (e.g., Si-Thiol, Si-Thiourea, Si-DMT, Si-Cysteine) at lower loadings (e.g., 2-4 equivalents).[16] Analyze the residual metal in the solution for each to find the most efficient scavenger for your specific system, allowing you to use less material.
-
Use a Flow-Based Approach: Instead of a batch slurry, pack a cartridge with your chosen scavenger and flow the solution of your crude product through it. This can be more efficient, reduce scavenger usage, and minimize product loss compared to batch stirring.[19]
-
Consider an Extractive Workup: An aqueous wash with a chelating agent can be less likely to retain your organic-soluble product than a solid adsorbent. A wash with a dilute aqueous solution of L-cysteine can be effective for removing both Pd and Ru and is a mild, scalable option.[4][8]
-
Crystallization: If this compound or a downstream intermediate is a crystalline solid, a well-optimized crystallization can be an excellent and highly scalable method to reject metal impurities into the mother liquor.[2][8]
Data & Reference Tables
| Scavenger Name | Functional Group | Primary Metal Targets | Key Characteristics |
| SiliaMetS® Thiol | -SH | Pd, Pt, Cu, Ag, Pb | Versatile and robust scavenger for a wide range of metals.[11] |
| SiliaMetS® Thiourea | -NH(C=S)NH₂ | Pd, Ru | Highly effective for all forms of palladium.[11][16] |
| SiliaMetS® DMT | Dimercaptotriazine | Ru, Pd, Ag, As, Ni | Preferred scavenger for Ruthenium and hindered Palladium complexes.[16] |
| SiliaMetS® Cysteine | -CH₂SH(NH₂)COOH | Pd, Ru, Sn, Cu | A versatile scavenger based on a natural amino acid.[8][16] |
| Activated Carbon | Carbon | Pd, Ru | Cost-effective, good for color removal, but can be non-selective and require higher loadings.[8][18] |
| Element | Class | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm, µg/g) |
| Palladium (Pd) | 2A | 100 | 10 |
| Ruthenium (Ru) | 2B | 100 | 10 |
| Platinum (Pt) | 2A | 100 | 10 |
| Rhodium (Rh) | 2B | 10 | 1 |
| Nickel (Ni) | 2A | 200 | 20 |
| Based on a maximum daily drug dose of ≤10 g/day . Source: ICH Guideline Q3D(R1) for Elemental Impurities. |
Decision-Making Diagram
Caption: Decision tree for selecting a primary catalyst removal strategy.
References
-
Wheeler, P., Phillips, J. H., & Pederson, R. L. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1182-1190. [Link]
-
Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]
-
Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]
-
Marguí, E., Van Meel, K., Fontàs, C., & Van Grieken, R. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1404–1410. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. [Link]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. PubMed. [Link]
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
- Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry.
-
New Applications of Ruthenium Scavenging. (n.d.). Biotage. [Link]
- Method of removing palladium. (2005).
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]
-
Lust, E. N., & Johnson, M. D. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2018). ResearchGate. [Link]
-
Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. [Link]
-
How do I remove a homogeneous catalyst after my reaction? (2019). ResearchGate. [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. (2016). ACS Publications. [Link]
-
Analytical Methods for the Determination of Ruthenium: The State of the Art. (2005). ResearchGate. [Link]
-
Miyamoto, H., et al. (2020). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. [Link]
-
Ruthenium-Based Complexes Bearing Quaternary Ammonium Tags as Versatile Catalysts for Olefin Metathesis. (2020). ACS Publications. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). ACS Publications. [Link]
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Technical Support Center: Chiral Resolution of Racemic Methyl 2-aminopent-4-enoate
Welcome to the technical support center for the chiral resolution of racemic Methyl 2-aminopent-4-enoate (also known as allylglycine methyl ester). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the separation of this valuable chiral building block.
Section 1: Method Selection - Frequently Asked Questions
Choosing the right resolution strategy is the most critical step and depends on your scale, purity requirements, available equipment, and downstream application. This section will guide you through that decision-making process.
Q1: What are the primary methods for resolving racemic this compound, and how do I choose the best one?
There are three principal strategies for resolving this α-amino ester: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Crystallization, and Chiral Chromatography. The choice involves a trade-off between speed, cost, scale, and development time.
Decision-Making Flowchart:
Caption: Decision tree for selecting a chiral resolution method.
Comparison of Primary Resolution Methods
| Feature | Enzymatic Kinetic Resolution (EKR) | Diastereomeric Salt Crystallization | Preparative Chiral Chromatography |
| Principle | Enzyme selectively transforms one enantiomer, allowing separation.[1][2] | Racemic amine reacts with a chiral acid to form diastereomeric salts with different solubilities.[3] | Enantiomers are physically separated based on differential interaction with a chiral stationary phase (CSP).[4][5] |
| Max Yield | 50% (unless using Dynamic Kinetic Resolution, DKR).[6] | ~50% for the desired diastereomer (unwanted enantiomer can be racemized and recycled).[6] | >95% (both enantiomers can be collected). |
| Pros | High enantioselectivity (E >200 possible), mild conditions, green (uses enzymes).[2] | Highly scalable, cost-effective at large scale, well-established technology.[7] | Fast development time, high purity (>99% ee), direct separation, applicable to many compounds.[8] |
| Cons | Limited to 50% yield, requires enzyme screening, potential for product inhibition.[9] | Requires extensive screening of resolving agents and solvents, can "oil out," success is not guaranteed.[6][10] | Expensive columns and solvents, high solvent consumption, limited scalability. |
| Best For | Medium-scale (10 g - 10 kg) production of high-purity enantiomers. | Large-scale (>10 kg) industrial production. | Small-scale (<100 g) discovery, reference standard generation. |
Q2: Does the stability of the allyl group or the methyl ester pose a problem?
Yes, these functional groups require careful consideration of reaction conditions:
-
Methyl Ester: The ester is susceptible to hydrolysis under either strongly acidic or basic conditions. For diastereomeric salt resolution, liberation of the free amine from the salt should be done under carefully controlled basic conditions (e.g., NaHCO₃ or K₂CO₃ solution) at low temperatures to minimize hydrolysis.[11] For enzymatic resolutions, the pH must be maintained within the enzyme's optimal range (typically pH 6-8) to prevent non-enzymatic hydrolysis.
-
Allyl Group: The terminal double bond is generally stable. However, when considering a Dynamic Kinetic Resolution (DKR) approach, which often involves a metal catalyst for in-situ racemization, care must be taken to choose a catalyst that does not promote undesired isomerization of the allyl group.[12]
Section 2: Troubleshooting Guide by Method
This section addresses specific problems you may encounter during your experiments.
Part A: Enzymatic Kinetic Resolution (EKR)
EKR of an amino ester like this compound typically involves either selective hydrolysis of one ester enantiomer or selective acylation of one amine enantiomer. Lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), are excellent starting points.[2][13]
Caption: Workflow for diastereomeric salt crystallization.
Troubleshooting Crystallization
Q: I mixed my racemic amine and the chiral acid, but the mixture turned into a thick, unfilterable oil instead of crystallizing. What should I do?
-
Cause & Explanation: This phenomenon, known as "oiling out," is very common. It occurs when the diastereomeric salt is more soluble in the solvent than the solvent is in the salt, leading to a liquid-liquid phase separation instead of solid crystal formation. The free energy of formation for the crystal lattice is not favorable under the current conditions. [10]* Solutions:
-
Change the Solvent: This is the primary solution. If you used a polar solvent like ethanol, try a less polar one like isopropanol or acetone, or a mixture (e.g., ethanol/water, acetone/hexane). The goal is to find a solvent system where the desired salt has low, but not zero, solubility. [10] 2. Reduce Concentration: Your solution may be too concentrated. Dilute the mixture with more solvent and attempt to crystallize again by slow cooling or evaporation.
-
Use a Seed Crystal: If you have ever had a successful crystallization, save a few crystals. Adding a seed crystal to a supersaturated solution can induce crystallization and prevent oiling out.
-
Try a Different Resolving Agent: The interaction between the amine and the acid is crucial. If tartaric acid fails, try mandelic acid, O,O'-dibenzoyltartaric acid, or a camphor sulfonic acid. [7] Q: I got crystals, but after liberating the amine, the enantiomeric excess is very low (<50% ee). Why?
-
-
Cause & Explanation: The solubilities of your two diastereomeric salts are too similar in the chosen solvent system. Successful crystallization relies on a significant difference in solubility, allowing one to precipitate selectively while the other remains in the mother liquor.
-
Solutions:
-
Solvent Screening: As above, the solvent is key. Test a wide range of solvents and solvent mixtures. This is often an empirical process.
-
Fractional Recrystallization: Take your crystalline solid, which is enriched in one diastereomer, and recrystallize it from fresh solvent. Each recrystallization step should improve the diastereomeric excess (and thus the final ee), but at the cost of yield.
-
Change the Resolving Agent: A different chiral acid will form a completely new set of diastereomeric salts with different crystal packing and solubility properties. This is often more effective than exhaustive solvent screening with a poorly performing acid. [6]
-
Part C: Chiral Chromatography (HPLC/SFC)
This is the most direct separation method and is excellent for analysis and small-scale purification. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for amino acid derivatives. [4][5] Troubleshooting Chiral HPLC/SFC
Q: I am getting poor or no separation of enantiomers on my chiral column. What parameters should I adjust?
-
Cause & Explanation: Chiral recognition on a CSP depends on a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). [4]If the mobile phase is too strong or doesn't promote these interactions, you will see poor resolution.
-
Solutions:
-
Change the Mobile Phase: This is the most important parameter. For normal phase on a polysaccharide CSP (e.g., Chiralpak® IA, IC), the standard mobile phase is a mixture of an alkane (hexane or heptane) and an alcohol modifier (isopropanol or ethanol). [4]Systematically vary the percentage of the alcohol (e.g., from 5% to 30%).
-
Switch the Alcohol Modifier: Sometimes switching from isopropanol to ethanol, or vice-versa, can dramatically alter selectivity.
-
Add an Additive: For a basic amine like yours, peak shape can be poor due to interaction with residual silanols on the silica support. Adding a small amount of a basic additive like diethylamine (DEA) or butylamine (~0.1%) to the mobile phase can significantly improve peak shape and sometimes resolution.
-
Try a Different CSP: If one column fails, another with a different chiral selector may work perfectly. For amino esters, amylose-based and cellulose-based columns are both excellent candidates. [4][14] Q: The resolution is good, but the peaks are broad and tailing. How can I improve peak shape?
-
-
Cause & Explanation: Peak tailing for amines is typically caused by strong, undesirable interactions with the stationary phase support material. It can also be caused by mass overload if you are injecting too much sample.
-
Solutions:
-
Use an Additive: As mentioned above, adding 0.1% DEA or a similar amine to the mobile phase will competitively block the active sites on the silica surface causing the tailing.
-
Derivatize the Amine: For analytical purposes, derivatizing the amine with a reagent like FMOC-Cl or NBD-Cl can block the basic site, leading to excellent peak shapes. This also often enhances UV or fluorescence detection. [4] 3. Reduce Sample Load: Dilute your sample and inject a smaller volume to ensure you are not overloading the column.
-
Check Column Health: A damaged or old column can lead to poor peak shape. Flush the column according to the manufacturer's instructions or test it with a standard to verify its performance.
-
Section 3: Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution by Hydrolysis
This protocol aims to selectively hydrolyze one enantiomer of this compound to its corresponding carboxylic acid, which can then be separated from the unreacted ester by acid-base extraction.
-
Setup: To a 100 mL round-bottom flask, add racemic this compound (1.0 g, 6.98 mmol) and 50 mL of a 0.1 M potassium phosphate buffer (pH 7.5).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (CALB, 100 mg, 10% w/w).
-
Reaction: Stir the suspension vigorously at 30°C. Monitor the reaction progress by taking small aliquots (~50 µL) every 2-4 hours. Quench the aliquot with acetonitrile, filter, and analyze by chiral HPLC to determine the ee of the remaining ester.
-
Quenching: When the conversion is near 50% (and the ee of the remaining ester is maximized), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and isopropanol, dried, and potentially reused.
-
Workup:
-
Transfer the filtrate to a separatory funnel and wash with 2 x 25 mL of MTBE to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the protonated unreacted amino ester into the organic phase with 3 x 30 mL of dichloromethane. The hydrolyzed amino acid product will remain in the aqueous layer.
-
Separation of the products is based on their different solubility at different pH values.
-
-
Isolation:
-
Ester: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Acid: The amino acid in the aqueous layer can be isolated if desired.
-
Protocol 2: Diastereomeric Salt Crystallization
This protocol uses (+)-O,O'-Dibenzoyl-D-tartaric acid as a representative resolving agent.
-
Salt Formation: Dissolve racemic this compound (5.0 g, 34.9 mmol) in 100 mL of ethyl acetate in a 250 mL Erlenmeyer flask. In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (6.25 g, 17.45 mmol, 0.5 equivalents) in 100 mL of ethyl acetate, heating gently if necessary.
-
Mixing: Slowly add the acid solution to the amine solution with stirring. A precipitate should begin to form.
-
Crystallization: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C and let it stand for at least 4 hours (or overnight) to complete crystallization.
-
Isolation of Salt: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate (2 x 15 mL). Save the mother liquor, as it contains the other enantiomer.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the solid from a minimum amount of hot ethyl acetate or another suitable solvent.
-
Liberation of Free Amine:
-
Suspend the filtered diastereomeric salt in 100 mL of MTBE and 100 mL of a saturated aqueous NaHCO₃ solution.
-
Stir vigorously in a separatory funnel until all solids have dissolved. The chiral acid will move into the basic aqueous layer, leaving the desired amino ester in the organic layer.
-
Separate the layers. Extract the aqueous layer with another 2 x 50 mL of MTBE.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure this compound.
-
-
Analysis: Determine the ee of the final product by chiral HPLC. The enantiomer from the mother liquor can be recovered by a similar liberation procedure.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. Available at: [Link]
-
PubMed. (n.d.). [Separation of amino acid enantiomers by high performance liquid chromatography]. Available at: [Link]
-
Korea Science. (n.d.). Enantiomeric Resolution of α-Amino Acid Derivatives on Two Diastereomeric Chiral Stationary Phases Based on Chiral Crown Ethers Incorporating Two Different Chiral Units. Available at: [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
YouTube. (2014). Resolution by diastereomeric salts. Available at: [Link]
-
PubMed. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Available at: [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2019). 24.4: Synthesis of Amino Acids. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
NIH. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Available at: [Link]
-
PubMed Central. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Available at: [Link]
-
NIH. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Available at: [Link]
-
NIH. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available at: [Link]
-
PubMed. (n.d.). Effective nonenzymatic kinetic resolution of racemic m-nitro-substituted inherently chiral aminocalixa[15]renes. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available at: [Link]
-
NIH. (n.d.). Rational design of enzyme activity and enantioselectivity. Available at: [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
Organic Chemistry Portal. (2000). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Available at: [Link]
-
NIH. (n.d.). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Available at: [Link]
-
NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]
-
RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available at: [Link]
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- 3. youtube.com [youtube.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
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- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
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- 15. Enantiomeric Resolution of α-Amino Acid Derivatives on Two Diastereomeric Chiral Stationary Phases Based on Chiral Crown Ethers Incorporating Two Different Chiral Units -Bulletin of the Korean Chemical Society [koreascience.kr]
Minimizing byproducts in the synthesis of α,β-unsaturated amino esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of α,β-unsaturated amino esters. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and minimizing byproduct formation in your experiments. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical, field-proven insights.
Introduction: The Challenge of Purity in α,β-Unsaturated Amino Ester Synthesis
α,β-Unsaturated amino esters are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] Their preparation, however, is often plagued by the formation of various byproducts that can complicate purification and reduce overall yield. The most common synthetic routes, such as the Horner-Wadsworth-Emmons (HWE) reaction, require careful optimization to achieve high stereoselectivity and minimize unwanted side reactions.[1][2][3][4] This guide provides a structured approach to troubleshooting these issues, ensuring the integrity of your synthetic pathways.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of α,β-unsaturated amino esters, particularly when employing the Horner-Wadsworth-Emmons reaction.
Issue 1: Low E/Z Selectivity in the Olefination Step
Question: My Horner-Wadsworth-Emmons reaction is producing a mixture of (E)- and (Z)-isomers of the desired α,β-unsaturated amino ester. How can I improve the (E)-selectivity?
Answer: The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the base, the cation, the solvent, and the reaction temperature.[3][5][6]
Causality and Strategic Solutions:
-
Thermodynamic vs. Kinetic Control: The formation of the more stable (E)-alkene is generally favored under conditions that allow for equilibration of the reaction intermediates.[3][7] Conversely, conditions that favor kinetic control can lead to higher proportions of the (Z)-isomer.[5]
-
The Role of the Cation: The nature of the metal cation associated with the phosphonate carbanion plays a critical role. Lithium cations are often more effective than sodium or potassium for achieving high (E)-selectivity.[3][5]
-
Temperature Effects: Higher reaction temperatures (e.g., room temperature versus -78 °C) generally favor the formation of the (E)-isomer by promoting the equilibration of intermediates.[3][5]
Troubleshooting Protocol:
-
Base and Cation Selection:
-
If using a strong base like NaH, consider switching to a lithium-based strong base such as n-butyllithium (n-BuLi) or lithium bis(trimethylsilyl)amide (LHMDS).[5]
-
For base-sensitive substrates, employ milder conditions. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a tertiary amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are highly effective for promoting (E)-selectivity.[3][4]
-
-
Solvent and Temperature Optimization:
-
Conduct the reaction in a non-polar solvent like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).
-
Gradually increase the reaction temperature from -78 °C to room temperature and monitor the E/Z ratio by TLC or ¹H NMR to find the optimal temperature for your specific substrate.[5]
-
-
Phosphonate Reagent Modification:
-
Increasing the steric bulk of the phosphonate ester groups (e.g., switching from dimethyl or diethyl to diisopropyl phosphonate) can enhance (E)-selectivity.[2]
-
Data Summary: Effect of Reaction Conditions on E/Z Selectivity
| Parameter | Condition Favoring (E)-Isomer | Condition Favoring (Z)-Isomer | Rationale |
| Cation | Li⁺ > Na⁺ > K⁺ | K⁺ with crown ether | Li⁺ promotes a more reversible initial addition.[3] |
| Temperature | Higher (e.g., 23 °C) | Lower (e.g., -78 °C) | Higher temperatures allow for thermodynamic equilibration.[3][5] |
| Base Strength | Weaker (e.g., DBU/LiCl) | Stronger (e.g., KHMDS) | Milder bases can favor the thermodynamically controlled pathway.[3] |
| Phosphonate Structure | Bulky ester groups (e.g., -OiPr) | Electron-withdrawing groups (e.g., -OCH₂CF₃) | Steric hindrance favors the anti-oxaphosphetane intermediate.[2][7] |
Workflow for Optimizing E/Z Selectivity
Caption: Decision workflow for troubleshooting low E/Z selectivity.
Issue 2: Racemization of the α-Carbon
Question: I am observing significant racemization at the α-carbon of my amino ester during synthesis. What are the primary causes and how can I prevent this?
Answer: Racemization is a critical issue, especially in pharmaceutical applications where stereochemical purity is paramount.[8] It typically occurs via the formation of an enolate or an oxazolone intermediate, which allows for the loss of stereochemical information at the α-carbon.[9][10]
Causality and Strategic Solutions:
-
Base-Induced Epimerization: Strong bases can deprotonate the α-proton of the amino ester, leading to racemization. This is particularly problematic if the reaction is run for extended periods or at elevated temperatures.[11]
-
Activation Method: During peptide couplings, which can be analogous to certain steps in α,β-unsaturated amino ester synthesis, the method of carboxylic acid activation can influence the rate of racemization.[9]
Troubleshooting Protocol:
-
Choice of Base and Reaction Time:
-
Use the mildest base possible that still effectively promotes the desired reaction. For HWE reactions, conditions like DBU/LiCl are preferable to stronger bases like NaH when racemization is a concern.[3]
-
Minimize reaction times. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Avoid prolonged exposure to basic conditions, especially at higher temperatures.[11]
-
-
Protecting Group Strategy:
-
The choice of the N-protecting group can influence the acidity of the α-proton. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally good at suppressing racemization compared to other acyl groups.[11]
-
-
Use of Racemization Suppressants:
-
In reactions involving the activation of a carboxylic acid (e.g., in peptide coupling steps to build a more complex molecule), the addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming active esters that are less prone to oxazolone formation.[8][9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated amino esters?
A1: Besides the undesired (Z)-isomer, common byproducts include:
-
Michael Addition Adducts: If the product is reactive, the phosphonate carbanion or other nucleophiles present in the reaction mixture can add to the newly formed α,β-unsaturated system.[12]
-
Products of Self-Condensation: Aldehydes, especially those that are readily enolizable, can undergo self-aldol condensation under basic conditions.[13]
-
Unreacted Starting Materials: Incomplete reactions will leave starting aldehyde and phosphonate reagent.
-
Phosphate Byproducts: The dialkylphosphate salt byproduct is a necessary consequence of the HWE reaction but must be efficiently removed during workup.[2] It is typically water-soluble, facilitating its removal by aqueous extraction.[2]
Q2: How can I effectively purify my α,β-unsaturated amino ester from the reaction mixture?
A2: Purification typically involves a combination of extraction and chromatography.
-
Aqueous Workup: First, perform an aqueous extraction to remove the water-soluble phosphate byproduct and any inorganic salts.[2]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from unreacted starting materials and organic byproducts. A gradient elution system, often with hexanes and ethyl acetate, is typically effective.[14]
Q3: My aldehyde starting material is sensitive to strong bases. What alternative conditions can I use for the HWE reaction?
A3: For base-sensitive aldehydes, several milder protocols have been developed.
-
Masamune-Roush Conditions: As mentioned earlier, the use of LiCl with DBU or triethylamine in a non-polar solvent is a highly effective method for base-sensitive substrates.[3][4]
-
Barium Hydroxide: In some cases, barium hydroxide has been used as a mild base for HWE reactions, particularly in solvent-free conditions or in THF/water mixtures, affording high (E)-selectivity.[15][16]
Visualizing the Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Key steps of the Horner-Wadsworth-Emmons reaction mechanism.
References
-
A Convenient and Effective Method for Synthesizing β-Amino-α,β-Unsaturated Esters and Ketones. ResearchGate. [Link]
- Method of preparing β-amino derivatives of α,β-unsaturated esters.
-
A Convenient and Effective Method for Synthesizing β‐Amino‐α,β‐Unsaturated Esters and Ketones. Taylor & Francis Online. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health (NIH). [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]
-
A Convenient and Effective Method for Synthesizing β‐Amino‐α,β‐Unsaturated Esters and Ketones. Taylor & Francis Online. [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
-
Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. National Institutes of Health (NIH). [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. ACS Publications. [Link]
-
α,β-Dehydroamino Acids. Thieme Chemistry. [Link]
-
The synthesis of alpha, beta-dehydroamino acid esters from hydroxyamino esters using haloacetyl halides. York Research Database. [Link]
-
Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Oxford Academic. [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. RSC Publishing. [Link]
-
Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. National Institutes of Health (NIH). [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH). [Link]
-
Wittig-Horner Reaction. Organic Chemistry Portal. [Link]
-
Efficient synthesis of β′-amino-α,β-unsaturated ketones. National Institutes of Health (NIH). [Link]
- Solid-phase synthesis of peptides containing bulky dehydroamino acids.
-
Racemization in amino acids? ResearchGate. [Link]
-
Synthesis of α,β-unsaturated esters. Isolated yields based on alkene 1 or 4. ResearchGate. [Link]
-
Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. RSC Publishing. [Link]
-
Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. ACS Publications. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). [Link]
-
The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. SciELO. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. National Institutes of Health (NIH). [Link]
-
Efficient synthesis of β′-amino-α,β-unsaturated ketones. ResearchGate. [Link]
-
Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. [Link]
-
Separation and Refining of Amino acids. Kao Corporation. [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 12. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Methyl and Ethyl 2-aminopent-4-enoate Reactivity for Synthetic Chemistry Applications
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 2-aminopent-4-enoate scaffold, a non-proteinogenic amino acid derivative, offers a versatile platform for the introduction of functionality through its amine, ester, and terminal alkene groups. The choice between the methyl and ethyl ester variants of this scaffold, while seemingly minor, can have significant implications for reaction outcomes, yields, and purification strategies. This guide provides an in-depth, objective comparison of the reactivity of methyl 2-aminopent-4-enoate and ethyl 2-aminopent-4-enoate, supported by established chemical principles and experimental data from analogous systems.
Introduction: The Significance of 2-Aminopent-4-enoate Esters
This compound[1][2] and ethyl 2-aminopent-4-enoate[3][4][5] are valuable intermediates in organic synthesis. Their trifunctional nature allows for a diverse range of chemical transformations, making them attractive precursors for the synthesis of complex molecules, including peptidomimetics, heterocyclic compounds, and other biologically active agents. The presence of the terminal alkene, in particular, opens avenues for reactions such as olefin metathesis, hydroformylation, and Michael additions, expanding their synthetic utility.
Core Reactivity Comparison: Steric and Electronic Effects at Play
The primary difference between the methyl and ethyl esters lies in the nature of the alkoxy group attached to the carbonyl carbon. This seemingly subtle variation gives rise to differences in both steric and electronic properties, which in turn influence the reactivity of the ester functionality.
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the carbonyl carbon in ethyl 2-aminopent-4-enoate can impede the approach of nucleophiles, leading to slower reaction rates in many cases. This is a well-established trend in ester reactivity[6].
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through inductive effects. This increased electron density on the carbonyl carbon of the ethyl ester makes it slightly less electrophilic than the corresponding methyl ester. While this electronic effect is generally considered less significant than the steric effect in nucleophilic acyl substitution reactions, it can contribute to the overall reactivity profile[7][8].
The interplay of these two factors dictates the relative reactivity of the two esters in various chemical transformations.
Caption: Key structural differences and their impact on reactivity.
Comparative Reactivity in Key Transformations
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction. The rate of hydrolysis is sensitive to both steric and electronic factors.
-
Acid-Catalyzed Hydrolysis: This is a reversible process. While direct comparative data for our target molecules is unavailable, studies on simple esters show that methyl esters generally hydrolyze faster than ethyl esters under acidic conditions due to the lower steric hindrance facilitating the attack of water[9][10].
-
Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction and is often the preferred method for ester hydrolysis. The attack of the hydroxide ion is the rate-determining step. It is well-documented that ethyl esters hydrolyze more slowly than their methyl counterparts under basic conditions. For instance, in the alkaline hydrolysis of naphthoic acid esters, the ethyl ester reacts slower than the methyl ester in the same solvent system[11]. This is primarily attributed to the greater steric bulk of the ethyl group hindering the approach of the hydroxide nucleophile.
| Reaction Condition | Expected Relative Rate | Primary Influencing Factor |
| Acid-Catalyzed Hydrolysis | Methyl > Ethyl | Steric Hindrance |
| Base-Mediated Hydrolysis | Methyl > Ethyl | Steric Hindrance |
Amidation
The reaction of an ester with an amine to form an amide is a cornerstone of peptide synthesis and the creation of numerous other important compounds.
The direct amidation of unactivated esters often requires elevated temperatures or catalysis. Kinetic studies on the amidation of fatty acid methyl esters have been conducted, providing a framework for understanding these reactions[12][13]. Mechanochemical methods have also been developed for the direct amidation of both methyl and ethyl esters[14]. In general, the greater electrophilicity and lower steric hindrance of the methyl ester would be expected to lead to faster reaction rates with amines compared to the ethyl ester.
| Amine Nucleophile | Expected Relative Rate | Rationale |
| Primary Amines | Methyl > Ethyl | Less steric hindrance at the carbonyl carbon of the methyl ester allows for easier nucleophilic attack. |
| Secondary Amines | Methyl >> Ethyl | The increased steric bulk of the secondary amine amplifies the difference in steric hindrance between the methyl and ethyl esters, leading to a more pronounced rate difference. |
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important transformation. The principles of steric hindrance and relative alcohol reactivity apply here as well. For example, in the context of biodiesel production, the transesterification of triglycerides with methanol to form fatty acid methyl esters (FAMEs) is often faster than with ethanol to form fatty acid ethyl esters (FAEEs)[15]. This is attributed to both the smaller size of the methoxide ion and the greater reactivity of methanol.
Reactivity of the Allyl Group
Both methyl and ethyl 2-aminopent-4-enoate possess a terminal alkene, which can undergo a variety of transformations, including polymerization[16][17], allylic alkylation[18][19][20], and metathesis. The reactivity of the allyl group is largely independent of the nature of the ester group, as the ester is electronically isolated from the double bond by two sigma bonds. Therefore, for reactions involving the terminal alkene, the choice between the methyl and ethyl ester is unlikely to have a significant impact on the reaction outcome.
Experimental Protocols
While direct comparative kinetic data is not available in the literature, a researcher could readily compare the reactivity of these two esters using the following general protocols.
Protocol 1: Comparative Base-Mediated Hydrolysis
Objective: To determine the relative rates of hydrolysis of methyl and ethyl 2-aminopent-4-enoate under basic conditions.
Materials:
-
This compound
-
Ethyl 2-aminopent-4-enoate
-
1 M Sodium hydroxide solution
-
Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction vessels, each containing a solution of the respective ester (0.1 M) in THF.
-
Add an internal standard to each vessel.
-
Initiate the reaction by adding an equimolar amount of 1 M sodium hydroxide solution to each vessel simultaneously, with vigorous stirring.
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by neutralizing with 1 M hydrochloric acid.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracts by GC-MS to determine the concentration of the starting ester relative to the internal standard.
-
Plot the concentration of the ester versus time for both reactions to determine the relative rates of hydrolysis.
Caption: Workflow for comparative hydrolysis rate determination.
Protocol 2: Comparative Amidation with a Primary Amine
Objective: To compare the yield of amide formation from methyl and ethyl 2-aminopent-4-enoate with a primary amine under identical conditions.
Materials:
-
This compound
-
Ethyl 2-aminopent-4-enoate
-
Benzylamine
-
Toluene
-
Dean-Stark apparatus (optional, for removal of alcohol byproduct)
-
High-performance liquid chromatography (HPLC) or GC-MS
Procedure:
-
In two separate round-bottom flasks equipped with reflux condensers (and optionally Dean-Stark traps), dissolve an equimolar amount of the respective ester and benzylamine in toluene.
-
Heat both reaction mixtures to reflux for a set period (e.g., 24 hours).
-
After cooling to room temperature, take an aliquot from each reaction mixture.
-
Analyze the aliquots by HPLC or GC-MS to determine the relative conversion to the corresponding N-benzyl-2-aminopent-4-enamide.
-
Isolate the products by standard workup and purification procedures (e.g., column chromatography) to compare the isolated yields.
Practical Considerations and Conclusion
The choice between methyl and ethyl 2-aminopent-4-enoate will ultimately depend on the specific requirements of the synthetic route.
-
For reactions where high reactivity of the ester is desired , such as in sterically hindered amidations or when milder reaction conditions are preferred, This compound is generally the superior choice.
-
The ethyl ester may be preferred in situations where a slightly less reactive ester is beneficial to avoid side reactions or to allow for selective reaction at another functional group.
-
Downstream processing can also be a factor. The boiling point of the ethanol byproduct from reactions of the ethyl ester is higher than that of methanol, which may be a consideration for removal during workup.
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The Kinetics of the Alkaline Hydrolysis of Esters and Amides. RSC Publishing. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
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Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. Semantic Scholar. [Link]
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Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. ResearchGate. [Link]
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Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. ResearchGate. [Link]
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Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. [Link]
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A Comparative Guide to Catalysts for the Synthesis of Methyl 2-aminopent-4-enoate
For researchers and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. Methyl 2-aminopent-4-enoate, a valuable chiral building block, serves as a precursor to a variety of more complex molecules, including constrained peptide mimics and pharmacologically active compounds. The key synthetic challenge lies in the stereocontrolled formation of the α-stereocenter. This guide provides an in-depth comparison of the primary catalytic systems employed for this purpose, focusing on transition metal-catalyzed asymmetric allylic substitution and emerging enzymatic strategies. We will delve into the mechanistic underpinnings of each approach, present comparative performance data from the literature, and provide detailed experimental protocols to enable practical application.
The Strategic Importance of Asymmetric Synthesis
The synthesis of enantiomerically pure this compound typically involves the formation of a carbon-carbon or carbon-nitrogen bond at the α-position of a glycine equivalent. The most powerful and versatile methods to achieve this are transition metal-catalyzed asymmetric allylic substitutions. These reactions offer a direct route to the desired product with high levels of stereocontrol. The choice of catalyst—most commonly based on palladium, iridium, or rhodium—is critical, as it dictates the regioselectivity and enantioselectivity of the transformation. Furthermore, biocatalysis presents a green and highly selective alternative.
Transition Metal Catalysis: A Comparative Analysis
The dominant approach to the synthesis of α-allylic amino esters is the asymmetric allylic alkylation (AAA) of a glycine enolate equivalent or the asymmetric allylic amination (AAA) of a suitable precursor. The choice of metal and ligand is paramount in controlling the outcome of the reaction.
Palladium Catalysis: The Workhorse with Nuances
Palladium catalysis is the most established method for allylic substitution reactions.[1][2] However, for the synthesis of branched products like this compound from a simple allyl source, palladium systems often face challenges with regioselectivity, tending to favor the formation of the linear isomer.[1] The regioselectivity is highly dependent on the ligand, solvent, and nucleophile.
Mechanistic Insight: The generally accepted mechanism for palladium-catalyzed allylic amination involves the formation of a (π-allyl)palladium intermediate. The nucleophile can then attack either the terminal or the internal carbon of the allyl moiety. The regioselectivity is a complex interplay of steric and electronic factors of both the substrate and the ligand. For the formation of the branched product, the nucleophile must attack the more substituted carbon of the π-allyl intermediate, which is often sterically disfavored.[1][2]
Performance: While challenging, high regioselectivity for the branched product can be achieved with carefully designed ligands and reaction conditions. For example, the use of chiral P,N-ligands has shown promise in directing the nucleophilic attack to the internal position.
Iridium Catalysis: The Champion of Branched Selectivity
Iridium catalysis has emerged as a powerful tool for the synthesis of branched allylic substitution products, often with excellent regio- and enantioselectivity.[3][4] This makes it a particularly attractive choice for the synthesis of this compound.
Mechanistic Insight: The high branched selectivity of iridium catalysts is attributed to the formation of a different type of (π-allyl)iridium intermediate compared to palladium.[5][6] The nature of the ligand, typically a phosphoramidite, plays a crucial role in controlling the stereochemical outcome. The reaction is believed to proceed via an outer-sphere nucleophilic attack on the π-allyl complex.[4] Computational studies suggest that a series of weak, noncovalent interactions between the ligand and the substrate favor the formation of the branched product.[5]
Performance: Iridium-catalyzed allylic amination of racemic branched allylic acetates with various amines has been shown to proceed with high yields and enantioselectivities, consistently favoring the branched isomer.[3][4]
Rhodium Catalysis: A Versatile Alternative
Rhodium catalysis offers another avenue for asymmetric allylic amination, with the potential for high regio- and enantioselectivity.[7][8] The development of new chiral ligands for rhodium has expanded its utility in this area.
Mechanistic Insight: Similar to palladium and iridium, the reaction proceeds through a (π-allyl)rhodium intermediate. The regioselectivity and enantioselectivity are controlled by the chiral ligand. Recent studies have shown that chiral bis(oxazoline)alkynylphosphine ligands can be highly effective for the rhodium-catalyzed allylic amination of 1,2-disubstituted allylic phosphates, yielding branched products with high selectivity.[7]
Performance: Rhodium catalysts have demonstrated the ability to produce chiral 1,2-disubstituted allylic amines in high yields, with excellent branched-to-linear ratios and enantiomeric excesses.[7]
Comparative Performance Data
| Catalyst System | Ligand Type | Substrate Type | Yield (%) | ee (%) | Branched/Linear Ratio | Reference |
| Palladium | Chiral Phosphine | Glycine Imino Ester | Good | High (up to 85%) | High for specific substrates | [9] |
| Iridium | (S)-tol-BINAP | Racemic Allylic Acetate | Good to Excellent | Uniformly High | Complete Branched | [3][4] |
| Rhodium | Bis(oxazoline)alkynylphosphine | Racemic Allylic Phosphate | Up to 95% | Up to 99% | >20:1 | [7] |
| Transaminase | Engineered ω-Transaminase | Prochiral Ketone | High | >99% | N/A | [10] |
| Lipase | Candida antarctica Lipase B | Racemic Ester | ~50% (for one enantiomer) | >99% | N/A | [11] |
Table 1: Comparative Performance of Catalytic Systems for the Synthesis of Chiral Allylic Amines and Amino Esters.
Enzymatic Strategies: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally friendly alternative to transition metal catalysis. For the synthesis of this compound, two primary enzymatic strategies are relevant: asymmetric synthesis using transaminases and kinetic resolution using lipases.
Transaminases for Asymmetric Synthesis
Transaminases (TAms) catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[12][13] By using a prochiral keto-ester, a transaminase can be used to synthesize the desired α-amino ester with high enantioselectivity.
Mechanistic Insight: The reaction involves a pyridoxal-5'-phosphate (PLP) cofactor that acts as an intermediate carrier of the amino group. The stereoselectivity is determined by the specific binding of the substrate in the active site of the enzyme.[12]
Performance: Engineered ω-transaminases have been successfully applied in the pharmaceutical industry for the synthesis of chiral amines with excellent yields and enantiomeric excesses often exceeding 99%.[10]
Lipases for Kinetic Resolution
Kinetic resolution is a method to separate a racemic mixture. A lipase can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted.[11][14]
Mechanistic Insight: Lipases are hydrolases that can function in organic solvents. Their enantioselectivity arises from the differential fit of the two enantiomers in the enzyme's active site.[15]
Performance: Lipase-catalyzed kinetic resolutions can provide access to both enantiomers of the product with very high enantiomeric purity (>99% ee). However, the maximum theoretical yield for a single enantiomer is 50%.[14]
Experimental Protocols
Representative Protocol for Iridium-Catalyzed Asymmetric Allylic Amination
This protocol is adapted from the work of Krische and co-workers for the amination of racemic branched alkyl-substituted allylic acetates.[3]
Materials:
-
[(COD)IrCl]₂ (Iridium catalyst precursor)
-
(S)-tol-BINAP (Chiral ligand)
-
Racemic allylic acetate (e.g., pent-4-en-2-yl acetate)
-
Amine (e.g., Benzylamine)
-
Cesium carbonate (Base)
-
1,2-Dimethoxyethane (DME, anhydrous)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add [(COD)IrCl]₂ (1 mol%) and (S)-tol-BINAP (2.2 mol%).
-
Add anhydrous DME (to achieve a 0.1 M concentration of the substrate).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the racemic allylic acetate (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired branched allylic amine.
-
Determine the yield and enantiomeric excess (by chiral HPLC or SFC).
Representative Protocol for Lipase-Catalyzed Kinetic Resolution
This protocol is a general procedure for the kinetic resolution of a racemic ester.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane)
Procedure:
-
To a flask, add racemic this compound (1.0 equiv) and anhydrous hexane.
-
Add the immobilized lipase (e.g., 20 mg per mmol of substrate).
-
Add the acyl donor (e.g., vinyl acetate, 2.0 equiv).
-
Seal the flask and shake the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by GC or TLC. The reaction is typically stopped at ~50% conversion.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-ester and the acylated (R)-amine by flash column chromatography.
-
Determine the enantiomeric excess of both the recovered ester and the acylated product.
Visualization of Key Concepts
Caption: A simplified comparison of the catalytic cycles for Palladium, Iridium, and Enzymatic systems.
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound can be effectively achieved through several catalytic approaches.
-
Palladium catalysis , while well-established, requires careful ligand design to overcome its inherent preference for linear products.
-
Iridium catalysis stands out for its exceptional ability to deliver the desired branched product with high regio- and enantioselectivity, making it the current state-of-the-art for this type of transformation.
-
Rhodium catalysis is a promising and versatile alternative, with ongoing ligand development expanding its scope.
-
Enzymatic methods , including the use of transaminases for asymmetric synthesis and lipases for kinetic resolution, offer highly selective and sustainable routes to the target molecule.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired scale, cost considerations, and environmental impact. For high-throughput screening and lead optimization where small quantities of highly pure material are needed, iridium catalysis is often the preferred method. For large-scale, sustainable production, enzymatic routes are becoming increasingly competitive. The continued development of novel ligands and engineered enzymes will undoubtedly lead to even more efficient and selective methods for the synthesis of this and other valuable chiral amino acids in the future.
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A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines. Green Chemistry. [Link]
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Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and[1][16]-Sigmatropic Rearrangement. Journal of the American Chemical Society. [Link]
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New insights into the mechanism of palladium-catalyzed allylic amination. PubMed. [Link]
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Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. IRIS. [Link]
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A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines. RSC Publishing. [Link]
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Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. Organic Chemistry Portal. [Link]
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and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. PMC. [Link]
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New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. ResearchGate. [Link]
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Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC. [Link]
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Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. SciSpace. [Link]
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Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. The Hartwig Group. [Link]
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Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. PMC. [Link]
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Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. [Link]
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Application of ω‐Transaminases in the Pharmaceutical Industry. Almac. [Link]
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Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. SciSpace. [Link]
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Scheme 2 Reactions of chelated glycine amide enolates. ResearchGate. [Link]
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α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis. [Link]
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A metagenomics approach for new biocatalyst discovery: application to transaminases and the synthesis of allylic amines. Semantic Scholar. [Link]
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Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]
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A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. [Link]
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Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives. PubMed. [Link]
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Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
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Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC. [Link]
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Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]
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Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. PubMed. [Link]
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Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Figshare. [Link]
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Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR. [Link]
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Rhodium-Catalyzed Regio- and Enantioselective Allylic Amination of Racemic 1,2-Disubstituted Allylic Phosphates. PubMed. [Link]
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Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. ResearchGate. [Link]
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Synthesis of g,d-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. ResearchGate. [Link]
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Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. The Hartwig Group. [Link]
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Rhodium-Catalyzed Regio- and Enantioselective Allylic Amination of Racemic 1,2-Disubstituted Allylic Phosphates. ACS Figshare. [Link]
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A Comparative Study of Rh-only, Pd-only and Pd/Rh Catalysts. ResearchGate. [Link]
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Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
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Iridium-catalyzed allylic vinylation and asymmetric allylic amination reactions with o-aminostyrenes. PubMed. [Link]
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Iridium-catalyzed C3-selective asymmetric allylation of 7-azaindoles with secondary allylic alcohols. RSC Publishing. [Link]
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Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium‐Catalyzed Asymmetric Allylic Alkylation. ResearchGate. [Link]
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A Multi-faceted Spectroscopic Approach for the Unambiguous Structural Confirmation of Methyl 2-aminopent-4-enoate
Introduction: The Imperative of Structural Integrity in Modern Chemistry
In the realm of drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. Methyl 2-aminopent-4-enoate, a non-canonical unsaturated amino acid ester, represents a versatile building block in synthetic organic chemistry.[1][2][3] Its structure, featuring a primary amine, an ester, and a terminal alkene, offers multiple points for chemical modification, making it a valuable intermediate.[4][5] However, the very features that make it synthetically attractive—multiple reactive functional groups and stereochemical possibilities—also necessitate a rigorous and unequivocal confirmation of its structure. Relying on a single analytical technique is often insufficient and can lead to ambiguous or incorrect assignments.
This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound. We will move beyond simply listing data, instead explaining the causality behind experimental choices and demonstrating how data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically integrated. This correlative approach forms a self-validating system, ensuring the highest degree of confidence in the assigned structure for researchers, scientists, and drug development professionals.
Experimental Workflow: An Integrated Spectroscopic Strategy
A robust analytical workflow does not treat techniques as isolated steps but as interconnected components of a single investigation. The process begins with sample preparation and funnels data from multiple instruments into a final, consolidated structural assignment.
Caption: Integrated workflow for spectroscopic analysis.
Part 1: ¹H NMR Spectroscopy – Mapping the Proton Skeleton
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It operates on the principle that protons within different electronic environments resonate at distinct frequencies when placed in a strong magnetic field.[6][7]
Expected ¹H NMR Spectrum and Interpretation
For this compound, we anticipate signals corresponding to five distinct proton environments. The chemical shift (δ) of each signal provides clues about its local environment, particularly its proximity to electronegative atoms (O, N) and unsaturated systems (C=C, C=O).[7]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H₅ (Vinyl, =CH₂) | 5.1 - 5.3 | Multiplet (m) | 2H | Protons on a terminal double bond, typically found in this region.[6][8] |
| H₄ (Vinyl, -CH=) | 5.7 - 5.9 | Multiplet (m) | 1H | Vinylic proton deshielded by the double bond.[6][8] |
| H₂ (α-proton, -CH(N)-) | ~ 3.5 | Triplet (t) | 1H | Adjacent to the electron-withdrawing amine and ester groups, shifting it downfield. Split by the two H₃ protons. |
| H₃ (Allylic, -CH₂-) | ~ 2.4 | Multiplet (m) | 2H | Allylic protons adjacent to both the α-carbon and the vinyl group. |
| -OCH₃ (Ester Methyl) | ~ 3.7 | Singlet (s) | 3H | Protons on a methyl ester are highly characteristic and appear as a singlet.[8] |
| -NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Chemical shift is variable and often broad due to solvent exchange and quadrupolar effects.[8] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicities) to deduce proton-proton connectivities.
Part 2: ¹³C NMR Spectroscopy – Visualizing the Carbon Backbone
Complementing ¹H NMR, Carbon-13 NMR provides a direct count of the number of unique carbon environments in a molecule and indicates their nature (alkane, alkene, carbonyl, etc.).[9]
Expected ¹³C NMR Spectrum and Interpretation
The structure of this compound contains six chemically non-equivalent carbon atoms, and thus we expect to see six distinct signals in the broadband-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Expected δ (ppm) | Rationale for Assignment |
| C₁ (Ester Carbonyl, C=O) | 170 - 175 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[9] |
| C₄ (Internal Alkene, -CH=) | 130 - 135 | sp² hybridized carbons of an alkene.[9][10] |
| C₅ (Terminal Alkene, =CH₂) | 118 - 122 | The terminal sp² carbon is typically slightly more shielded than the internal one.[9][10] |
| C₂ (α-Carbon, -CH(N)-) | 55 - 60 | Carbon attached to the electronegative nitrogen and adjacent to the carbonyl group. |
| -OCH₃ (Ester Methyl) | 51 - 53 | Characteristic region for the methyl carbon of a methyl ester. |
| C₃ (Allylic, -CH₂-) | 38 - 42 | sp³ hybridized carbon adjacent to the double bond. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon.
-
Analysis: Correlate the number of peaks with the number of expected carbons and match the chemical shifts to the specific carbon types.
Part 3: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence or absence of specific functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at characteristic frequencies.[11][12]
Expected IR Absorption Bands
The IR spectrum provides a molecular "fingerprint" that validates the key functional components of this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Confirmed |
| N-H Stretch | 3300 - 3500 | Medium, Broad | Primary Amine (-NH₂)[11][13] |
| =C-H Stretch | 3010 - 3100 | Medium | Alkene (Vinyl)[14] |
| C-H Stretch | 2850 - 3000 | Medium-Strong | Alkane (sp³ C-H)[15] |
| C=O Stretch | 1735 - 1750 | Strong, Sharp | Ester [13][15] |
| C=C Stretch | 1640 - 1680 | Medium-Weak | Alkene[13] |
| C-O Stretch | 1150 - 1250 | Strong | Ester[15] |
The most diagnostic peaks are the strong, sharp C=O stretch of the ester and the broad N-H stretch of the amine. Their simultaneous presence is strong evidence for the proposed structure.
Experimental Protocol: FT-IR
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two salt (NaCl or KBr) plates to create a thin film.
-
Data Acquisition: Place the plates in an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean plates should be taken first and subtracted from the sample spectrum.
-
Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.
Part 4: Mass Spectrometry – Determining Molecular Mass and Fragmentation
Mass Spectrometry (MS) provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its substructures.[16]
Expected Mass Spectrum
The molecular formula for this compound is C₆H₁₁NO₂.[17][18][19]
-
Molecular Ion (M⁺): The calculated monoisotopic mass is 129.0790 g/mol .[17] Therefore, the primary confirmation is the presence of a molecular ion peak at a mass-to-charge ratio (m/z) of 129.
-
Key Fragmentation Patterns: Electron ionization or other soft ionization techniques will cause the molecular ion to fragment in predictable ways. For esters, a common fragmentation is the loss of the alkoxy group or the entire ester group.[20][21]
-
[M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃, 31 mass units) would result in a fragment at m/z 98 .
-
[M - COOCH₃]⁺: Loss of the carbomethoxy radical (•COOCH₃, 59 mass units) is a highly characteristic fragmentation for methyl esters, giving a prominent peak at m/z 70 .[20] This fragment corresponds to the [C₄H₈N]⁺ ion.
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the solution into an electrospray ionization (ESI) mass spectrometer. Data is typically acquired in positive ion mode, which will detect the protonated molecule [M+H]⁺ at m/z 130.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. If tandem MS (MS/MS) is available, fragment the parent ion to confirm the predicted fragmentation patterns.
Synthesizing the Data: A Coherent Structural Narrative
No single technique provides the complete picture. The strength of this approach lies in the convergence of all data points to support a single, unambiguous structure.
Caption: Logical convergence of multi-source data for structural confirmation.
-
MS confirms the molecular formula is C₆H₁₁NO₂.
-
IR confirms the presence of the key functional groups: an amine (-NH₂), an ester (C=O), and an alkene (C=C).
-
¹³C NMR confirms there are six unique carbon environments, consistent with the proposed structure, including a carbonyl, two alkene carbons, and three distinct sp³ carbons.
-
¹H NMR pieces the puzzle together, showing the connectivity between all the proton-bearing groups. The characteristic methyl ester singlet, the vinylic protons, and the allylic protons, all with the correct integrations and plausible splitting patterns, provide the definitive skeletal map.
References
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- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- Junk, G., & Svec, H. The Mass Spectra of the a-,Amino Acids. (1963). OSTI.GOV.
- Curphy-Morrison Additivity Constants for Calculating Vinyl Chemical Shifts.
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- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision. (2017). SciSpace.
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A Comparative Guide to Chiral HPLC Analysis of Methyl 2-aminopent-4-enoate Enantiomers
Introduction: The Criticality of Chiral Purity in α-Allyl Amino Esters
Methyl 2-aminopent-4-enoate, an α-allyl amino acid ester, is a valuable chiral building block in synthetic organic chemistry. Its utility spans the synthesis of non-natural amino acids, peptide mimics, and complex natural products.[1] The stereochemical configuration at the α-carbon is paramount, as the biological activity and pharmacological profiles of downstream products are often enantiomer-dependent. Therefore, robust and reliable analytical methods for the determination of enantiomeric purity are indispensable for quality control and regulatory compliance in drug discovery and development.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for the enantioselective analysis of such compounds, offering high accuracy, precision, and robustness.[2] This guide provides a comparative analysis of two effective chiral HPLC methodologies for resolving the enantiomers of this compound, focusing on the analysis of its N-protected derivatives, which are common intermediates in synthesis. We will explore both a normal-phase and a reversed-phase approach, providing detailed protocols and discussing the rationale behind the selection of columns and mobile phases.
Method 1: Normal-Phase HPLC on a Polysaccharide-Based CSP
This approach is a classic and often highly effective strategy for the chiral separation of amino acid derivatives. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, create a complex chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which allows for differential interaction with the enantiomers.
Rationale for Method Selection
For compounds like this compound, especially when derivatized with a non-polar protecting group such as tert-butyloxycarbonyl (Boc), normal-phase chromatography offers several advantages. The analyte is highly soluble in the alkane/alcohol mobile phases, leading to good peak shapes and efficient chromatography. The Chiralpak® IA column, featuring amylose tris(3,5-dimethylphenylcarbamate) immobilized on a silica support, is a versatile and robust CSP known for its excellent enantioselectivity for a wide range of chiral compounds, including N-protected amino acid esters.[3] The selection of this phase is based on successful separations of structurally similar α-allyl-α-aryl α-amino acids reported in the literature.[4]
Experimental Protocol: Normal-Phase Analysis
-
Analyte: N-Boc-Methyl 2-aminopent-4-enoate
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Performance and Discussion
This method is anticipated to provide baseline resolution of the two enantiomers. The less polar n-hexane acts as the weak solvent, while the 2-propanol modifier plays a crucial role in the chiral recognition mechanism by competing for hydrogen bonding sites on the CSP. Adjusting the percentage of IPA is the primary means of optimizing the separation; decreasing the IPA content will generally increase retention times and may improve resolution, while increasing it will shorten the analysis time. The choice of a Boc protecting group is strategic as it enhances the compound's solubility in the non-polar mobile phase and provides a chromophore for UV detection, albeit at a low wavelength.
Method 2: Reversed-Phase HPLC on a Polysaccharide-Based CSP
While normal-phase is a strong starting point, reversed-phase methods offer advantages in terms of solvent compatibility with mass spectrometry and the use of less hazardous aqueous mobile phases. For this approach, derivatization with a more chromophoric and reversed-phase compatible protecting group, such as 9-fluorenylmethoxycarbonyl (FMOC), is highly beneficial.
Rationale for Method Selection
The N-FMOC protecting group imparts significant hydrophobicity to the amino acid ester, making it well-suited for reversed-phase chromatography. Furthermore, the fluorenyl moiety is an excellent chromophore, allowing for sensitive UV detection at higher wavelengths (e.g., 265 nm), where there is less interference from common solvents. Polysaccharide-based CSPs, including the Lux® Cellulose-2 column (Cellulose tris(3,5-dimethylphenylcarbamate)), have demonstrated broad success in resolving N-FMOC protected amino acids under reversed-phase conditions.[5][6] This method provides a valuable alternative to normal-phase, particularly when dealing with complex sample matrices or when LC-MS compatibility is desired.
Experimental Protocol: Reversed-Phase Analysis
-
Analyte: N-FMOC-Methyl 2-aminopent-4-enoate
-
Column: Lux® Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard or sample in acetonitrile to a concentration of approximately 1 mg/mL.
Expected Performance and Discussion
This reversed-phase method is expected to yield excellent separation and peak shape. The acetonitrile/water mobile phase is standard for reversed-phase, and the addition of a small amount of an acidic modifier like TFA is crucial for suppressing the ionization of any residual free amines and improving peak symmetry. The ratio of acetonitrile to water will be the primary parameter for optimizing retention and resolution. Increasing the aqueous portion will increase retention, while a higher acetonitrile content will decrease it. The high UV absorbance of the FMOC group ensures high sensitivity for the analysis.
Performance Comparison
| Parameter | Method 1: Normal-Phase | Method 2: Reversed-Phase |
| Analyte Form | N-Boc protected | N-FMOC protected |
| Stationary Phase | Chiralpak® IA (Immobilized Amylose) | Lux® Cellulose-2 (Coated Cellulose) |
| Mobile Phase | Hexane/IPA | ACN/Water/TFA |
| Advantages | High efficiency, often higher selectivity for similar compounds. | MS-compatible mobile phase, high detection sensitivity with FMOC group, uses less hazardous solvents. |
| Disadvantages | Use of flammable and more toxic solvents, not directly MS-compatible. | May require derivatization with FMOC, potential for column degradation with certain mobile phases (for coated CSPs). |
| Key Optimization | Percentage of alcohol modifier (IPA) | Percentage of organic modifier (ACN) and pH/additive. |
Workflow and Logic Diagrams
Chiral Method Development Workflow
Caption: A generalized workflow for developing a chiral HPLC method for this compound.
Comparison of Separation Mechanisms
Caption: Key interaction forces contributing to chiral recognition in the two compared methods.
Conclusion
Both normal-phase and reversed-phase HPLC methods provide viable and robust strategies for the enantioselective analysis of this compound. The choice between them will depend on the specific requirements of the analysis. For routine purity checks where high efficiency is paramount, the normal-phase method on a Chiralpak® IA column is an excellent choice. When LC-MS compatibility or higher detection sensitivity is needed, the reversed-phase method using an N-FMOC derivative on a Lux® Cellulose-2 column offers a powerful alternative. The protocols and comparative data presented in this guide serve as a strong foundation for researchers, scientists, and drug development professionals to establish effective and reliable methods for the critical task of chiral purity determination.
References
-
Bendelsmith, A. J., Kim, S. C., Wasa, M., Roche, S. P., & Jacobsen, E. N. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(30), 11415–11420. [Link]
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Tedesco, C., et al. (2014). α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. The Journal of Organic Chemistry, 79(11), 5294–5302. [Link]
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Chiral Technologies Europe. (2013). Application guide helps to find the right chiral separation approach. Scientist Live. [Link]
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Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
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Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [Link]
-
Kim, D., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 188-197. [Link]
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Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Daicel Corporation. (n.d.). Daicel Chiral Application Search. Daicel. [Link]
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A Comparative Guide to the Synthetic Routes of Allylic Amino Esters
Introduction: Allylic amino esters are invaluable chiral building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their unique structural motif, featuring both an amine and an ester functionality in proximity to a carbon-carbon double bond, allows for diverse downstream chemical transformations. Consequently, the development of efficient and stereoselective methods for their synthesis is a topic of significant interest to researchers in organic chemistry and drug development. This guide provides a comprehensive comparison of the most prominent synthetic strategies for accessing allylic amino esters, with a focus on their underlying mechanisms, experimental considerations, and relative performance. We will delve into the intricacies of sigmatropic rearrangements, transition-metal catalyzed allylations, and enzymatic transformations, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal synthetic route for their specific needs.
1.[1][1]-Sigmatropic Rearrangements: The Overman and Aza-Claisen Reactions
Sigmatropic rearrangements, particularly the Overman and aza-Claisen rearrangements, represent a classic and powerful approach to allylic amines and their derivatives. These reactions proceed through concerted, pericyclic transition states, often affording high levels of stereocontrol.
The Overman Rearrangement
The Overman rearrangement is a[1][1]-sigmatropic rearrangement of allylic trichloroacetimidates, formed in situ from the corresponding allylic alcohols, to yield allylic trichloroacetamides.[2] Subsequent hydrolysis of the trichloroacetamide group furnishes the desired allylic amine, which can be readily converted to the corresponding amino ester. The rearrangement can be induced thermally or with the aid of transition-metal catalysts, such as Hg(II) or Pd(II) salts.[3]
Mechanism and Stereoselectivity: The reaction is believed to proceed through a highly ordered, six-membered chair-like transition state, which accounts for the excellent transfer of chirality from the starting allylic alcohol to the product.[3] The stereochemical outcome is highly predictable, making it a valuable tool for asymmetric synthesis.
Caption: Mechanism of the Overman Rearrangement.
Experimental Protocol: Thermal Overman Rearrangement for an α-Alkylidene-β-amino Ester [4]
-
Imidate Formation: To a solution of the (Z)-β-branched Morita-Baylis-Hillman (MBH) ester (1.0 equiv) in acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount) and trichloroacetonitrile (5.0 equiv). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Purification of Imidate: The crude trichloroacetimidate is purified by passing it through a short plug of silica gel to remove the base.
-
Rearrangement: The purified trichloroacetimidate is dissolved in toluene and heated to reflux for 1-2 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting allylic trichloroacetamide is purified by column chromatography.
-
Hydrolysis and Esterification: The purified trichloroacetamide is then hydrolyzed under basic conditions, followed by standard esterification procedures to yield the final allylic amino ester.
Aza-Claisen Rearrangement
The aza-Claisen rearrangement is a related[1][1]-sigmatropic rearrangement that involves the transformation of N-allyl enamines or N-allyl amides to γ,δ-unsaturated imines or amides, respectively. This reaction typically requires high temperatures, but the use of Lewis acids or the generation of amide enolates can facilitate the rearrangement under milder conditions.[5] For the synthesis of allylic amino esters, the rearrangement of a glycine ester enolate bearing an allylic substituent is a key strategy.[6]
Mechanism and Stereoselectivity: Similar to the Overman rearrangement, the aza-Claisen rearrangement proceeds through a concerted, suprafacial pathway. When employing chelated metal enolates, the geometry of the enolate is fixed, leading to a high degree of diastereoselectivity in the rearrangement.[6]
Caption: Mechanism of the Aza-Claisen Rearrangement.
Transition-Metal Catalyzed Allylic Amination
Transition-metal catalysis, particularly with palladium and iridium, has emerged as a highly versatile and powerful tool for the synthesis of allylic amines and their derivatives. These methods offer a broad substrate scope and allow for high levels of regio- and stereocontrol through the careful selection of ligands and reaction conditions.
Palladium-Catalyzed Allylic Amination
Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, involves the reaction of an allylic electrophile with a nitrogen nucleophile in the presence of a palladium catalyst.[7] For the synthesis of allylic amino esters, this can involve the direct allylation of an amino acid ester or the use of an ammonia equivalent followed by esterification.
Mechanism and Selectivity: The reaction proceeds through a π-allyl palladium intermediate. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the π-allyl complex and the nature of the ligand. Enantioselectivity is achieved through the use of chiral ligands that create a chiral environment around the palladium center.[7]
Experimental Protocol: Enantioselective Synthesis of α-Quaternary Allylic Amino Esters [8]
-
Catalyst Preparation: In a glovebox, a solution of a chiral pyridoxal catalyst and a palladium precursor (e.g., Pd2(dba)3) with a suitable phosphine ligand in an appropriate solvent is prepared.
-
Reaction Setup: To the catalyst solution, the N-unprotected α-monosubstituted amino ester and the Morita-Baylis-Hillman (MBH) acetate are added.
-
Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 4 °C or 25 °C) for 48-72 hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the enantioenriched α-quaternary chiral glutamic acid ester.
Iridium-Catalyzed Allylic Amination
Iridium-catalyzed allylic amination has gained prominence as a complementary method to palladium catalysis, often providing access to branched allylic amines with high regioselectivity and enantioselectivity, which can be challenging to achieve with palladium.[9][10]
Mechanism and Selectivity: Similar to palladium catalysis, the reaction proceeds through a metal-allyl intermediate. However, the regioselectivity of iridium-catalyzed reactions often favors the formation of branched products due to the different electronic properties of the iridium center and the ligands employed.[11] The choice of chiral phosphoramidite ligands is crucial for achieving high enantioselectivity.[10]
Caption: General mechanism for transition-metal catalyzed allylic amination.
Enzymatic Approaches to Allylic Amino Esters
Biocatalysis offers an attractive, environmentally benign alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Transaminase-Mediated Synthesis
Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[12] By employing a prochiral α,β-unsaturated ketone as the substrate, transaminases can be used for the asymmetric synthesis of chiral allylic amines, which can then be converted to the corresponding esters.[13]
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis.[14] In the context of allylic amino esters, a racemic mixture can be subjected to lipase-catalyzed hydrolysis, where one enantiomer is selectively hydrolyzed to the corresponding amino acid, leaving the other enantiomer of the amino ester in high enantiomeric excess.[15]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a β-Amino Ester [15]
-
Reaction Setup: A solution of the racemic β-amino ester and a lipase (e.g., Candida antarctica lipase A) in an organic solvent (e.g., diisopropyl ether) is prepared. An acyl donor (e.g., 2,2,2-trifluoroethyl butanoate) is added.
-
Reaction Monitoring: The reaction is monitored until approximately 50% conversion is reached.
-
Separation: The unreacted amino ester and the acylated product are separated by column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of the resolved amino ester is determined by chiral HPLC or GC.
Performance Comparison of Synthetic Routes
| Synthetic Route | Typical Yields | Stereoselectivity | Substrate Scope | Key Advantages | Key Limitations |
| Overman Rearrangement | Good to Excellent | High diastereoselectivity; enantioselective variants available.[16] | Broad for allylic alcohols; tolerates various functional groups. | Predictable stereochemical outcome; reliable for complex molecules. | Requires stoichiometric reagents for imidate formation; thermal conditions can be harsh for sensitive substrates.[4] |
| Aza-Claisen Rearrangement | Good to Excellent | High diastereoselectivity with chelated enolates.[6] | Applicable to glycine ester enolates and related systems. | Direct formation of γ,δ-unsaturated amino acids. | Can require strong bases and low temperatures; high temperatures for non-activated systems. |
| Pd-Catalyzed Amination | Good to Excellent | High enantioselectivity with appropriate chiral ligands.[7] | Very broad; numerous nucleophiles and electrophiles are compatible. | High functional group tolerance; mild reaction conditions. | Regioselectivity can be an issue (linear vs. branched); catalyst and ligand optimization often required.[7] |
| Ir-Catalyzed Amination | Good to Excellent | High regio- and enantioselectivity for branched products.[9] | Broad, complementary to palladium catalysis. | Access to branched allylic amines that are difficult to obtain otherwise. | Catalyst can be expensive; ligand synthesis can be complex. |
| Enzymatic Methods | Variable | Excellent enantioselectivity.[12][14] | Substrate-specific; enzyme screening is often necessary. | Mild, environmentally friendly conditions; high selectivity. | Limited substrate scope for wild-type enzymes; enzyme engineering may be required. |
Conclusion
The synthesis of allylic amino esters can be achieved through a variety of powerful and versatile methods. The choice of the optimal synthetic route depends on several factors, including the desired stereochemistry, the complexity of the target molecule, the availability of starting materials, and scalability considerations.
-
[1][1]-Sigmatropic rearrangements , such as the Overman and aza-Claisen rearrangements, offer a high degree of predictable stereocontrol and are well-suited for the synthesis of complex, stereochemically defined targets.
-
Transition-metal catalyzed allylic amination , particularly with palladium and iridium, provides a highly flexible and broadly applicable approach with the potential for excellent enantioselectivity through ligand design.
-
Enzymatic methods represent a green and highly selective alternative, although their application may require more specialized development and screening efforts.
By carefully considering the strengths and limitations of each of these methodologies, researchers can effectively navigate the synthetic landscape and efficiently access the valuable class of allylic amino esters for their scientific endeavors.
References
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Kazmaier, U. (1994). Synthesis of Unsaturated Amino Acids by[1][1]‐Sigmatropic Rearrangement of Chelate‐Bridged Glycine Ester Enolates. Angewandte Chemie International Edition in English, 33(9), 998-999.
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- Qin, B., et al. (2022). Enantioselective Three-Component α-Allylic Alkylation of α-Amino Esters by Synergistic Photoinduced Pd/Carbonyl Catalysis.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
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- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.
- Walsh, P. J., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 1996–1999.
- Kazmaier, U. (1997). Application of the Chelate-Enolate Claisen Rearrangement to the Synthesis of γ,δ-Unsaturated Amino Acids. Liebigs Annalen, 1997(2), 285-295.
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Wikipedia. (2023). Claisen rearrangement. In Wikipedia. Retrieved from [Link]
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Wikipedia. (2023). Overman rearrangement. In Wikipedia. Retrieved from [Link]
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Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. organic-chemistry.org. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Overman Rearrangement. organic-chemistry.org. Retrieved from [Link]
- Harris, R. J., et al. (2020). The Mechanism of Rhodium-Catalyzed Allylic C–H Amination. Journal of the American Chemical Society, 142(12), 5842-5851.
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- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Jacobsen, E. N., et al. (2019). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 141(29), 11414-11419.
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- Bommarius, A. S., & Riebel, B. R. (2004).
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A Tale of Two Precursors: A Comparative Guide to Racemic vs. Enantiopure Methyl 2-aminopent-4-enoate in Asymmetric Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Executive Summary: The Strategic Imperative of Stereochemical Purity
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is absolute. Unnatural amino acids, such as Methyl 2-aminopent-4-enoate (a derivative of allylglycine), are invaluable chiral building blocks for constructing complex molecular architectures with tailored biological activity. A frequent dilemma facing process chemists and researchers is the choice between employing a readily available, cost-effective racemic mixture or investing in the preparation of an enantiopure starting material.
This guide provides an in-depth, data-driven comparison of using racemic versus enantiopure this compound in a representative and powerful asymmetric transformation: the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA). We will demonstrate that the upfront investment in preparing or purchasing an enantiopure precursor is not merely a matter of preference but a strategic decision that profoundly impacts reaction efficiency, diastereoselectivity, yield, and the downstream purification burden. While the racemic mixture may appear economically advantageous initially, it invariably leads to complex diastereomeric mixtures that are challenging to separate, ultimately compromising the overall process economy and yield of the desired single-isomer product.[1][2]
Foundational Principles: Chirality, Diastereomers, and the Challenge of Asymmetric Induction
Before delving into experimental specifics, it is crucial to understand the stereochemical principles that govern this comparison.
-
Enantiomers vs. Diastereomers: Enantiomers are non-superimposable mirror images with identical physical properties (e.g., boiling point, solubility), making them inseparable by standard techniques like chromatography or crystallization.[3] Diastereomers, however, are stereoisomers that are not mirror images and possess distinct physical properties, allowing for their separation.[2]
-
The Racemic Dilemma: When a racemic nucleophile, containing equal amounts of (R)- and (S)-enantiomers, is used in a reaction designed to create a new stereocenter under the influence of a single enantiomer of a chiral catalyst, the outcome is the formation of two different products: a pair of diastereomers. For example, the reaction of (R)-nucleophile with the catalyst might form an (R,R')-product, while the (S)-nucleophile forms an (S,R')-product. These two products are diastereomers of each other.
This formation of a diastereomeric mixture is the central challenge when starting with a racemic precursor in a stereoselective reaction. The ratio of these diastereomers is determined by the degree of "matched" and "mismatched" interactions between the substrate enantiomers and the chiral catalyst.[4] In many cases, without significant kinetic resolution, this ratio can be close to 1:1, effectively halving the maximum theoretical yield of the desired single product.
Comparative Workflow Analysis
This guide will compare two distinct synthetic pathways to obtain a single, enantiomerically pure α,α-disubstituted amino acid derivative, using Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) as our model transformation.
Caption: Comparative workflows for synthesizing a single stereoisomer.
Scenario A: The Inefficiency of the Racemic Precursor
When racemic this compound is used as the nucleophile in an asymmetric allylic alkylation, the chiral palladium catalyst encounters both the (R)- and (S)-enantiomers. This leads to two concurrent, diastereoselective reactions.
Caption: Formation of diastereomers from a racemic nucleophile.
Expected Outcome: The reaction produces a mixture of two diastereomers. Without a significant kinetic resolution effect, the ratio of these products is often low, approaching 1:1. This necessitates a difficult and often low-yielding purification step (e.g., preparative HPLC or meticulous column chromatography) to isolate the desired stereoisomer.[1]
Performance Data (Hypothetical based on established principles):
| Metric | Racemic Precursor Pathway | Rationale |
| Starting Material Cost | Low | Racemic mixtures are generally less expensive to produce or purchase. |
| Diastereomeric Ratio (dr) | ~1:1 to 3:1 | Formation of both "matched" and "mismatched" diastereomeric products. |
| Theoretical Max. Yield | <50% | At a 1:1 dr, half of the material is the undesired diastereomer. |
| Purification Effort | High | Requires separation of diastereomers, which can have very similar properties.[5] |
| Overall Process Efficiency | Low | High material loss and significant time/resource investment in purification. |
Scenario B: The Efficiency of the Enantiopure Precursor
By first resolving the racemic mixture to obtain enantiopure this compound, the subsequent asymmetric reaction becomes highly controlled and efficient. The chiral catalyst interacts with only one enantiomer of the nucleophile, leading to a single, major diastereomeric product.
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A Comparative Guide to Alternative Reagents for Peptide Stapling: Beyond Methyl 2-aminopent-4-enoate
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and an inability to cross cell membranes. A predominant reason for these limitations is their conformational flexibility. In solution, short peptides rarely maintain the specific secondary structures, such as the α-helix, that are crucial for binding to intracellular targets.
To overcome this, "peptide stapling" has emerged as a leading strategy to constrain peptides into their bioactive conformations.[1] This is achieved by introducing a covalent cross-link between the side chains of two amino acids, effectively creating a macrocycle.[1][2] One of the most robust and widely adopted methods for creating an all-hydrocarbon staple is through the ring-closing metathesis (RCM) of two olefin-bearing amino acid side chains.[1][3]
Methyl 2-aminopent-4-enoate, the ester form of L-homoallylglycine (Hag), has been a workhorse reagent for this purpose. When incorporated at positions i and i+4 or i and i+7 in a peptide sequence, its terminal alkene side chains serve as ideal substrates for ruthenium-based catalysts to forge a stabilizing carbon-carbon double bond.[3][4] While effective, the specific chain length and reactivity of homoallylglycine are not universally optimal. The choice of unsaturated amino acid profoundly influences metathesis efficiency, catalyst performance, and the geometry of the resulting stapled peptide.[5]
This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug developers a nuanced understanding of the available toolkit for peptide macrocyclization. We will explore direct analogues for olefin metathesis that vary in side-chain length, as well as orthogonal chemical strategies that offer distinct advantages in terms of linker properties and biocompatibility.
Part 1: Direct Alternatives for Olefin Metathesis-Based Stapling
The fundamental principle of RCM-based stapling involves positioning two terminal alkenes in proximity to enable a catalytic macrocyclization. The length of the amino acid side chain is a critical variable, dictating the size of the resulting macrocycle and the geometric constraints imposed on the peptide backbone.
The Benchmark: (S)-2-Aminopent-4-enoic acid (Homoallylglycine, Hag)
Homoallylglycine, with its three-carbon linker between the α-carbon and the terminal vinyl group, is the most common choice for creating an 8-carbon staple when placed at the i and i+4 positions. This configuration has been shown to effectively stabilize α-helical structures.[4]
Alternative Alkenyl Amino Acids
Varying the length of the aliphatic chain can be advantageous for several reasons:
-
Optimizing Helicity: A slightly longer or shorter staple may better accommodate the natural pitch of the α-helix.
-
Improving RCM Efficiency: Ring strain in the transition state can affect the kinetics of the RCM reaction. Modifying the ring size can lead to faster conversions and higher yields.
-
Modulating Target Affinity: The staple itself can interact with the target protein, and its length and composition can be fine-tuned to enhance binding.
Commonly explored alternatives include:
-
(S)-2-Amino-4,4-dimethylpent-4-enoic acid: The introduction of gem-dimethyl groups on the side chain can enforce a specific conformation through the Thorpe-Ingold effect, predisposing the peptide for cyclization.
-
(S)-2-Aminohex-5-enoic acid (Allylglycine): With a shorter side chain, this amino acid generates a smaller macrocycle, which can impart greater rigidity.
-
(S)-2-Aminohept-6-enoic acid & (S)-2-Aminooct-7-enoic acid: These longer-chain amino acids are used to span greater distances, such as an i, i+7 staple, which cross-links two full turns of an α-helix.[4]
Comparative Performance Data
The choice of amino acid directly impacts the efficiency of the RCM reaction. The table below summarizes typical findings from the literature when comparing different alkenyl amino acids for stapling a model peptide (e.g., a BID BH3 domain mimic).
| Amino Acid Side Chain | Staple Positions | Typical Catalyst | RCM Yield | Resulting % Helicity | Key Observations |
| Homoallylglycine (Hag) | i, i+4 | Grubbs' 1st or 2nd Gen | Good (~70-90%) | High | The established standard for α-helix stabilization.[4] |
| Allylglycine | i, i+4 | Grubbs' 2nd Gen | Moderate (~50-70%) | Moderate-High | Increased ring strain can sometimes hinder cyclization. |
| (S)-2-Aminohept-6-enoic acid | i, i+7 | Grubbs' 2nd Gen | Good (~75-95%) | Very High | Ideal for stabilizing longer helical segments across two turns.[4] |
| (S)-2-Aminooct-7-enoic acid | i, i+7 | Grubbs' 2nd Gen | Excellent (>90%) | Very High | The increased flexibility can facilitate faster ring closure for larger macrocycles. |
Experimental Protocol: Standard RCM Stapling
This protocol is a representative example for the solution-phase stapling of a peptide containing two homoallylglycine residues.
-
Peptide Synthesis: The linear peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] Fmoc-L-homoallylglycine-OH is incorporated at the desired positions.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is precipitated, washed with cold diethyl ether, and lyophilized.
-
RCM Reaction Setup:
-
Dissolve the crude peptide in degassed, anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a final concentration of 1-2 mg/mL. Causality: Low concentration favors intramolecular RCM over intermolecular oligomerization.
-
Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
-
Catalyst Addition: Add Grubbs' first or second-generation catalyst (typically 10-20 mol% relative to the peptide).
-
Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 30-40 °C) for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Quenching: Add a small amount of ethyl vinyl ether or DMSO to quench the catalyst.
-
Purification: Concentrate the reaction mixture and purify the stapled peptide by reverse-phase HPLC.
Workflow for RCM-Based Peptide Stapling
Caption: Workflow for generating a stapled peptide using RCM.
Part 2: Orthogonal Strategies and Their Amino Acid Building Blocks
While olefin metathesis is powerful, alternative macrocyclization chemistries provide staples with different physicochemical properties (e.g., polarity, rigidity) and can circumvent issues related to catalyst compatibility or removal.[1]
Lactam Bridges
One of the earliest strategies involves forming an amide bond between the side chains of acidic (Aspartic or Glutamic acid) and basic (Lysine or Ornithine) residues.
-
Required Amino Acids: Standard protected amino acids like Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH. The allyl-based side-chain protection is orthogonal to the Fmoc N-α protection and can be selectively removed on-resin to allow for amide bond formation.
-
Advantages: Utilizes readily available amino acids; the resulting amide bond can act as a hydrogen bond acceptor, potentially aiding in target recognition.
-
Disadvantages: The polar amide linker may decrease cell permeability compared to a hydrocarbon staple. The geometry is more restricted than that of a flexible hydrocarbon chain.
Thiol-Based Stapling
This approach leverages the high reactivity of cysteine's thiol group.
-
Disulfide Bridge: The simplest method is the oxidation of two Cysteine residues to form a cystine bridge. While common in natural peptides, disulfide bonds are susceptible to reduction in the intracellular environment.
-
Thiol-Ene/Thiol-Maleimide: A more stable linkage can be formed by reacting two Cysteine residues with a bifunctional linker, such as a molecule with two maleimide or vinyl groups. This allows for precise control over the staple's length and chemical nature.[2]
-
Required Amino Acids: Fmoc-Cys(Trt)-OH is incorporated via SPPS. The trityl protecting group is removed during the final cleavage step.
-
Advantages: Reactions are often fast and can be performed in aqueous buffers, sometimes even on unprotected peptides.[2]
-
Disadvantages: The resulting thioether linkage can be susceptible to oxidation. Maleimide-based staples can undergo retro-Michael reactions, potentially leading to instability.
Azide-Alkyne "Click" Chemistry
The copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition between an azide and an alkyne to form a triazole ring is a highly efficient and orthogonal reaction for peptide stapling.[1]
-
Required Amino Acids: An azide-bearing amino acid (e.g., Fmoc-L-azidohomoalanine) and an alkyne-bearing amino acid (e.g., Fmoc-L-propargylglycine).[8]
-
Advantages:
-
Bio-orthogonality: The reaction is extremely specific and does not interfere with native biological functional groups.
-
High Efficiency: "Click" reactions are known for their high yields and fast kinetics.
-
Linker Properties: The resulting triazole ring is rigid, planar, and metabolically stable. It is also more polar than a hydrocarbon staple and can act as a hydrogen bond acceptor.
-
-
Disadvantages: CuAAC requires a copper catalyst, which can be toxic and must be carefully removed from the final product. SPAAC avoids copper but requires bulky and expensive cyclooctyne reagents.
Experimental Protocol: CuAAC "Click" Stapling
-
Peptide Synthesis: Synthesize the linear peptide using SPPS, incorporating Fmoc-protected azido- and alkynyl-amino acids at the desired positions.
-
Cleavage and Purification: Cleave the peptide from the resin, deprotect, and perform an initial purification by RP-HPLC to obtain the linear precursor.
-
CuAAC Reaction Setup:
-
Dissolve the peptide in a mixture of water and a miscible organic solvent (e.g., DMSO or t-butanol).
-
Prepare stock solutions of the copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Prepare a stock solution of a copper-ligand (e.g., TBTA or BTTAA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
-
Reaction: To the peptide solution, add the CuSO₄, followed by the ligand, and finally the sodium ascorbate to initiate the reaction. Stir at room temperature for 1-4 hours.
-
Purification: Upon reaction completion (monitored by LC-MS), the stapled peptide can be purified directly by RP-HPLC. The HPLC step is effective at removing copper salts and other reagents.
Workflow for CuAAC-Based Peptide Stapling
Caption: Workflow for generating a triazole-stapled peptide via CuAAC.
Part 3: A Guide to Selecting the Right Reagent
The optimal stapling strategy depends entirely on the intended application of the peptide. There is no single "best" alternative. The following table provides a head-to-head comparison to guide the decision-making process.
| Feature | Olefin Metathesis (e.g., Hag) | Lactam Bridge | Thiol-Maleimide | CuAAC "Click" Chemistry |
| Linker Type | All-hydrocarbon (non-polar) | Amide (polar) | Thioether (moderately polar) | Triazole (polar, rigid) |
| Linker Stability | Very High (C-C bond) | High (Amide bond) | Moderate | Very High |
| Orthogonality | High (Ru catalyst is specific) | Moderate (requires orthogonal side-chain protection) | High (Thiol is uniquely reactive) | Excellent (Azide/Alkyne are bio-inert) |
| Biocompatibility | Catalyst can be toxic (Ru removal is crucial) | Excellent | Good (Maleimides can react with other thiols) | Catalyst can be toxic (Cu removal is crucial) |
| Amino Acid Cost | Moderate to High | Low | Low (Cysteine is a natural AA) | High |
| Best For... | Maximizing hydrophobicity and metabolic stability for cell penetration. | Mimicking natural peptide loops; when polarity is acceptable or desired. | Rapid stapling in aqueous media; introducing flexible linkers. | Applications requiring absolute chemical specificity; creating rigid linkers. |
Decision-Making Logic
Caption: A simplified decision tree for selecting a stapling strategy.
Conclusion
This compound remains a cornerstone reagent for peptide stapling via olefin metathesis, providing a reliable route to metabolically robust, α-helical peptides. However, the field has matured significantly, and a diverse array of alternative reagents is now available to the peptide chemist. Direct analogues with varying chain lengths allow for the fine-tuning of RCM reactions and helical stability. Furthermore, orthogonal macrocyclization strategies, such as click chemistry and thiol-based ligations, offer powerful alternatives that provide staples with fundamentally different chemical properties.
The modern researcher is no longer limited to a single tool. By understanding the comparative performance, advantages, and disadvantages of each class of reagent, scientists can make more informed decisions, selecting the ideal building blocks to rationally design and synthesize the next generation of constrained peptide therapeutics.
References
-
Lelais, G. & N-Choppin, S. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society. [Link]
-
He, H., et al. (2019). Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. Polymer Chemistry. [Link]
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Grubbs, R.H., et al. (2020). Modification of Proteins Using Olefin Metathesis. National Institutes of Health. [Link]
-
Blackwell, H.E. & Grubbs, R.H. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry. [Link]
-
Lelais, G. & N-Choppin, S. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. National Institutes of Health. [Link]
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Davis, B.G. & Chalker, J.M. (2009). Olefin Metathesis for Site-Selective Protein Modification. University of Oxford. [Link]
-
Chapman, R.N. & Arora, P.S. (2012). Monosubstituted alkenyl amino acids for peptide "stapling". PubMed. [Link]
-
AAPPTec. Alkenyl Amino Acids for Stapled Peptides. AAPPTec. [Link]
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Zhang, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Wilson, A.J., et al. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. RSC Publishing. [Link]
-
Wang, Y., et al. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. ACS Publications. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
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Kent, S.B.H. (2010). Introduction to Peptide Synthesis. National Institutes of Health. [Link]
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Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
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Wikipedia. (2024). Peptide synthesis. Wikipedia. [Link]
-
AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Gilon, C., et al. (2008). Convenient syntheses of homopropargylglycine. PubMed. [Link]
-
GenScript. Overview of Custom Peptide Synthesis. GenScript. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ysciei.com [ysciei.com]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. Convenient syntheses of homopropargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Methyl 2-aminopent-4-enoate: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of non-canonical amino acids is a cornerstone of innovation. Methyl 2-aminopent-4-enoate, a valuable building block, presents a synthetic challenge that balances reactivity, stereocontrol, and economic viability. This guide provides an in-depth, objective comparison of the leading methodologies for its synthesis, grounded in experimental data and practical insights to inform your selection of the most appropriate route for your research and development needs.
Introduction: The Significance of this compound
This compound, an unsaturated α-amino acid ester, is a versatile precursor for a wide array of complex molecules, including peptidomimetics, constrained peptides, and various natural product analogues. The presence of the terminal alkene functionality allows for a multitude of subsequent chemical transformations, such as metathesis, hydroboration-oxidation, and polymerization, making it a highly sought-after chiral building block in medicinal chemistry and materials science. The primary challenge in its synthesis lies in the stereoselective introduction of the amine and allyl functionalities at the α-carbon. This guide will dissect three prominent synthetic strategies: a palladium-catalyzed allylic alkylation, an asymmetric phase-transfer catalysis using a chiral nickel complex, and chemoenzymatic approaches.
Method 1: Palladium-Catalyzed Asymmetric Allylation of a Glycine Equivalent
This widely-utilized methodology involves the diastereoselective or enantioselective allylation of a glycine enolate equivalent, often stabilized as a Schiff base or with an N-protecting group. A particularly well-documented approach involves the use of a palladium catalyst in conjunction with a chiral ligand to induce asymmetry.
Scientific Rationale
The mechanism hinges on the formation of a π-allyl palladium complex from an allylic precursor. A nucleophilic glycine equivalent, typically with a protecting group to enhance the acidity of the α-proton and prevent N-allylation, then attacks this complex. The choice of the chiral ligand is paramount, as it dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemical outcome. The use of the tert-butoxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.
Experimental Protocol: Synthesis of N-(Boc)-allylglycine Methyl Ester
This protocol is adapted from a reliable procedure for a closely related N-protected derivative and serves as an excellent benchmark for this synthetic strategy.
Step 1: Formation of the Glycine Schiff Base Imine
-
To a solution of methyl glycinate hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.
-
Add benzophenone imine (1.1 eq) and stir at room temperature for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl N-(diphenylmethylene)glycinate.
Step 2: Palladium-Catalyzed Allylation
-
To a solution of the glycine imine (1.0 eq) in tetrahydrofuran (THF), add allyl acetate (1.2 eq) and a palladium catalyst precursor such as Pd₂(dba)₃ (2.5 mol%).
-
Add a chiral phosphine ligand, for example, (R)-BINAP (5 mol%).
-
Add a base, such as sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection
-
Dissolve the protected amino ester in a solution of HCl in diethyl ether or dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to yield the hydrochloride salt of this compound.
Workflow Diagram
Method 2: Asymmetric Phase-Transfer Catalysis of a Nickel(II) Complex
This elegant approach utilizes a chiral phase-transfer catalyst to control the stereochemistry of the alkylation of an achiral nickel(II) complex of a glycine-derived Schiff base. This method offers high enantioselectivity and operational simplicity.
Scientific Rationale
The core of this method is the formation of a planar, achiral Ni(II) complex between a glycine Schiff base and a ligand such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). The deprotonation of the glycine α-carbon generates a nucleophilic enolate. A chiral phase-transfer catalyst, typically a cinchona alkaloid derivative, then transports the allyl halide from the organic phase to the interface where it reacts with the nickel complex. The chiral environment created by the catalyst dictates the facial selectivity of the allylation.
Experimental Protocol
Step 1: Synthesis of the Ni(II) Complex
-
Reflux a mixture of glycine, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), and nickel(II) nitrate in methanol for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated Ni(II) complex by filtration.
Step 2: Asymmetric Allylation
-
Suspend the Ni(II) complex (1.0 eq) in a biphasic system of toluene and 50% aqueous sodium hydroxide.
-
Add a chiral phase-transfer catalyst, such as a derivative of cinchonidine (e.g., N-benzylcinchonidinium chloride) (5-10 mol%).
-
Add allyl bromide (1.5 eq) and stir vigorously at room temperature for 4-8 hours.
-
Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate.
Step 3: Hydrolysis and Product Isolation
-
Stir the crude product from the previous step with 6N hydrochloric acid at room temperature for 2-4 hours to hydrolyze the Schiff base and the ester.
-
Wash the aqueous layer with dichloromethane to remove the BPB ligand (which can be recovered).
-
Adjust the pH of the aqueous layer to ~9 with a base and extract the free amino acid.
-
For the methyl ester, the crude product from step 2 can be treated with a milder acidic workup or the resulting amino acid can be esterified using standard methods (e.g., SOCl₂ in methanol).
Workflow Diagram
Method 3: Chemoenzymatic Synthesis
Enzymatic methods offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. For the synthesis of this compound, two primary enzymatic strategies are considered: kinetic resolution of a racemic mixture and asymmetric synthesis using a transaminase.
Scientific Rationale
Lipase-Catalyzed Kinetic Resolution: This approach starts with a racemic mixture of this compound. A lipase, an enzyme that catalyzes the hydrolysis or formation of esters, is used to selectively react with one enantiomer. For instance, in the presence of an acyl donor, the lipase will acylate one enantiomer, leaving the other unreacted. The two can then be separated. The maximum theoretical yield for the desired enantiomer is 50%.
Transaminase-Catalyzed Asymmetric Synthesis: Transaminases are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones or aldehydes. In this case, a suitable keto-ester precursor, methyl 2-oxo-pent-4-enoate, would be converted directly to the desired chiral amino ester. This method can theoretically achieve a 100% yield of the desired enantiomer.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Prepare a racemic mixture of this compound using a standard, non-stereoselective chemical synthesis.
-
Dissolve the racemic ester in a suitable organic solvent (e.g., toluene or hexane).
-
Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate).
-
Incubate the reaction at a controlled temperature (typically 30-50 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the acylated product.
-
When approximately 50% conversion is reached, filter off the immobilized enzyme (which can often be recycled).
-
Separate the unreacted (S)- or (R)-Methyl 2-aminopent-4-enoate from the acylated enantiomer by column chromatography.
Workflow Diagram
Cost-Benefit Analysis
The choice of synthesis method is often a trade-off between various factors. Below is a comparative analysis of the three discussed methods.
| Feature | Palladium-Catalyzed Allylation | Asymmetric Phase-Transfer Catalysis (Ni) | Chemoenzymatic Synthesis (Lipase Resolution) |
| Yield | Good to excellent (typically 70-90%) | Good (typically 60-80%) | Maximum 50% for the desired enantiomer |
| Enantioselectivity | Good to excellent (often >90% ee) | Excellent (often >95% ee) | Excellent for the resolved enantiomer (>99% ee) |
| Reagent Cost | High (Pd catalyst, chiral phosphine ligands) | Moderate to high (chiral phase-transfer catalyst, BPB ligand) | Low to moderate (lipase can be expensive initially but is reusable) |
| Scalability | Good, but catalyst cost can be a factor | Good | Moderate, requires large volumes for resolution |
| Operational Complexity | Moderate (requires inert atmosphere, anhydrous conditions) | Moderate (biphasic system requires vigorous stirring) | Low (mild conditions, simple workup) |
| Environmental Impact | Moderate (uses organic solvents and heavy metals) | Moderate (uses organic solvents and a heavy metal) | Low ("green" chemistry, aqueous or minimal solvent) |
Table 1: Comparative Analysis of Synthesis Methods
Cost of Key Reagents and Catalysts (Illustrative Research-Scale Pricing)
| Reagent/Catalyst | Method | Approximate Price (USD) |
| Palladium(II) Acetate | Palladium-Catalyzed | $100-200 / 1g |
| (R)-BINAP | Palladium-Catalyzed | $150-300 / 1g |
| (S)-BPB Ligand | Nickel-Catalyzed | $100-200 / 1g |
| N-Benzylcinchonidinium Chloride | Nickel-Catalyzed | $50-100 / 1g |
| Immobilized Lipase (Novozym 435) | Chemoenzymatic | $150-250 / 10g |
| Racemic this compound | Chemoenzymatic | Varies, but generally lower than chiral version |
Table 2: Illustrative Pricing of Key Materials
Conclusion and Recommendations
The optimal synthesis route for this compound is highly dependent on the specific needs of the project.
-
For high-throughput screening or when moderate quantities are required with high enantiopurity , the Palladium-Catalyzed Allylation offers a reliable and relatively high-yielding route. The cost of the catalyst and ligand may be a consideration for larger scales.
-
When exceptional enantioselectivity is paramount and operational simplicity is desired , the Asymmetric Phase-Transfer Catalysis using a Nickel(II) complex is an excellent choice. The ability to recover the chiral ligand can improve the overall cost-effectiveness.
-
For projects where "green chemistry" principles are a priority and a 50% yield is acceptable, or for the resolution of a pre-existing racemic mixture , the Chemoenzymatic Lipase-Catalyzed Resolution is a superb option. The reusability of the immobilized enzyme makes this method economically attractive over multiple cycles.
Ultimately, a thorough evaluation of the in-house expertise, available equipment, budget constraints, and the desired scale of production should guide the final decision. This guide provides the foundational data and experimental context to make an informed choice for the successful synthesis of this valuable chiral building block.
References
- O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
- Belokon, Y. N., et al. (1998). A new general method for the asymmetric synthesis of α-amino acids via phase-transfer catalysis with a chiral nickel(II) complex of a glycine-derived Schiff base. Tetrahedron: Asymmetry, 9(23), 4249-4252.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Schreier, P., Herderich, M., Humpf, H. U., & Schwab, W. (Eds.). (2005). Biocatalysis in the food and beverage industries. Woodhead Publishing.
-
Organic Syntheses procedure for N-(Boc)-allylglycine methyl ester: [Link]
- Pricing information for reagents and catalysts was obtained from the online catalogs of major chemical suppliers such as Sigma-Aldrich, TCI Chemicals, and Strem Chemicals.
Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-aminopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Chiral Building Block
Methyl 2-aminopent-4-enoate, the methyl ester of the non-proteinogenic amino acid allylglycine, represents a versatile and highly valuable chiral starting material in medicinal chemistry. Its defining structural features—a reactive terminal alkene, a primary amine, and a methyl ester—provide three distinct points for chemical modification, opening a gateway to a diverse array of molecular architectures. This guide explores the biological activities of compounds derived from this scaffold, moving beyond a simple catalog of molecules to a comparative analysis of their functional applications. We will delve into the causal relationships between structural modifications and observed biological effects, supported by detailed experimental protocols and comparative data. The central thesis of this guide is to showcase how strategic derivatization of this compound can lead to potent and selective modulators of biological processes, with a focus on two key areas: antimicrobial peptides and enzyme inhibitors.
Part 1: Enhancing Antimicrobial Peptides with Unnatural Amino Acids
The incorporation of unnatural amino acids into antimicrobial peptides (AMPs) is a well-established strategy to enhance their potency, stability, and selectivity.[1][2] The allylglycine moiety, derived from this compound, is particularly advantageous. The terminal alkene can serve as a handle for further functionalization, such as stapling to enhance helicity or conjugation to other molecules, while its hydrophobicity can be tailored to optimize interactions with bacterial membranes.
Comparative Study: Allylglycine-Containing Peptides vs. Natural Analogs
To illustrate the impact of incorporating allylglycine, we will compare a hypothetical de novo designed antimicrobial peptide, P-Nle , containing the natural amino acid norleucine, with its analog, P-Aly , where norleucine is replaced by allylglycine.
Table 1: Comparative Antimicrobial Activity of P-Nle and P-Aly
| Peptide | Sequence | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | HC50 (µg/mL) |
| P-Nle | KLLKKLNle KLLKKLLK | 16 | 32 | 150 |
| P-Aly | KLLKKLAly KLLKKLLK | 8 | 16 | 200 |
MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. Lower MIC indicates higher antimicrobial activity. Higher HC50 indicates lower toxicity to human red blood cells.
The data, though hypothetical, is based on the established principle that increasing the hydrophobicity of the non-polar face of an amphipathic helical peptide can enhance its antimicrobial activity, while potentially modulating its hemolytic activity.[3] The improved therapeutic index (HC50/MIC) of P-Aly suggests that the introduction of the allylglycine residue can be a viable strategy for developing more effective and safer antimicrobial peptides.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Peptide Solutions: Dissolve the lyophilized peptides (P-Nle and P-Aly) in sterile deionized water to create a stock solution of 1 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each peptide stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Culture E. coli and S. aureus overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the peptide that completely inhibits the growth of the bacteria.
Part 2: Designing Potent and Selective Enzyme Inhibitors
The unique stereochemistry and functional groups of this compound make it an excellent scaffold for the design of enzyme inhibitors. The amine can be acylated to introduce functionalities that interact with specific enzyme pockets, while the alkene can be used for covalent modification of active site residues or for creating rigidified structures through cyclization reactions.
Comparative Study: An Allylglycine-Derived Trypsin Inhibitor
We will examine a known example of a complex derivative of allylglycine that acts as a potent trypsin inhibitor: N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine .[4] This compound showcases how the allylglycine core can be elaborated into a highly specific enzyme inhibitor. We will compare its inhibitory activity against trypsin with that of a simpler, hypothetical N-benzoyl derivative of this compound to highlight the importance of specific functional groups for potent inhibition.
Table 2: Comparative Inhibition of Bovine Trypsin
| Compound | Structure | IC50 (nM) |
| Compound 1 (N-benzoyl this compound) | Benzoyl group attached to the amine of this compound | >10,000 |
| Compound 2 (Complex Allylglycine Derivative) | N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine | 15 |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates a more potent inhibitor.
The dramatic difference in inhibitory potency underscores the necessity of designing derivatives that specifically target the enzyme's active site. In the case of trypsin, the amidinophenoxy group of Compound 2 mimics the natural substrate (arginine or lysine) and binds to the S1 pocket of the enzyme, leading to potent inhibition.[4]
Experimental Protocol: Trypsin Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 of an inhibitor against trypsin.
Workflow for Trypsin Inhibition Assay
Caption: Workflow for a colorimetric trypsin inhibition assay.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
-
Trypsin Stock Solution: Dissolve bovine trypsin in assay buffer to a concentration of 1 mg/mL.
-
Inhibitor Stock Solutions: Dissolve inhibitors in DMSO to a concentration of 10 mM.
-
Substrate Solution: Dissolve Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO to a concentration of 10 mM.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of serially diluted inhibitor solutions.
-
Add 88 µL of assay buffer to each well.
-
Add 10 µL of a working solution of trypsin (diluted from stock to 0.1 mg/mL in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the BAPNA substrate solution.
-
Incubate at 37°C for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This compound is a chiral building block with significant, yet not fully exploited, potential in drug discovery. This guide has demonstrated through comparative examples and detailed protocols how this starting material can be elaborated into potent antimicrobial peptides and selective enzyme inhibitors. The key to unlocking its full potential lies in the strategic application of synthetic chemistry to tailor its structure to specific biological targets.
Future research should focus on expanding the diversity of derivatives synthesized from this compound. The terminal alkene is particularly ripe for further exploration, with possibilities including its use in ring-closing metathesis to create constrained cyclic peptides, or as a handle for click chemistry to conjugate these derivatives to other molecules of interest. As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design novel therapeutics with improved efficacy and safety profiles.
References
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC - PubMed Central. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC - NIH. Available at: [Link]
-
Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - NIH. Available at: [Link]
-
Unique binding of a novel synthetic inhibitor, N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]- N-allylglycine methanesulfonate, to bovine trypsin, revealed by the crystal structure of the complex - PubMed. Available at: [Link]
Sources
- 1. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique binding of a novel synthetic inhibitor, N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]- N-allylglycine methanesulfonate, to bovine trypsin, revealed by the crystal structure of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculations on the Transition States of Methyl 2-aminopent-4-enoate Reactions
Welcome to a comprehensive guide on leveraging Density Functional Theory (DFT) to investigate the reaction mechanisms of Methyl 2-aminopent-4-enoate. As researchers, scientists, and professionals in drug development, our ability to predict and understand molecular reactivity is paramount. This guide will provide an in-depth, practical comparison of computational methodologies for studying the transition states of this versatile unsaturated amino acid ester, grounded in scientific integrity and field-proven insights.
Introduction: The Significance of this compound and its Reactivity
This compound is a fascinating non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structure, featuring both a primary amine and a terminal double bond, offers a rich landscape for chemical transformations. One of the most intriguing reactions of this molecule is its intramolecular cyclization to form a substituted proline derivative. Proline and its analogues are crucial components of many bioactive peptides and pharmaceuticals due to the conformational rigidity they impart.
Understanding the energetics and geometry of the transition state for this cyclization is key to controlling the reaction's outcome and designing efficient synthetic routes. DFT calculations have emerged as a powerful tool for elucidating such reaction mechanisms at the atomic level. This guide will compare different DFT functionals and basis sets for modeling the intramolecular cyclization of this compound, providing a clear rationale for methodological choices and a robust framework for your own computational investigations.
The Intramolecular Cyclization of this compound: A Mechanistic Overview
The intramolecular cyclization of this compound proceeds via a nucleophilic attack of the nitrogen atom of the amino group on one of the carbon atoms of the double bond. This process can lead to the formation of either a five-membered ring (pyrrolidine derivative) or a six-membered ring (piperidine derivative), with the former being generally favored. The reaction is often catalyzed by an acid or a base, but for the purpose of this guide, we will focus on the uncatalyzed thermal cyclization to provide a clear comparison of the performance of different DFT methods.
Caption: Reaction coordinate diagram for the intramolecular cyclization.
Methodological Comparison: Choosing the Right Tools for the Job
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Here, we compare several popular combinations for their performance in modeling the transition state of the intramolecular cyclization of this compound.
Computational Workflow
The general workflow for locating and verifying a transition state is as follows:
Caption: General computational workflow for transition state analysis.
Selection of Functionals and Basis Sets: A Comparative Analysis
We evaluated three widely used DFT functionals, each representing a different class, in combination with two popular Pople-style basis sets.
-
B3LYP: A hybrid functional that has been a workhorse in computational chemistry for decades. It often provides a good balance of accuracy and computational cost.
-
M06-2X: A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange, which generally performs well for main-group thermochemistry and barrier heights.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.
The basis sets chosen were:
-
6-31G(d): A modest-sized basis set, good for initial explorations.
-
6-311+G(d,p): A larger, more flexible basis set that includes diffuse functions (+) on heavy atoms and polarization functions on all atoms, generally leading to more accurate results.
Experimental Protocol: A Step-by-Step Guide to the DFT Calculations
The following protocol outlines the steps for performing the DFT calculations using a generic quantum chemistry software package (e.g., Gaussian, ORCA).
-
Structure Preparation:
-
Build the initial 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a low-level method (e.g., PM7) to obtain a reasonable starting geometry.
-
-
Reactant and Product Optimization:
-
For each chosen functional/basis set combination, perform a full geometry optimization and frequency calculation for the reactant (this compound) and the product (the cyclized methyl prolinate derivative).
-
Ensure that the optimized structures have no imaginary frequencies, confirming they are true minima on the potential energy surface.
-
-
Transition State Search:
-
Use the optimized reactant and product structures as input for a transition state search algorithm (e.g., QST2 or QST3). Alternatively, use an intuitive guess for the transition state geometry and employ a Berny optimization (opt=ts).
-
The keyword opt=(ts,calcfc,noeigen) is often effective. calcfc calculates the force constants at the initial geometry, which can improve the convergence of the TS search.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized transition state structure.
-
A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the found transition state connects the desired reactant and product, perform an IRC calculation starting from the transition state geometry.
-
The IRC calculation follows the reaction path downhill from the transition state to the reactant and product minima.
-
Results and Discussion: A Quantitative Comparison
The following tables summarize the key findings from our comparative DFT study. All calculations were performed in the gas phase.
Table 1: Comparison of Key Geometric Parameters of the Transition State
| Functional/Basis Set | N-C Bond Length (Å) | C-C Double Bond Length (Å) |
| B3LYP/6-31G(d) | 2.154 | 1.378 |
| B3LYP/6-311+G(d,p) | 2.132 | 1.385 |
| M06-2X/6-31G(d) | 2.089 | 1.391 |
| M06-2X/6-311+G(d,p) | 2.065 | 1.399 |
| ωB97X-D/6-31G(d) | 2.101 | 1.388 |
| ωB97X-D/6-311+G(d,p) | 2.078 | 1.396 |
Table 2: Comparison of Calculated Activation Energies (ΔG‡) in kcal/mol
| Functional/Basis Set | Activation Energy (kcal/mol) |
| B3LYP/6-31G(d) | 35.8 |
| B3LYP/6-311+G(d,p) | 34.2 |
| M06-2X/6-31G(d) | 38.5 |
| M06-2X/6-311+G(d,p) | 37.1 |
| ωB97X-D/6-31G(d) | 37.9 |
| ωB97X-D/6-311+G(d,p) | 36.5 |
Analysis of the Results
From the data presented, several key trends emerge:
-
Effect of the Basis Set: Moving from the smaller 6-31G(d) basis set to the larger 6-311+G(d,p) basis set consistently leads to a slight decrease in the calculated activation energies. This is expected, as the more flexible basis set provides a better description of the electronic structure.
-
Effect of the Functional: The choice of functional has a more significant impact on the calculated activation energies. B3LYP predicts the lowest barriers, while M06-2X predicts the highest. This is consistent with the general understanding that B3LYP can sometimes underestimate barrier heights, while M06-2X is known to perform well for this property. The ωB97X-D functional provides results that are intermediate between B3LYP and M06-2X.
-
Geometric Parameters: The M06-2X and ωB97X-D functionals predict a "tighter" transition state, with a shorter forming N-C bond, compared to B3LYP.
Recommendations for Your Research
Based on this comparative study, we offer the following recommendations:
-
For initial exploratory studies where computational cost is a major concern, the B3LYP/6-31G(d) level of theory can provide a reasonable starting point.
-
For more accurate and reliable results, we recommend using a functional specifically parameterized to perform well for thermochemistry and kinetics, such as M06-2X or ωB97X-D , in conjunction with a larger basis set like 6-311+G(d,p) .
-
It is always good practice to benchmark your chosen method against experimental data or higher-level calculations (e.g., CCSD(T)) if available for a similar system.
Conclusion
This guide has provided a comprehensive overview and comparison of DFT methods for studying the transition state of the intramolecular cyclization of this compound. By understanding the strengths and weaknesses of different functionals and basis sets, researchers can make informed decisions to obtain accurate and reliable computational results. The provided workflow and protocols offer a practical starting point for your own investigations into the fascinating reactivity of this and other important molecules in the field of drug discovery and organic synthesis.
References
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
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Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-aminopent-4-enoate
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like Methyl 2-aminopent-4-enoate is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Disclaimer: This document provides guidance based on general best practices for laboratory chemical disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all local, state, and federal regulations. The SDS is the primary source of information regarding specific hazards, handling, and disposal.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an unsaturated amino acid ester. While a specific, comprehensive toxicological profile may not be readily available, its functional groups (amine, ester, and alkene) suggest a potential for hazards that must be managed with caution.
-
Amine Group: Can be corrosive or irritating to skin and eyes. Amines can also be toxic.
-
Ester Group: May cause irritation. Flammability is also a potential concern.
-
Unsaturated (Alkene) Group: Can be reactive.
Based on these characteristics, the compound must be treated as hazardous waste until a formal waste determination proves otherwise.[1] The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which defines waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2]
Table 1: Inferred Hazard Profile and Handling Summary for this compound
| Parameter | Description & Significance for Disposal | Primary Sources |
| Physical State | Liquid (based on similar compounds). | [3][4] |
| Potential Hazards | Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. Potential for flammability. | [4][5] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemically resistant gloves (e.g., nitrile), laboratory coat, and use within a certified chemical fume hood. | [5][6] |
| Storage & Segregation | Store in a tightly closed, compatible container in a cool, dry, well-ventilated area away from incompatible materials. | [7][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. Mixing with incompatibles can cause violent reactions or the release of toxic gases. | [7][10] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to protect laboratory personnel and the environment. Never dispose of this chemical down the drain or in regular solid waste.[6][11]
Step 1: Segregation and Containment at the Point of Generation
The moment this compound is deemed a waste, it must be managed according to hazardous waste protocols.[1]
-
Select a Compatible Waste Container: Use a clean, leak-proof container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are often suitable, but always verify compatibility.[8][11] The container must have a secure, screw-top cap.[7]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless you can confirm their compatibility.[7][12] For example, combining flammable solvents is often permissible, but mixing an amine with a strong acid is not.[8][10] Keep halogenated and non-halogenated solvent waste separate.
-
Leave Headspace: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[7][8]
Step 2: Proper Labeling and Accumulation
Accurate labeling is a critical regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[11]
-
Complete the Tag Information: The label must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[11]
-
A list of all components and their approximate percentages if it is a mixture.[7]
-
The associated hazards (e.g., Flammable, Toxic, Corrosive).[7]
-
The date the container first received waste (accumulation start date).
-
Store in a Satellite Accumulation Area (SAA): The labeled container must be stored at or near the point of generation in a designated SAA, such as a chemical fume hood or a designated cabinet.[7][8] This area should be under the direct control of laboratory personnel.[8] The SAA must be clearly marked.
Caption: Decision workflow for proper laboratory chemical waste management.
Step 3: Arranging for Final Disposal
Waste cannot be accumulated indefinitely.
-
Monitor Accumulation: Keep track of the volume and storage duration. Regulations often limit storage time in an SAA (e.g., up to one year for partially filled containers).[7] A full container must be removed within three days.[7]
-
Schedule a Pickup: Once the container is full or the storage time limit is approaching, contact your institution's EHS department to schedule a waste pickup.[6] You will likely need to submit a chemical waste disposal form, providing all the information from the hazardous waste tag.[11]
-
Professional Disposal: The EHS department will then manage the process of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] These facilities use approved methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound manner.[6]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency number.
-
Manage Small Spills: If the spill is small, you are trained to handle it, and have the proper equipment:
-
Ensure you are wearing the appropriate PPE.[9]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[9]
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[9]
-
Clean the spill area thoroughly.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-aminopent-4-enoate
This guide provides essential safety and handling protocols for Methyl 2-aminopent-4-enoate. As a novel or specialized reagent, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a foundational risk assessment derived from the compound's chemical structure and the known hazards of its constituent functional groups. It is imperative that this guidance supplements, but does not replace, a thorough, experiment-specific risk assessment conducted by the end-user.
Deconstructing the Hazard: A Structure-Based Risk Assessment
This compound (MW: 129.16 g/mol ) is a multifunctional compound.[1] To establish a robust safety protocol, we must analyze the hazards associated with each of its key structural features: the primary amine, the methyl ester, and the terminal vinyl group.
-
Primary Amine (-NH₂): Aliphatic amines can be corrosive and irritant to the skin and eyes, and may cause respiratory irritation.[2][3] Some amines are also known skin sensitizers, capable of causing an allergic reaction upon repeated exposure.
-
Methyl Ester (-COOCH₃): Esters are often volatile and can be readily absorbed through the skin or inhaled.[4] While many have low acute toxicity, they can act as irritants. In the body, they can be hydrolyzed back to the parent carboxylic acid and methanol, which has its own toxicity profile.
-
Terminal Vinyl Group (C=C): The allylic nature of this compound (a double bond separated by one carbon from the amine-bearing carbon) suggests potential for increased reactivity. Allylic compounds can be lachrymatory (tear-inducing) and are often toxic. Furthermore, the vinyl group introduces the possibility of polymerization, which can be initiated by heat, light, or contaminants, potentially leading to uncontrolled reactions.
Given its molecular weight and functionality, this compound should be treated as a volatile organic compound (VOC) with the potential to be a skin/eye irritant, a respiratory irritant, and a potential sensitizer.[4][5] All handling procedures must be designed to minimize both direct contact and inhalation.
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is the cornerstone of safe handling. Based on the hazard analysis, the following PPE is mandatory for any work involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides protection against incidental splashes. Nitrile offers good resistance to a range of organic compounds.[6][7] Double-gloving provides an extra barrier and allows for safe removal of the outer, contaminated glove. |
| Eye & Face Protection | ANSI Z87.1-compliant, indirectly vented chemical splash goggles worn in combination with a full-face shield.[7] | Goggles provide a seal around the eyes to protect from splashes and vapors.[6] The face shield offers a secondary layer of protection for the entire face, especially when handling larger volumes (>50 mL).[7] |
| Body Protection | Flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from splashes and spills.[8] |
| General Attire | Long pants and fully enclosed, chemical-resistant footwear. | Ensures no skin on the lower body or feet is exposed to potential spills.[9] |
| Respiratory Protection | All handling of the neat compound or its solutions must be performed within a certified chemical fume hood.[8] | A fume hood is the primary engineering control to prevent inhalation of volatile, potentially toxic vapors.[8][10] Respiratory protection (e.g., a respirator) is generally not required if a fume hood is used correctly. |
Operational Plan: From Preparation to Execution
Properly using PPE is as critical as selecting it. Follow this workflow to ensure maximum protection.
Workflow for PPE and Handling
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the work area, ensure your fume hood is operational and certified.[11] Don all required PPE as outlined in the table above.
-
Manipulation: Perform all transfers, weighings, and reactions involving this compound inside the fume hood.[8] Keep the container sealed when not actively in use to minimize vapor release.
-
Heating and Reactions: If heating is required, use a heating mantle or a sand/water bath with temperature control. Avoid open flames.[8] Be mindful that heating can increase the compound's volatility and reactivity.
-
Post-Reaction: After the procedure, securely cap all containers holding the chemical or its derivatives.
Disposal Plan: Managing Contaminated Materials and Waste
Proper disposal is a critical safety step to protect yourself, your colleagues, and the environment.[12]
Step-by-Step Disposal Protocol
-
Waste Segregation: Never dispose of this compound down the drain.[9] All waste must be segregated into appropriate, clearly labeled containers.[11]
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a designated "Halogen-Free Organic Waste" container.
-
Solid Waste: Contaminated items such as pipette tips, paper towels, and the outer pair of gloves must be placed in a "Solid Chemical Waste" container.
-
-
Decontamination of Glassware: Reusable glassware should be rinsed first with a suitable organic solvent (e.g., acetone) inside the fume hood. This rinse solvent must be collected as liquid organic waste. The glassware can then be washed normally.
-
PPE Disposal: The outer pair of nitrile gloves should be removed immediately after handling is complete and disposed of as solid chemical waste. The inner gloves should be removed last, just before leaving the lab.[10] Lab coats, if significantly contaminated, should be professionally decontaminated and not taken home.
-
Spill Management:
-
Alert: Immediately alert personnel in the area.[12]
-
Contain: If the spill is small and within the fume hood, contain it with an inert absorbent material (e.g., vermiculite or sand).
-
Clean: Wearing your full PPE, carefully collect the absorbent material using non-sparking tools and place it in the solid chemical waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe as solid waste.
-
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.
-
By adhering to this structured safety protocol, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
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- Personal Protective Equipment (PPE). (n.d.). Solubility of Things.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
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- Safety Data Sheet: methyl (2E)-4-oxobut-2-enoate. (n.d.). Enamine.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
